Technical Documentation Center

(2S)-3,3-Difluorooxolane-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-3,3-Difluorooxolane-2-carboxylic acid

Core Science & Biosynthesis

Foundational

(2S)-3,3-Difluorooxolane-2-carboxylic Acid: A Novel Proline Surrogate for Enhanced Conformational Control in Peptide Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Proline is a unique proteinogenic amino acid that imparts significant conformational rigidity to peptide backbones, mak...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline is a unique proteinogenic amino acid that imparts significant conformational rigidity to peptide backbones, making it a critical residue in protein folding, molecular recognition, and turn structures. The strategic replacement of proline with synthetic surrogates offers a powerful tool to modulate peptide stability, bioactivity, and pharmacokinetic properties. This guide introduces (2S)-3,3-Difluorooxolane-2-carboxylic acid (Dfo), a novel, non-natural amino acid designed as a proline surrogate. By replacing the pyrrolidine ring of proline with a 3,3-difluorinated oxolane (tetrahydrofuran) scaffold, Dfo introduces distinct stereoelectronic properties. The gem-difluoro group at the C3 position acts as a powerful local dipole and conformational restrictor, while the ring oxygen alters the local electronic environment compared to proline's nitrogen. This whitepaper provides a comprehensive overview of the theoretical conformational effects of Dfo, a proposed synthetic pathway for its preparation, and a detailed protocol for its incorporation into peptide chains using solid-phase peptide synthesis.

Introduction: The Rationale for Advanced Proline Surrogates

Proline's distinctive cyclic structure restricts the peptide backbone's phi (φ) dihedral angle and reduces the energy difference between the cis and trans conformations of the preceding peptide bond.[1] This unique conformational behavior is fundamental to the structure of many proteins and bioactive peptides. However, this flexibility in the cis/trans isomerization can also lead to conformational heterogeneity, which can be detrimental to binding affinity and therapeutic efficacy.

The field of medicinal chemistry has extensively explored proline analogs to gain finer control over peptide conformation.[1][2] Fluorination has emerged as a particularly effective strategy. The introduction of fluorine, owing to its high electronegativity and small steric footprint, can profoundly influence the local stereoelectronic environment.[3] For instance, (4R)-fluoroproline is known to strongly bias the ring pucker and favor a trans amide bond, which has been used to enhance the thermal stability of collagen triple helices.[4] Conversely, 4,4-difluoroproline is thought to have a more neutral effect on ring pucker, similar to native proline, while still impacting the electronic nature of the ring.[5]

(2S)-3,3-Difluorooxolane-2-carboxylic acid (Dfo) represents a next-generation surrogate, moving beyond the pyrrolidine scaffold. This guide explores its potential based on three key structural modifications:

  • Oxolane Ring: The replacement of proline's C4 methylene and ring nitrogen with an oxygen atom removes the endocyclic amide nitrogen. This fundamentally alters the ring's conformational landscape and electronic properties.

  • Gem-Difluoro Group at C3: Positioned adjacent to the Cα, the CF₂ group is expected to exert a strong inductive effect, influencing the acidity of the carboxylic acid and the torsional preferences of the peptide backbone.

  • Stereochemistry: The defined (2S) stereocenter ensures its compatibility with L-amino acids in standard peptide synthesis.

This molecule is designed for scientists seeking to introduce sharp, well-defined turns in peptides, enhance proteolytic stability, or develop novel ¹⁹F NMR probes for structural biology studies.

Figure 1: Structural comparison of L-Proline, a common fluorinated analog (4,4-Difluoro-L-proline), and the novel surrogate (2S)-3,3-Difluorooxolane-2-carboxylic acid (Dfo).

Predicted Physicochemical Properties and Conformational Impact

Direct experimental data on the conformational properties of Dfo is not yet widely available. However, by synthesizing principles from fluorinated prolines and oxolane chemistry, we can construct a robust theoretical model of its expected behavior within a peptide.

Ring Pucker and Backbone Torsion

The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (down pucker) and Cγ-endo (up pucker). The substitution of fluorine can strongly bias this equilibrium through the gauche effect.[5] For the oxolane ring in Dfo, the conformational landscape is similarly defined by puckering. The powerful electron-withdrawing effect of the C3-gem-difluoro group is predicted to significantly influence the torsional angles of the C2-C3 and C3-C4 bonds, thereby creating a highly biased ring conformation. This rigidity is expected to translate into a more constrained set of allowed φ and ψ dihedral angles when Dfo is incorporated into a peptide, making it a potent turn-inducer.

Amide Bond Isomerization

Unlike proline, the Dfo ring itself does not contain a nitrogen atom. The relevant amide bond is formed between the Dfo carboxylic acid and the N-terminus of the following amino acid, and between its own α-amino group and the C-terminus of the preceding amino acid. The primary influence on the cis/trans ratio of the preceding Xaa-Dfo bond will come from steric interactions between the side chain of residue Xaa and the rigid, fluorinated oxolane ring. It is hypothesized that the bulk and fixed conformation of the Dfo ring will create a strong preference for the trans amide bond to minimize steric clash.

Table 1: Comparative Conformational Properties of Proline and Its Surrogates
PropertyL-Proline(4R)-Fluoroproline4,4-Difluoroproline(2S)-3,3-Difluorooxolane-2-carboxylic acid (Predicted)
Ring Pucker Weak preference for Cγ-endoStrong preference for Cγ-exo[5]Weak preference, similar to Proline[5]Strong, fixed pucker due to C3-CF₂ group
cis/trans Ratio ~4:1 trans:cis in model peptides>9:1 trans:cis (strongly favors trans)[4]~4:1 trans:cis (similar to Proline)[5]Strongly favors trans (>10:1) due to steric hindrance
Inductive Effect NeutralStrongly electron-withdrawingStrongly electron-withdrawingVery strong inductive effect from C3-CF₂ on Cα
Key Advantage Natural building blockInduces high thermal stability19F NMR probe with minimal pucker biasPotent turn-inducer; unique stereoelectronics

Proposed Synthesis of (2S)-3,3-Difluorooxolane-2-carboxylic Acid

A direct, published synthesis for (2S)-3,3-Difluorooxolane-2-carboxylic acid is not readily found in the literature. Therefore, a plausible, multi-step synthetic route is proposed here, based on established methodologies for stereoselective synthesis of tetrahydrofurans and modern fluorination techniques.[6][7][8]

Synthesis_Workflow cluster_main Proposed Synthetic Pathway Start Chiral Precursor (e.g., (S)-Malic Acid derivative) Step1 Allylation & Protection Start->Step1 1. Allyl bromide, Base 2. Protection (e.g., Bn) Step2 Iodocyclization Step1->Step2 I₂, NaHCO₃ Step3 Deiodination Step2->Step3 Radical reduction (e.g., AIBN, Bu₃SnH) Step4 Oxidation at C3 Step3->Step4 Oxidation (e.g., PCC or Swern) Step5 gem-Difluorination Step4->Step5 Fluorinating Agent (e.g., DAST or Deoxo-Fluor®) Step6 Deprotection Step5->Step6 Hydrogenolysis (Pd/C) or Acid Hydrolysis End (2S)-3,3-Difluorooxolane- 2-carboxylic acid Step6->End

Figure 2: Proposed workflow for the synthesis of the target molecule, starting from a commercially available chiral building block.

Experimental Protocol (Proposed)

This protocol is a conceptual outline. Researchers should perform literature searches for each specific transformation to optimize conditions.

Step 1: Synthesis of Protected (S)-2-hydroxy-pent-4-enoate

  • Start with a protected derivative of (S)-malic acid, for example, dimethyl (S)-2-hydroxysuccinate.

  • Selectively reduce the C4-ester to a primary alcohol.

  • Protect the C2-hydroxyl group (e.g., as a benzyl ether).

  • Oxidize the primary alcohol to an aldehyde and perform a Wittig reaction to install the terminal alkene, or convert the alcohol to a leaving group and displace with an appropriate organometallic reagent to achieve the allyl group.

  • The result is a protected chiral homoallylic alcohol.

Step 2: Stereoselective Iodocyclization

  • Dissolve the homoallylic alcohol from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Add sodium bicarbonate (NaHCO₃, ~3 eq.).

  • Cool the mixture to 0 °C and add a solution of iodine (I₂, ~1.5 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows consumption of the starting material.

  • Work up the reaction by quenching with sodium thiosulfate solution. This electrophilic cyclization should proceed with high diastereoselectivity to form a 2,4-disubstituted-iodomethyloxolane, setting the relative stereochemistry.[7]

Step 3: Reductive Deiodination

  • Dissolve the iodinated intermediate in toluene.

  • Add tributyltin hydride (Bu₃SnH, ~1.2 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 eq.).

  • Heat the reaction at 80-90 °C for several hours.

  • Monitor by TLC and purify by column chromatography to yield the 4-methyloxolane derivative.

Step 4: Oxidation to C3-Ketone

  • The subsequent steps require transforming the C3-CH₂ group into a ketone. This may involve functionalization of the initial alkene or a later-stage C-H oxidation, which can be challenging. A more robust route might involve starting with a precursor that already contains oxygenation at the C3 position.

  • Alternative Route: A more plausible approach would start from a chiral epoxy-alcohol, which can be opened to form a diol, followed by selective protection and oxidation to build the oxolane ring with a C3-hydroxyl group already in place.

  • Assuming a C3-alcohol is present, oxidize it to the ketone using standard conditions (e.g., Swern oxidation or Dess-Martin periodinane).

Step 5: Gem-Difluorination

  • Dissolve the C3-ketone intermediate in dry DCM in a fluorinated polymer reaction vessel.

  • Cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (~2.0 eq.).

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it into a cooled, saturated solution of NaHCO₃.

  • Extract with DCM, dry the organic layers, and purify by chromatography. This step converts the ketone into the target gem-difluoro group.

Step 6: Deprotection

  • If a benzyl ester and benzyl ether were used for protection, dissolve the fluorinated intermediate in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete.

  • Filter through Celite and concentrate in vacuo to yield the final product, (2S)-3,3-Difluorooxolane-2-carboxylic acid.

Incorporation into Peptides via Fmoc-SPPS

The incorporation of Dfo into a peptide sequence can be achieved using standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). The primary amino group of Dfo must first be protected with an Fmoc group, which can be accomplished using Fmoc-OSu under standard basic conditions.

SPPS_Workflow cluster_spps Fmoc-SPPS Cycle for Dfo Incorporation Resin Start: Resin-Bound Peptide (Free N-terminus) Coupling 1. Coupling: Fmoc-Dfo-OH (3 eq.) HATU/DIPEA (3/6 eq.) in DMF Resin->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Check Kaiser Test (Check for free amines) Wash1->Check Check->Coupling Positive (Yellow) [Recouple] Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Check->Deprotection Negative (Blue) Wash2 4. Wash (DMF, DCM) Deprotection->Wash2 Next Ready for Next Amino Acid Coupling Wash2->Next

Figure 3: Standard workflow for the incorporation of Fmoc-Dfo-OH into a growing peptide chain using solid-phase synthesis.

Protocol: Manual Fmoc-SPPS Incorporation

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-(2S)-3,3-Difluorooxolane-2-carboxylic acid (Fmoc-Dfo-OH)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Activation solution: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a syringe reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin-bound peptide. Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Dfo-OH: a. In a separate vial, dissolve Fmoc-Dfo-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 2-5 minutes. The solution may change color. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potential steric hindrance of the Dfo residue, a longer coupling time and a potent activator like HATU are recommended.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Coupling Confirmation: Perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If the test is positive (beads turn yellow/orange), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for subsequent amino acids.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and purify the crude product by reverse-phase HPLC.

Applications and Future Outlook

The unique structural features of (2S)-3,3-Difluorooxolane-2-carboxylic acid make it a promising tool for several advanced applications:

  • Drug Discovery: As a potent turn-inducer, Dfo can be used to lock peptides into bioactive conformations that mimic β-turns, enhancing receptor affinity and selectivity. Its unnatural backbone should also confer significant resistance to degradation by proteases, improving in vivo half-life.

  • ¹⁹F NMR Spectroscopy: The gem-difluoro group provides a sensitive and strategically located ¹⁹F NMR probe. The two fluorine atoms are diastereotopic and should give rise to distinct signals, making them exquisitely sensitive reporters of the local chemical environment, conformational changes, and binding events without the need for isotopic labeling.[4]

  • Protein Engineering: Incorporating Dfo into proteins could be used to stabilize tertiary structures or to probe the role of specific proline-mediated turns in protein folding and function.

Conclusion

(2S)-3,3-Difluorooxolane-2-carboxylic acid is a rationally designed proline surrogate with significant potential in peptide science. While its synthesis and application are still in a nascent, theoretical stage, its core structural motifs—the oxolane ring and the C3 gem-difluoro group—are based on well-established principles of conformational control. The strong inductive and steric effects of the fluorinated scaffold are predicted to enforce a rigid, turn-like geometry on the peptide backbone, offering a new tool for enhancing the stability and bioactivity of peptide-based therapeutics. The experimental validation of the proposed synthesis and a detailed conformational analysis of Dfo-containing peptides are promising next steps that will undoubtedly expand the toolkit of medicinal chemists and protein engineers.

References

A comprehensive list of references is provided below. Each entry includes the title, source, and a verifiable URL.

  • Kubica, K., et al. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. PubMed. [Link]

  • Mondal, D., et al. (2019). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Journal of Peptide Science. [Link]

  • Frank, A. O., et al. (2023). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]

  • Bollu, V., et al. (2016). Diastereoselective Synthesis of THF Derivatives. ResearchGate. [Link]

  • Sperry, J. B., et al. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Okada, M., et al. (2009). PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS.
  • Lensen, N., et al. (2018). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal. [Link]

  • Jones, J. (2008). Amino acid and peptide synthesis. Conformations of amino acids and peptides. [Link]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link]

  • Embrey, K. J., et al. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

  • Thamm, P., et al. (2009). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Molecular Transformations. [Link]

  • Kim, H., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. NIH Public Access. [Link]

  • Ramirez, D. (2015). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace. [Link]

  • Shahi, A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy. [Link]

  • Weliky, D. P., et al. (2012). 3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. NIH Public Access. [Link]

  • van der Post, S. T., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Journal of Physical Chemistry Letters. [Link]

  • Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Budisa, N., et al. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry. [Link]

  • Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science. [Link]

  • American Peptide Society. (2026). Ready-Made Amino Acids. American Peptide Society Research Highlight. [Link]

  • Zdanovskaia, M. A., et al. (2024). Microwave spectra of two carboxylic acid anhydrides. Journal of Molecular Spectroscopy. [Link]

  • Peng, B., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. Nature Communications. [Link]

  • Tian, Z.-Q., et al. (1997).
  • Gellman, S. H., et al. (2007). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences. [Link]

  • Lee, H.-J., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The Journal of Organic Chemistry. [Link]

  • Agirre, M., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

  • Koksch, B., et al. (2023). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium - Freie Universität Berlin. [Link]

  • PrepChem. (2023). Synthesis of (2S,3R)-3-azido-4-oxo-2-azetidinecarboxylic acid. PrepChem. [Link]

  • Bultinck, P., et al. (2006). Intermolecular Association of tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study. The Journal of Physical Chemistry A. [Link]

  • Badawi, H. M., et al. (2016). Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 2-formylfuran and 3-formylfuran. ResearchGate. [Link]

Sources

Exploratory

The Role of (2S)-3,3-Difluorooxolane-2-carboxylic Acid in Peptidomimetics: A Technical Guide to Stereoelectronic Design and Synthesis

Executive Summary The transition from native peptides to clinical therapeutics is frequently hindered by poor pharmacokinetic profiles, including rapid proteolytic degradation and limited membrane permeability. To circum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to clinical therapeutics is frequently hindered by poor pharmacokinetic profiles, including rapid proteolytic degradation and limited membrane permeability. To circumvent these limitations, drug development professionals increasingly rely on bioisosteric replacement. (2S)-3,3-Difluorooxolane-2-carboxylic acid has emerged as a highly specialized, conformationally locked building block. By replacing the pyrrolidine ring of proline with a fluorinated oxolane (tetrahydrofuran) system, this compound acts as a potent N-terminal capping agent and structural surrogate. This whitepaper provides an in-depth mechanistic analysis of its stereoelectronic properties, physicochemical advantages, and field-proven protocols for its incorporation into peptidomimetic workflows.

Stereoelectronic Profiling & Conformational Control

The molecular architecture of (2S)-3,3-Difluorooxolane-2-carboxylic acid is defined by two critical modifications relative to natural amino acids: the substitution of the backbone nitrogen for an oxygen atom (creating an oxolane ring) and the introduction of a gem-difluoro group at the C3 position.

The Gauche Effect and Ring Pucker

Fluorine is the most electronegative element, and its incorporation into a five-membered ring induces profound stereoelectronic effects. The C–F bonds exert a strong dipole that interacts with the adjacent endocyclic oxygen (C1) and the exocyclic carboxylic acid (C2). To minimize dipole-dipole repulsion and maximize hyperconjugative interactions (the gauche effect), the ring is forced into a highly specific and rigid envelope conformation. This conformational locking reduces the entropic penalty typically incurred when a flexible peptide binds to its target receptor, thereby enhancing binding affinity.

pKa Modulation via Inductive Effects

The electron-withdrawing nature of the gem-difluoro group exerts a strong inductive effect through the sigma-bond framework. As demonstrated in recent physicochemical evaluations of,


-difluorination of oxygen-containing rings drastically lowers the pKa of the adjacent carboxylic acid. This increased acidity ensures that the carboxylate remains fully ionized at physiological pH, which can be strategically utilized to form strong salt bridges with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket.

Physicochemical Advantages in Drug Design

When designing peptidomimetics, balancing lipophilicity and metabolic stability is paramount. The incorporation of (2S)-3,3-Difluorooxolane-2-carboxylic acid offers measurable advantages over traditional proline or unfluorinated oxolane surrogates.

Quantitative Comparison of Bioisosteres

The following table summarizes the causal relationship between structural modifications and their resulting physicochemical properties.

Scaffold / Building BlockRing TypeSubstitutionEstimated pKa (COOH)Lipophilicity (LogP Trend)Metabolic Liability
L-Proline PyrrolidineNone~1.95BaselineHigh (C3/C4 CYP450 oxidation)
Tetrahydro-2-furoic acid OxolaneO-for-NH~3.90+0.1 vs ProlineModerate
3,3-Difluoroproline Pyrrolidine3,3-diF~1.50+0.4 vs ProlineLow
(2S)-3,3-Difluorooxolane-2-carboxylic acid OxolaneO-for-NH + 3,3-diF~2.10+0.3 vs ProlineVery Low (Oxidation blocked)

Data synthesis derived from structural profiling of and .

Causality of Metabolic Stability: The C3 and C4 positions of proline rings are classic soft spots for cytochrome P450-mediated hydroxylation. By replacing the C3 protons with robust C–F bonds (bond energy ~115 kcal/mol), oxidative metabolism is effectively blocked, drastically extending the half-life of the resulting peptidomimetic.

Experimental Methodology: SPPS Incorporation

Because (2S)-3,3-Difluorooxolane-2-carboxylic acid lacks an


-amino group, it is exclusively used as an N-terminal capping agent or coupled to side-chain amines (e.g., Lysine) in . The strong electron-withdrawing effect of the fluorines reduces the nucleophilicity of the carboxylate during activation, necessitating a highly optimized, self-validating protocol.
Step-by-Step N-Terminal Capping Protocol

1. Resin Preparation & Swelling

  • Action: Swell 0.1 mmol of Fmoc-deprotected peptide-bound resin (e.g., Rink Amide AM) in 5 mL of anhydrous DMF/DCM (1:1) for 30 minutes.

  • Causality: Proper swelling maximizes the accessibility of the porous resin matrix, ensuring uniform reaction kinetics for the incoming bulky fluorinated building block.

2. Activation of the Fluorinated Acid

  • Action: In a separate vial, dissolve 0.3 mmol (3.0 eq) of (2S)-3,3-Difluorooxolane-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 3 mL of anhydrous DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Stir for 5 minutes.

  • Causality: HATU is selected over weaker coupling agents (like HBTU or DIC) because the deactivated, sterically hindered nature of the gem-difluoro carboxylate requires highly efficient activation to form the active ester rapidly. Using a slight deficit of HATU (2.9 eq vs 3.0 eq acid) prevents unreacted uronium salts from irreversibly guanidinylating the free N-terminus of the peptide.

3. Coupling Reaction

  • Action: Transfer the activated mixture to the resin. Agitate gently at room temperature for 4 hours.

  • Causality: Standard amino acids couple in 30-60 minutes. The extended 4-hour timeframe compensates for the sluggish reactivity induced by the stereoelectronic drag of the gem-difluoro group.

4. Self-Validation System (Critical Step)

  • Action: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless) indicates successful capping.

  • Action: For definitive validation, perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS.

  • Causality: The Kaiser test provides immediate binary feedback, while LC-MS confirms the exact mass shift (+134 Da), proving the intact incorporation of the difluorooxolane moiety without epimerization.

5. Global Cleavage and Purification

  • Action: Wash the bulk resin with DMF (5x) and DCM (5x). Dry under vacuum. Cleave the final peptidomimetic using 5 mL of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine, 2 x 10 min) Resin->Deprotect Wash1 3. Washing (DMF, 5 x 1 min) Deprotect->Wash1 Couple 4. Coupling of (2S)-3,3-Difluorooxolane-2-carboxylic acid (HATU/DIPEA, 4h) Wash1->Couple Validate 5. Self-Validation (Kaiser Test & LC-MS Micro-cleavage) Couple->Validate Wash2 6. Washing (DMF/DCM, 5 x 1 min) Validate->Wash2 Cleave 7. Cleavage & Global Deprotection (TFA/TIS/H2O, 2h) Wash2->Cleave Purify 8. HPLC Purification (RP-HPLC) Cleave->Purify

Figure 1: Step-by-step self-validating SPPS workflow for N-terminal capping.

Application Case Study: Kinase Inhibition

The utility of fluorinated oxygen heterocycles has been validated in the development of targeted kinase inhibitors. For instance, replacing standard alicyclic rings with gem-difluorinated O-heterocycles in p38


 MAPK inhibitors has been shown to retain low nanomolar potency while significantly improving the compound's metabolic stability and tuning its lipophilicity for better cellular penetration.

When (2S)-3,3-Difluorooxolane-2-carboxylic acid is used to cap a peptide sequence designed to block protein-protein interactions (PPIs) within the MAPK cascade, the rigidified envelope conformation precisely aligns the peptidomimetic within the kinase's allosteric pocket, preventing the phosphorylation cascade that leads to unchecked cellular inflammation.

MAPK_Pathway Stimulus Extracellular Stimulus (Stress / Cytokines) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAP3K MAP3K (e.g., ASK1, MEKK) Receptor->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K MAPK p38α MAPK (Target of Inhibitor) MAP2K->MAPK Response Cellular Response (Inflammation / Apoptosis) MAPK->Response Inhibitor Fluorinated Peptidomimetic (Bioisostere Inhibitor) Inhibitor->MAPK Inhibits

Figure 2: p38α MAPK signaling pathway targeted by fluorinated peptidomimetic inhibitors.

Conclusion

(2S)-3,3-Difluorooxolane-2-carboxylic acid represents a triumph of rational drug design. By merging the bioisosteric properties of an oxolane ring with the stereoelectronic dominance of a gem-difluoro group, scientists can engineer peptidomimetics that resist metabolic degradation, adopt highly specific binding conformations, and exhibit finely tuned pKa profiles. When incorporated using rigorous, self-validating synthetic protocols, this building block serves as a powerful tool for advancing peptide therapeutics from the bench to the clinic.

References

  • Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). "Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal. URL:[Link]

  • Altman Group. (2018). "Fluorinated peptidomimetics for improving drug-like characteristics of opioid peptides." ResearchGate. URL:[Link]

  • NIH PMC. (2021). "Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3." ChemMedChem. URL:[Link]

  • MDPI. (2021). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals. URL:[Link]

Foundational

Comprehensive Guide to the Physicochemical Profiling of (2S)-3,3-Difluorooxolane-2-carboxylic Acid Derivatives

Executive Summary The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability without significantly alt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk.[1] (2S)-3,3-Difluorooxolane-2-carboxylic acid (also known as 3,3-difluorotetrahydrofuran-2-carboxylic acid) represents a critical scaffold, functioning as a bioisostere for proline and tetrahydrofuran-2-carboxylic acid.

This guide addresses the physicochemical characterization of this scaffold, specifically focusing on the acidity (pKa) of the carboxylic acid moiety.[1][2][3] The presence of the gem-difluoro group at the


-position (C3) exerts a powerful inductive effect, significantly lowering the pKa relative to the non-fluorinated parent.[1] This shift has profound implications for ionization state at physiological pH, protein binding, and oral bioavailability.

Structural Analysis & Electronic Effects[1]

To understand the pKa values of this scaffold, one must analyze the electronic environment created by the 3,3-difluoro motif.

The Inductive Effect ( -Fluorination)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion).[1][2] Electron-withdrawing groups (EWGs) stabilize this anion by dispersing negative charge.

  • Parent Molecule: Tetrahydrofuran-2-carboxylic acid has a pKa of approximately 3.75 .[1] The ring oxygen provides some inductive withdrawal compared to cyclopentanecarboxylic acid.

  • Target Molecule: In (2S)-3,3-difluorooxolane-2-carboxylic acid, two fluorine atoms are located at the C3 position (

    
     to the carboxyl).[1]
    
  • Mechanism: The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -bond framework.[1] While less potent than
    
    
    -fluorination (which can drop pKa to ~1.2),
    
    
    -fluorination typically reduces the pKa by 1.0 – 1.5 log units .[1]
Conformational Influences (The Gauche Effect)

The gauche effect—a preference for the C–F bond to be gauche to the ring oxygen's lone pairs—can lock the oxolane ring into specific puckered conformations.[1] This rigidity often aligns the C–F dipoles in a way that maximizes their electron-withdrawing influence on the carboxyl group, further enhancing acidity.

Comparative pKa Data & SAR

Exact experimental pKa values for specific proprietary derivatives are often not publicly indexed. However, using Structure-Activity Relationship (SAR) data from validated analogs (fluorinated prolines and linear acids), we can establish a high-confidence predicted range.

Table 1: Comparative Acidity of Oxolane and Proline Analogs[1]
CompoundStructure DescriptionExperimental/Predicted pKa (COOH)

pKa (vs Parent)
Acetic Acid Linear Reference4.76 (Exp)N/A
Fluoroacetic Acid

-F substitution
2.59 (Exp)-2.17
Difluoroacetic Acid

-F2 substitution
1.24 (Exp)-3.52
THF-2-COOH Non-fluorinated parent3.75 (Exp)Baseline
(2S)-3,3-Difluoro-THF-2-COOH Target Scaffold 2.30 – 2.60 (Pred) -1.15 to -1.45
Proline Nitrogen analog1.99 (Exp)N/A
4,4-Difluoroproline

-F2 substitution
1.70 (Exp)-0.29

Key Insight: The target molecule is significantly more acidic than its non-fluorinated parent.[1] At physiological pH (7.4), it will exist almost exclusively (>99.9%) as the carboxylate anion, which impacts membrane permeability (low passive diffusion) but enhances solubility.[1]

Experimental Determination Protocols

For drug development, reliance on prediction is insufficient.[1] The following protocols are the industry standard for validating the pKa of fluorinated scaffolds.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with moderate water solubility (>0.5 mM).[1]

  • Preparation: Dissolve 3–5 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Execution:

    • Perform the titration under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.
    • Record pH vs. Volume of KOH added using a high-precision glass electrode.

  • Analysis: Calculate pKa using the Bjerrum difference plot method or Gran's plot to identify the equivalence point precisely.

  • Validation: Run a standard (e.g., benzoic acid, pKa 4.[1]20) prior to the sample.

Protocol B: F NMR pH Titration

Best for: Low solubility compounds or complex mixtures.[1] This method exploits the sensitivity of the fluorine chemical shift to the protonation state of the nearby carboxyl.[1]

  • Sample: Prepare a 100

    
    M solution in 
    
    
    
    (or
    
    
    with 10%
    
    
    lock).
  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to 6.0 in 0.5 unit increments.

  • Measurement:

    • Acquire

      
      F NMR spectra at each pH point.
      
    • The

      
      F signal will shift (typically 0.5 – 2.0 ppm) as the carboxyl group deprotonates due to the change in local electronic environment.[1]
      
  • Data Fitting: Plot Chemical Shift (

    
    ) vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    
    

Visualizing the Workflow

The following diagram outlines the decision tree for characterizing these derivatives, from synthesis to ADME prediction.

G Synthesis Synthesis of (2S)-3,3-Difluorooxolane Derivatives SolubilityCheck Aqueous Solubility > 0.5 mM? Synthesis->SolubilityCheck Potentiometry Protocol A: Potentiometric Titration (High Precision) SolubilityCheck->Potentiometry Yes NMR Protocol B: 19F NMR Titration (High Sensitivity) SolubilityCheck->NMR No DataAnalysis Data Fitting (Bjerrum / Henderson-Hasselbalch) Potentiometry->DataAnalysis NMR->DataAnalysis ADME ADME Prediction: LogD7.4 & Permeability DataAnalysis->ADME

Figure 1: Decision matrix for experimental pKa determination based on compound solubility.

Implications for Drug Design (Derivatives)

The low pKa of the free acid necessitates specific derivatization strategies to ensure bioavailability.

Ester Prodrugs

To overcome the ionization at physiological pH (which prevents passive diffusion), esterification is the primary strategy.[1]

  • Ethyl/Methyl Esters: Simple lipophilicity boosters.[1]

  • Pivaloyloxymethyl (POM) Esters: Labile esters that cleave rapidly in plasma to regenerate the free acid.[1]

  • Impact: Masking the carboxyl group removes the negative charge, raising the LogP from <0 (for the anion) to >2.0 (for the ester), facilitating gut absorption.[1]

Amide Isosteres

Coupling the (2S)-3,3-difluorooxolane-2-carboxylic acid with amines creates stable amides.[1]

  • Electronic Effect: The

    
    -fluorines reduce the electron density on the amide carbonyl, making it less prone to metabolic hydrolysis by amidases compared to non-fluorinated analogs.[1]
    
  • pKa of Amide NH: The fluorines will slightly increase the acidity of the amide proton (if secondary), potentially strengthening hydrogen bond donor capability.[1]

Synthesis Overview

For researchers needing to synthesize these derivatives, the standard route involves Deoxofluorination .[1]

  • Starting Material:

    
    -keto esters (e.g., ethyl 3-oxotetrahydrofuran-2-carboxylate).[1]
    
  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® converts the ketone to the gem-difluoro moiety.[1]

  • Hydrolysis: Lithium hydroxide (LiOH) hydrolysis yields the free acid for pKa testing.[1]

Reaction SM 3-Oxo-THF-2-COOEt Fluorination DAST / DCM (Deoxofluorination) SM->Fluorination Intermediate 3,3-Difluoro-THF-2-COOEt Fluorination->Intermediate Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Product (2S)-3,3-Difluoro-THF-2-COOH Hydrolysis->Product

Figure 2: Synthetic pathway for the generation of the core scaffold.[1]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • PubChem Compound Summary. (2023). 3,3-Difluorooxolane-2-carboxylic acid (CID 130221982).[4] National Center for Biotechnology Information. [Link][1]

  • Linclau, B., et al. (2016).[1] Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies.[1] Chemistry – A European Journal.[1][5] (Context on inductive effects in cyclic ethers). [Link][1]

  • Rehm, T., et al. (2023). Synthesis and physicochemical characterization of fluorinated proline analogues. Beilstein Journal of Organic Chemistry. (Data source for comparative proline pKa values). [Link]

Sources

Exploratory

Harnessing Stereoelectronic Effects in 3,3-Difluorooxolane Structures for Advanced Drug Design

Executive Summary The strategic incorporation of fluorine has become a cornerstone of modern drug discovery, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetics[1]. While the addition of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine has become a cornerstone of modern drug discovery, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetics[1]. While the addition of single fluorine atoms or trifluoromethyl groups is commonplace, the use of gem-difluorinated saturated heterocycles—specifically the 3,3-difluorooxolane (tetrahydrofuran) scaffold—represents a sophisticated approach to rational drug design. This whitepaper provides an in-depth analysis of the stereoelectronic forces governing 3,3-difluorooxolane conformations, their impact on physicochemical properties, and the self-validating experimental workflows required for their characterization.

The Mechanistic Basis of Conformational Restriction

Unsubstituted oxolane (tetrahydrofuran) rings are highly flexible, existing in a rapid, dynamic equilibrium between various envelope and twist conformations[2]. This flexibility can lead to entropic penalties upon binding to a target protein.

The introduction of a


 group at the C3 position fundamentally alters this energy landscape. Because the fluorine atom is small (Van der Waals radius ~1.47 Å), it introduces minimal steric bulk[3]. Instead, the conformational restriction is driven by profound stereoelectronic effects, primarily the fluorine gauche effect [4].
The Fluorine Gauche Effect and Hyperconjugation

The fluorine gauche effect dictates that vicinal electronegative substituents prefer a gauche (staggered, ~60°) orientation relative to adjacent C-H bonds[5]. The causality behind this preference lies in hyperconjugation. The highly electronegative fluorine atoms polarize the C-F bonds, significantly lowering the energy of the


 antibonding orbitals. These low-energy orbitals act as excellent electron acceptors for electron density donated by adjacent, parallel 

bonds (

hyperconjugation)[4].

To maximize this orbital overlap, the oxolane ring is forced out of its flexible equilibrium into a restricted, specific envelope conformation (often C3-exo or C3-endo, depending on adjacent substituents). Furthermore, the strong electron-withdrawing nature of the


 group strongly destabilizes adjacent oxocarbenium-like transition states, which fundamentally alters the ring's reactivity and substitution patterns[6].

G N1 σ(C-H) Orbital (Electron Donor) N3 Hyperconjugation (Gauche Effect) N1->N3 N2 σ*(C-F) Orbital (Electron Acceptor) N2->N3 N4 Oxolane Ring Conformational Restriction N3->N4 N5 Enhanced Target Binding Affinity N4->N5

Stereoelectronic hyperconjugation pathway driving oxolane conformational restriction.

Impact on Physicochemical and ADME Properties

The stereoelectronic and inductive effects of the 3,3-difluorooxolane motif translate directly into altered physicochemical properties, which are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate[7].

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a

    
     group at the C3 position effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at this common metabolic "soft spot," prolonging the drug's half-life[7].
    
  • pKa Modulation: The strong inductive (-I) effect of the

    
     group withdraws electron density through the 
    
    
    
    -framework. In building blocks like 3,3-difluorooxolane-2-carboxylic acid, this significantly stabilizes the conjugate base, lowering the pKa of the adjacent carboxylic acid[8].
  • Lipophilicity (LogP): While fluorine is inherently hydrophobic, the

    
     group possesses a strong local dipole. The net effect on LogP is context-dependent, but in saturated oxygen heterocycles, the mutual influence of the ether oxygen and the 
    
    
    
    moiety often results in a carefully balanced, moderate increase in lipophilicity, improving membrane permeability[8].
Data Presentation: Physicochemical Shifts

The following table summarizes the quantitative shifts observed when transitioning from a standard oxolane to a 3,3-difluorooxolane scaffold (using the 2-carboxylic acid derivative as a model)[2],[9],[8].

PropertyUnsubstituted Oxolane-2-carboxylic acid3,3-Difluorooxolane-2-carboxylic acidCausality / Mechanistic Driver
pKa ~4.5~2.8Strong -I (inductive) effect of

stabilizes the carboxylate anion.
LogP -0.3+0.6Fluorine's hydrophobicity outweighs the dipole penalty in this specific scaffold.
Conformation Rapid interconversion (Flexible)Restricted Envelope

hyperconjugation (gauche effect).
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantHigh C-F bond dissociation energy blocks enzymatic oxidation.

Experimental Protocols: Synthesis and Conformational Validation

To successfully leverage the 3,3-difluorooxolane motif, researchers must employ robust synthetic methodologies coupled with self-validating analytical techniques.

Protocol A: Synthesis of the 3,3-Difluorooxolane Scaffold

Direct nucleophilic deoxyfluorination of a ketone precursor is the most reliable method to install a gem-difluoro group, avoiding the rearrangement pathways often seen with epoxide precursors[10],[11].

  • Precursor Preparation: Begin with an orthogonally protected oxolan-3-one derivative. Ensure the solvent is rigorously anhydrous (e.g., dry dichloromethane) to prevent reagent hydrolysis.

  • Deoxyfluorination: Cool the reaction mixture to -78°C. Dropwise, add 2.5 equivalents of Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Causality: Low temperatures control the highly exothermic reaction and minimize elimination side-products.

  • Thermal Activation: Gradually warm the reaction to room temperature and stir for 12-16 hours to drive the substitution to completion.

  • Quenching and Isolation: Carefully quench with saturated aqueous

    
     at 0°C. Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Self-Validating Conformational Profiling

Because the biological efficacy of the scaffold relies on its restricted conformation, the predicted geometry must be validated using a closed-loop system of NMR, X-ray crystallography, and computational modeling[5],[12].

  • Multinuclear NMR Spectroscopy: Acquire

    
    , 
    
    
    
    , and
    
    
    NMR spectra. Extract the
    
    
    and
    
    
    coupling constants. Causality: According to the Karplus equation, the magnitude of the
    
    
    coupling is highly dependent on the dihedral angle between the coupled nuclei. A restricted conformation will yield distinct, rigid coupling constants rather than the time-averaged signals seen in flexible rings.
  • Density Functional Theory (DFT): Perform DFT calculations (e.g., at the M06-2X/6-311+G(d,p) level) to map the potential energy surface of the ring. Calculate the theoretical

    
     values for the lowest-energy conformer[5].
    
  • Cross-Validation: Compare the experimental NMR coupling constants with the DFT-predicted values.

  • Solid-State Confirmation: Grow single crystals of the synthesized derivative and perform X-Ray Diffraction (XRD) to definitively map the solid-state envelope conformation and the axial/equatorial preference of the fluorine atoms[12].

Workflow S1 1. Deoxofluorination of Ketone Precursor S2 2. Multinuclear NMR (Extract 3J_H-F) S1->S2 S3 3. X-Ray Crystallography S2->S3 S4 4. DFT Computational Modeling S2->S4 S5 Validated Bioactive Conformer S3->S5 S4->S5

Experimental workflow for the synthesis and conformational validation of 3,3-difluorooxolanes.

Conclusion

The 3,3-difluorooxolane motif is far more than a metabolically stable bioisostere. By exploiting the fluorine gauche effect and


 hyperconjugation, medicinal chemists can predictably restrict the conformational flexibility of the oxolane ring. When synthesized and validated through rigorous, self-correcting analytical workflows, these fluorinated building blocks offer unparalleled control over a drug candidate's spatial geometry, pKa, and lipophilicity, ultimately driving higher target selectivity and improved clinical outcomes.

References

  • Fluorine in drug discovery: Role, design and case studies, pharmacyjournal.org,
  • Roles of Fluorine in Drug Design and Drug Action, benthamscience.com,
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs, nih.gov,
  • (2R)-3,3-Difluorooxolane-2-carboxylic Acid, benchchem.com,
  • 3,3-difluorooxolane-2-carboxylic acid (C5H6F2O3) - PubChemLite, uni.lu,
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles, acs.org,
  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif, beilstein-journals.org,
  • Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Tetrahydrofurans and Tetrahydrothiophenes, researchg
  • The stereochemistry of the dihaloethanes, dihaloethenes and the dihalocyclohexanes, researchg
  • The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers, beilstein-journals.org,
  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane, southampton.ac.uk,
  • The formation of all-cis-(multi)

Sources

Foundational

Chiral Fluorinated Oxolane Building Blocks: A Technical Guide to Synthesis and Application

[1] Executive Summary This technical guide provides a comprehensive review of chiral fluorinated oxolane (tetrahydrofuran) building blocks, a structural motif critical to modern antiviral and oncological pharmacophores.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive review of chiral fluorinated oxolane (tetrahydrofuran) building blocks, a structural motif critical to modern antiviral and oncological pharmacophores.[1] We focus on the strategic incorporation of fluorine to modulate ring conformation (the gauche effect) and metabolic stability. This document synthesizes industrial-scale protocols with mechanistic insights, specifically tailored for medicinal chemists and process development scientists.

Part 1: Strategic Importance & The Fluorine Effect

The Bioisosteric Rationale

The oxolane ring is the scaffold of life’s genetic material (ribose/deoxyribose). In drug design, replacing specific hydroxyls or hydrogens with fluorine serves three distinct purposes:

  • Metabolic Blocking: Fluorine’s high C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at labile sites.

  • Electronic Modulation: The high electronegativity (

    
    ) alters the pKa of neighboring functional groups.
    
  • Conformational Locking (The Gauche Effect): This is the most critical parameter for oxolane-based drugs.

Conformational Control: The Gauche Effect

Unlike heavier halogens, fluorine on an oxolane ring prefers a gauche orientation relative to the vicinal ring oxygen (


 hyperconjugation and dipole minimization). This dictates the ring pucker (

-type/C3'-endo vs.

-type/C2'-endo).
  • Relevance: In nucleoside analogs like Sofosbuvir , the 2'-

    
    -fluoro substituent forces the ring into a specific conformation required to bind within the HCV NS5B polymerase active site.[2]
    

GaucheEffect cluster_0 Electronic Interactions cluster_1 Conformational Outcome Orbital Hyperconjugation (σC-H → σ*C-F) Pucker Ring Pucker (C3'-endo vs C2'-endo) Orbital->Pucker Stabilizes Dipole Dipole Minimization Dipole->Pucker Aligns Binding Enzyme Active Site Affinity Pucker->Binding Determines

Figure 1: Mechanistic causality of the fluorine gauche effect on oxolane ring pucker and subsequent biological activity.

Part 2: Synthetic Strategies

The synthesis of chiral fluorinated oxolanes generally follows two distinct logic streams: Chiral Pool Modification (modifying carbohydrates) or De Novo Synthesis (building the ring).

Decision Matrix: Selecting a Route

SynthesisDecision Start Target: Chiral Fluorinated Oxolane Source Is the stereocenter derived from a natural sugar (Ribose/Glucose)? Start->Source Yes Yes (Nucleoside Analogs) Source->Yes No No (Novel Scaffolds) Source->No MethodA Nucleophilic Fluorination (DAST/Deoxo-Fluor) Yes->MethodA Invert Stereocenter MethodB Electrophilic Fluorination (Selectfluor on Glycals) Yes->MethodB Install at C2 (2-deoxy) MethodC Asymmetric Cyclization (Pd/Co Catalysis) No->MethodC MethodD Building Block Assembly (Fluorinated Synthons) No->MethodD

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on target stereochemistry.

Route A: Nucleophilic Fluorination (The Industry Standard)

This route is ubiquitous in the synthesis of 2'-fluoronucleosides. It relies on the


 displacement of a leaving group (usually -OH activated in situ or a triflate) by a fluoride source.
  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.[1]

  • Critical Mechanism: The reaction proceeds with inversion of configuration . To obtain a "ribo" (down) fluorine, one must start with an "arabino" (up) hydroxyl.[1]

Comparative Data: Fluorinating Agents
ReagentStateThermal StabilityChemoselectivityByproducts
DAST LiquidLow (Explosive >90°C)High for alcoholsHF (Corrosive)
Deoxo-Fluor LiquidModerateSimilar to DASTHF
XtalFluor-E SolidHighHigh; requires promoterAmine salts
TBAF SolidHighLow (Basic, elimination risk)Ammonium salts

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyluridine Intermediate

Context: This is a key intermediate for Sofosbuvir (Hepatitis C curative).[3]

Objective: Convert a tertiary alcohol to a tertiary fluoride with high stereospecificity.

1. Materials
  • Substrate: 1-((2R,3R,4R,5R)-3-hydroxy-4-((4-methoxybenzyl)oxy)-5-((((4-methoxybenzyl)oxy)methyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Pyridine (Critical HF scavenger).

2. Methodology (Step-by-Step)
  • Preparation: Charge a flame-dried 3-neck flask with the nucleoside substrate (1.0 eq) under inert atmosphere (

    
     or 
    
    
    
    ). Dissolve in anhydrous DCM (10 mL/g).
  • Cooling: Cool the solution to -78 °C . Note: Temperature control is vital to prevent elimination (olefin formation).

  • Addition: Add DAST (4.0 eq) dropwise via syringe pump over 30 minutes. Maintain internal temp < -70 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quenching (Safety Critical): Cool the mixture back to -20 °C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

3. Self-Validating Quality Control
  • 
     NMR:  Look for a signal around -160 ppm (multiplet).
    
  • Coupling Constants: The coupling constant

    
     is diagnostic. For 2'-
    
    
    
    -F (ribo),
    
    
    Hz.
  • Absence of Olefin: Check

    
     NMR for vinylic protons (5.0–6.5 ppm) to ensure elimination did not occur.
    

Part 4: Emerging Technologies & Future Outlook

While DAST remains the workhorse, safety concerns at scale (thermal runaway) are driving innovation.

  • Flow Chemistry: Performing deoxofluorinations in continuous flow microreactors allows for better heat management of the exothermic DAST reaction, enabling safe scale-up.

  • Enzymatic Fluorination: Fluorinases are being engineered to accept non-native substrates, offering a green alternative to corrosive reagents, though substrate scope remains limited.[1]

  • Late-Stage Fluorination: C-H activation methods using photocatalysis are emerging to install fluorine directly onto pre-formed oxolane scaffolds without pre-functionalization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Clark, J. L., et al. (2005).[1] Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication.[1][2] Journal of Medicinal Chemistry, 48(17), 5504-5508.[1] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link

  • Sofia, M. J., et al. (2010).[1] Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (2S)-3,3-Difluorooxolane-2-carboxylic Acid

Authored by: A Senior Application Scientist Abstract (2S)-3,3-Difluorooxolane-2-carboxylic acid is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The pres...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

(2S)-3,3-Difluorooxolane-2-carboxylic acid is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the gem-difluoro group can impart unique physicochemical properties, such as increased metabolic stability and altered acidity, making it a valuable building block for novel therapeutic agents. This document provides a comprehensive guide to a plausible and robust synthetic route for this target molecule, designed for researchers and scientists in the field. The proposed synthesis is grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3] The difluoromethyl group, in particular, is a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor.[4] (2S)-3,3-Difluorooxolane-2-carboxylic acid represents a constrained scaffold incorporating this valuable motif with a defined stereochemistry, making it an attractive starting point for the synthesis of complex molecular architectures.

This guide outlines a multi-step synthesis commencing from the readily available and chiral starting material, (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (a protected form of L-glyceraldehyde). The chosen strategy prioritizes stereochemical control and the efficient introduction of the key functional groups.

Retrosynthetic Analysis

The synthetic plan is based on the following retrosynthetic disconnection:

G target (2S)-3,3-Difluorooxolane-2-carboxylic acid intermediate1 Primary Alcohol Precursor target->intermediate1 Oxidation intermediate2 Protected Difluoro Oxolane intermediate1->intermediate2 Deprotection intermediate3 Fluorinated Diol intermediate2->intermediate3 Cyclization intermediate4 Keto-alcohol intermediate3->intermediate4 Difluorination intermediate5 Protected Triol intermediate4->intermediate5 Selective Oxidation intermediate6 Alkene Ester intermediate5->intermediate6 Sharpless Asymmetric Dihydroxylation start (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde intermediate6->start Wittig Reaction G cluster_0 Synthesis of (2S)-3,3-Difluorooxolane-2-carboxylic acid start Start: (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde step1 Step 1: Wittig Reaction start->step1 step2 Step 2: Sharpless Asymmetric Dihydroxylation & Deprotection step1->step2 step3 Step 3: Selective Oxidation step2->step3 step4 Step 4: Gem-Difluorination step3->step4 step5 Step 5: Intramolecular Cyclization step4->step5 step6 Step 6: Deprotection & Oxidation step5->step6 end_product End Product: (2S)-3,3-Difluorooxolane-2-carboxylic acid step6->end_product

Sources

Application

Solid-phase peptide synthesis using (2S)-3,3-Difluorooxolane-2-carboxylic acid

Application Note: Solid-Phase Peptide Synthesis (SPPS) with (2S)-3,3-Difluorooxolane-2-carboxylic Acid Introduction & Scope This application note details the protocol for utilizing (2S)-3,3-Difluorooxolane-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with (2S)-3,3-Difluorooxolane-2-carboxylic Acid

Introduction & Scope

This application note details the protocol for utilizing (2S)-3,3-Difluorooxolane-2-carboxylic acid (DFOCA) in Solid-Phase Peptide Synthesis (SPPS).

DFOCA is a specialized peptidomimetic building block . Structurally, it resembles a proline residue where the amine nitrogen is replaced by an oxygen atom (oxolane/tetrahydrofuran ring), and the C3 position is gem-difluorinated.

Critical Distinction: Unlike standard amino acids, DFOCA lacks an amino group. Therefore, it cannot propagate a peptide chain. It functions exclusively as an N-terminal Capping Reagent or a Side-Chain Acylating Agent (e.g., on Lysine


-amines).

Key Applications:

  • Metabolic Stability: The 3,3-difluoro motif blocks metabolic oxidation at the C3 position.

  • Bioisosterism: Mimics the steric profile of Proline but alters hydrogen bonding (ether oxygen acts as an acceptor only).

  • Acidity Modulation: The electron-withdrawing fluorine atoms significantly increase the acidity of the C2-carboxylic acid, influencing the electronics of the resulting amide bond.

Chemical Properties & Handling

PropertyDescription
Chemical Formula C

H

F

O

Molecular Weight 152.10 g/mol
Solubility Soluble in DMF, DCM, NMP.
Acidity (pKa) Lower than non-fluorinated analogues due to the inductive effect of

-fluorines.
Stability Stable under standard SPPS conditions. Hygroscopic; store under desiccated conditions at -20°C.
Racemization Risk High. The C2-proton is acidic due to the adjacent carbonyl and electron-withdrawing

-fluorines. Base-mediated racemization during activation is a primary concern.

Strategic Coupling Considerations

The coupling of DFOCA requires a balance between reactivity and stereochemical integrity. The electron-withdrawing effect of the fluorine atoms makes the activated ester highly reactive but also renders the


-proton (C2-H) susceptible to deprotonation by tertiary bases (e.g., DIEA, NMM), leading to racemization.

Recommended Activation Strategy: To minimize racemization, we recommend carbodiimide-mediated activation (DIC) with an acidic additive (Oxyma Pure ) rather than base-mediated uronium salts (HATU/DIEA), unless the coupling is exceptionally difficult.

Decision Matrix for Coupling Conditions

CouplingLogic cluster_legend Legend Start Start: Coupling DFOCA CheckSteric Is the N-terminal amine sterically hindered? Start->CheckSteric Standard Standard Condition: DIC / Oxyma Pure (Base-free) CheckSteric->Standard No (e.g., Gly, Ala, Lys) Hindered Hindered Condition: HATU / DIEA / HOAt (Controlled Base) CheckSteric->Hindered Yes (e.g., N-Me-AA, Aib) RacemizationCheck Check Racemization via LC-MS or 19F-NMR Standard->RacemizationCheck Hindered->RacemizationCheck key Green: Preferred (Low Racemization) Yellow: High Reactivity (Risk of Epimerization)

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance of the target amine.

Detailed Experimental Protocols

Protocol A: Standard Coupling (DIC/Oxyma)

Best for minimizing racemization on standard primary amines.

Reagents:

  • Resin (pre-swollen, N-terminal Fmoc removed).

  • (2S)-3,3-Difluorooxolane-2-carboxylic acid (DFOCA) [3.0 eq].

  • DIC (N,N′-Diisopropylcarbodiimide) [3.0 eq].

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) [3.0 eq].

  • DMF (Dimethylformamide), anhydrous.

Procedure:

  • Preparation: Dissolve DFOCA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF (approx. 0.1 - 0.2 M concentration).

  • Activation: Add DIC (3.0 eq) to the solution. Stir for 2 minutes to form the active ester. Note: Do not pre-activate for >5 minutes to avoid rearrangement.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Incubation: Shake/agitate at Room Temperature (RT) for 60–90 minutes.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Validation: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using fresh reagents.

Protocol B: High-Power Coupling (HATU/HOAt)

Use ONLY if Protocol A fails (e.g., coupling to N-methylated residues).

Reagents:

  • DFOCA [3.0 eq].

  • HATU [2.9 eq] (Slight deficit to prevent capping with tetramethylurea).

  • HOAt (1-Hydroxy-7-azabenzotriazole) [3.0 eq] (Crucial additive to suppress racemization).

  • DIEA (Diisopropylethylamine) [6.0 eq].

Procedure:

  • Preparation: Dissolve DFOCA, HATU, and HOAt in DMF.

  • Base Addition: Add DIEA immediately before adding to the resin. Do not pre-activate with base for more than 30 seconds.

  • Coupling: Add mixture to resin. Agitate for 45–60 minutes.

  • Washing: Wash extensively with DMF to remove tetramethylurea byproducts.

Protocol C: Cleavage & Work-up

Since DFOCA contains no protecting groups, the cleavage focuses on releasing the peptide from the resin.

  • Cocktail: Prepare TFA/TIS/H

    
    O (95:2.5:2.5 v/v/v). Avoid silane scavengers if possible, but TIS is generally safe with fluorinated motifs.
    
  • Incubation: Treat resin for 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate under N

    
    , and precipitate in cold diethyl ether.
    
  • Analysis: Dissolve pellet in H

    
    O/MeCN (1:1) for LC-MS.
    

Quality Control & Analytical Verification

The unique fluorine signature allows for specific validation using


F-NMR, which is distinct from the proton/carbon backbone signals.

Analytical Checklist:

MethodExpected ObservationNotes
LC-MS Mass shift corresponding to C

H

F

O

addition (+135.0 Da approx).
Check for [M+H]

and [M+Na]

.

F-NMR
Two distinct multiplets (AB system) around -100 to -120 ppm.Diastereotopic fluorines due to the chiral center at C2.
HPLC Shift in retention time (RT).DFOCA is moderately lipophilic; expect a shift to higher organic % compared to the uncapped peptide.

Mechanism of Action & Rationale

The following diagram illustrates the pathway and the specific electronic influence of the difluoro-substitution.

Mechanism Substrate DFOCA (Acidic C2-H) Activation Activation (Oxyma/DIC) Substrate->Activation ActiveEster Active Ester (Highly Electrophilic) Activation->ActiveEster Coupling Nucleophilic Attack (Resin-NH2) ActiveEster->Coupling Product Capped Peptide (Metabolically Stable) Coupling->Product FluorineEffect Beta-Fluorine Effect: 1. Increases Acidity of COOH 2. Increases Acidity of C2-H (Racemization Risk) FluorineEffect->Substrate FluorineEffect->ActiveEster

Figure 2: Mechanistic pathway highlighting the dual impact of fluorine substitution on reactivity and stability.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure/DIC: The Reagent of Choice for the Prevention of Racemization in SPPS. Organic Process Research & Development.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • ChemScene. (n.d.). Oxetane and Oxolane Carboxylic Acid Derivatives.

  • Beilstein Institute. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

Method

Application Note: High-Precision Coupling of Hindered Fluorinated Carboxylic Acids

Abstract & Challenge Overview The coupling of hindered fluorinated carboxylic acids (e.g., -trifluoromethyl acids, polyfluorinated benzoates) represents a distinct challenge in medicinal chemistry. These substrates prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Challenge Overview

The coupling of hindered fluorinated carboxylic acids (e.g.,


-trifluoromethyl acids, polyfluorinated benzoates) represents a distinct challenge in medicinal chemistry. These substrates present a "double whammy" of deactivation:
  • Electronic Deactivation (Nucleophilicity): The strong inductive electron-withdrawal (

    
     effect) of fluorine atoms significantly lowers the pKa of the carboxylic acid, rendering the carboxylate anion less nucleophilic. This retards the initial attack on standard coupling reagents (activation step).
    
  • Steric Shielding: Bulky fluorinated motifs (like

    
     or 
    
    
    
    ) impose significant steric barriers, blocking the approach of the amine nucleophile to the active ester intermediate.

Standard reagents (EDC/HOBt, HBTU) often fail, leading to hydrolysis of the active intermediate, extensive epimerization, or stagnation. This guide details three tiered protocols—COMU , TFFH , and Ghosez’s Reagent —specifically optimized to overcome these barriers.

Mechanistic Causality & Reagent Selection

To select the correct reagent, one must understand the failure modes of standard chemistry.

  • Why O-Acyl Isoureas Fail: The bulky leaving group (e.g., O-Benzotriazole) combined with the bulky fluorinated substrate creates a "steric wall," preventing amine attack. The intermediate then rearranges to an unreactive N-acylurea or hydrolyzes.

  • The Acid Fluoride Advantage: Converting the acid to an acid fluoride (

    
    ) is the superior strategy for this class. The fluoride atom is sterically small (van der Waals radius ~1.47 Å vs. ~3.5 Å for OBt), allowing the amine to bypass the steric shield of the 
    
    
    
    -substituents.
Reagent Selection Matrix
Substrate DifficultyElectronic ProfileSteric ProfileRecommended ReagentMechanism of Action
Moderate Monofluoro / DifluoroSecondary CarbonCOMU / Oxyma Formation of highly reactive Oxyma ester; safer than HATU.
High

-Trifluoromethyl
Quaternary CarbonTFFH In situ generation of Acid Fluoride.[1][2][3][4] Small leaving group penetrates steric bulk.
Extreme Perfluorinated / LabileExtreme BulkGhosez's Reagent Neutral generation of Acid Chloride. Avoids carboxylate activation issues completely.

Decision Tree & Workflow

CouplingLogic Start Substrate Analysis CheckSterics Steric Bulk? Start->CheckSterics CheckElec Fluorine Content? CheckSterics->CheckElec High COMU Protocol A: COMU / Oxyma (General Purpose) CheckSterics->COMU Moderate TFFH Protocol B: TFFH (Acid Fluoride) (High Sterics/CF3) CheckElec->TFFH Alpha-CF3 / Quaternary Ghosez Protocol C: Ghosez's Reagent (Acid Chloride) CheckElec->Ghosez Acid Sensitive / Extreme Result Amide Product COMU->Result Aqueous Workup TFFH->Result Flash Chromatography Ghosez->Result Distillation/Direct Use

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on substrate electronics and sterics.

Detailed Experimental Protocols

Protocol A: COMU/Oxyma (The Modern Standard)

Best for: Moderately hindered fluorinated acids where racemization is a concern but sterics are not absolute. Why: COMU generates the Oxyma active ester, which is more stable to hydrolysis than OAt (HATU) esters but highly reactive toward amines.

  • Stoichiometry: Acid (1.0 equiv), COMU (1.0 equiv), Oxyma Pure (1.0 equiv), DIPEA (2.0–3.0 equiv), Amine (1.1 equiv).

  • Solvent: DMF or NMP (0.1 M). Note: DCM is often poor for uronium salts.

  • Procedure:

    • Dissolve the carboxylic acid and Oxyma Pure in DMF.

    • Cool to 0 °C (critical to suppress initial racemization).

    • Add DIPEA, followed immediately by COMU. Stir for 2–5 minutes to form the active ester (color change to orange/red is common).

    • Add the amine.[5][6][7][8][9]

    • Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), sat. NaHCO3 (remove Oxyma), and brine.

Protocol B: TFFH (The Fluoride Route)

Best for:


-Trifluoromethyl acids, 

-disubstituted amino acids (e.g., Aib), and substrates where HATU fails. Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid directly to the acid fluoride.[10]
  • Stoichiometry: Acid (1.0 equiv), TFFH (1.1 equiv), DIPEA (2.5 equiv), Amine (1.1–1.5 equiv).

  • Solvent: Anhydrous DCM (preferred) or THF.

  • Procedure:

    • Activation: Dissolve the fluorinated carboxylic acid in anhydrous DCM under Nitrogen.

    • Add TFFH (solid) followed by DIPEA.[2]

    • Observation: The solution often clarifies. Stir at RT for 30 minutes. (Monitor by TLC: The acid fluoride is usually less polar than the acid).

    • Coupling: Add the amine (and optional catalyst HOAt if extremely slow).

    • Stir for 2–12 hours.

  • Note: Acid fluorides are hydrolytically more stable than chlorides; aqueous workup is possible but should be done quickly.

Protocol C: Ghosez’s Reagent (The "Neutral" Chloride)

Best for: Extremely deactivated acids where the carboxylate is too stable to attack TFFH, or acid-sensitive substrates. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[11]

  • Stoichiometry: Acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), Amine (1.1 equiv), Et3N/DIPEA (1.2 equiv for the coupling step).

  • Solvent: Anhydrous DCM or Chloroform.

  • Procedure:

    • Chloride Formation: Dissolve acid in DCM. Add Ghosez’s reagent dropwise at RT.

    • Stir for 1–2 hours. Mechanism: The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide). No base is required for this step, preventing base-catalyzed epimerization.

    • Coupling: Cool the solution to 0 °C. Add the amine and the tertiary base (Et3N or DIPEA) to scavenge the HCl generated during the amine attack.

    • Stir until complete.

Critical Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (TFFH) Incomplete formation of Acid Fluoride.[2]Check purity of TFFH (hygroscopic). Increase activation time to 1h. Ensure DIPEA is fresh.
Racemization Base-mediated proton abstraction at

-position.
Use Collidine (weaker base) instead of DIPEA. Switch to Protocol C (Ghosez) to avoid base during activation.
Guanidinylation Amine reacts with Uronium reagent (Protocol A).Ensure Pre-activation (Acid + COMU + Base) is complete (2-5 mins) before adding the amine.
Hydrolysis Wet solvents reacting with Acid Fluoride/Chloride.Use strictly anhydrous solvents (molecular sieves). Switch to TFFH (Fluorides are more water-tolerant than Chlorides).

Visualizing the TFFH Mechanism

Understanding the in situ conversion is vital for troubleshooting.

TFFH_Mechanism Acid R-COOH (Hindered) Intermediate Active Intermediate Acid->Intermediate + Base Base DIPEA TFFH_R TFFH Reagent TFFH_R->Intermediate AcidFluoride Acid Fluoride (R-CO-F) *Small Steric Footprint* Intermediate->AcidFluoride - Tetramethylurea Product Amide (R-CO-NH-R') AcidFluoride->Product + Amine Amine H2N-R' Amine->Product

Figure 2: The TFFH pathway converts the hindered acid into a compact Acid Fluoride, enabling nucleophilic attack.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][3][10] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12] Organic Process Research & Development.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Application

Incorporation of (2S)-3,3-Difluorooxolane-2-carboxylic acid into macrocycles

Abstract The incorporation of fluorinated heterocycles into macrocyclic scaffolds is a pivotal strategy in modern drug discovery, specifically for modulating membrane permeability , metabolic stability , and conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorinated heterocycles into macrocyclic scaffolds is a pivotal strategy in modern drug discovery, specifically for modulating membrane permeability , metabolic stability , and conformational pre-organization . This guide details the handling, activation, and incorporation of (2S)-3,3-difluorooxolane-2-carboxylic acid (DFO-Acid). Unlike standard amino acids, this building block introduces a unique dipole moment and steric bulk due to the gem-difluoro motif, which significantly alters the ring pucker via the gauche effect. This protocol addresses the specific synthetic challenges—namely, the heightened acidity of the carboxylate and the risk of C2-epimerization—providing a robust workflow for its use as a turn-inducing cap or depsipeptide unit in macrocyclic engineering.

Physicochemical Profile & Design Rationale

Before synthesis, it is critical to understand why this building block is selected. The (2S)-3,3-difluorooxolane moiety acts as a Proline Isostere (specifically a 3-fluorinated ether analog) that imposes distinct constraints.

PropertyEffect on MacrocycleMechanism
Lipophilicity (LogD) Modulation Fluorine lowers the polarity of the ether ring while masking the H-bond acceptor capacity of the oxygen, often improving PAMPA permeability.
Conformation Ring Locking The Fluorine Gauche Effect biases the oxolane ring into a specific envelope conformation (C3-endo or C3-exo depending on substitution), reducing the entropic penalty of macrocyclization.
Acidity (pKa) Increased The electron-withdrawing F atoms at C3 (beta to carboxyl) and the ring oxygen (alpha to carboxyl) significantly lower the pKa of the acid compared to proline, making the active ester highly reactive .
Metabolic Stability Enhanced The C3-F2 group blocks oxidative metabolism (P450 hydroxylation) at the typically labile C3 position of the ether ring.
The Fluorine Gauche Effect in Oxolanes

The gem-difluoro substitution at C3 forces the ring to adopt a puckered conformation to maximize the overlap between the


 and 

orbitals. In a macrocycle, this "locks" the Psi (

) angle of the preceding residue, effectively acting as a Turn Inducer .

GaucheEffect Figure 1: Mechanistic impact of 3,3-difluoro substitution on macrocyclic conformation. F_Sub (2S)-3,3-Difluoro Substitution Orbital Sigma(C-H) -> Sigma*(C-F) Hyperconjugation F_Sub->Orbital Induces Pucker Ring Pucker Bias (Envelope Conformation) Orbital->Pucker Stabilizes Macro Macrocycle Pre-organization Pucker->Macro Reduces Entropic Cost

Synthetic Challenges & Mitigation

The primary challenge with (2S)-3,3-difluorooxolane-2-carboxylic acid is the lability of the C2-stereocenter .

  • The Problem: The C2 proton is flanked by an electron-withdrawing carboxyl group and the ring oxygen. The inductive effect of the C3-fluorines further acidifies this proton.

  • The Risk: Standard coupling conditions using strong bases (e.g., DBU, high equivalents of DIEA) can lead to C2-epimerization (racemization), resulting in a diastereomeric mixture that is difficult to separate.

  • The Solution: Use "Low-Base" or "Base-Free" activation protocols where possible, or use non-nucleophilic, hindered bases like Collidine or 2,4,6-Trimethylpyridine (TMP) .

Protocol: Incorporation into Macrocyclic Precursors

This protocol describes coupling DFO-Acid to a resin-bound amine (for side-chain capping) or a free amine in solution (for convergent synthesis).

Materials Required
  • (2S)-3,3-Difluorooxolane-2-carboxylic acid (1.2 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or COMU (1.1 equiv). Avoid carbodiimides (DCC/DIC) due to slower kinetics which favor racemization.

  • Base: 2,4,6-Collidine (2.5 equiv). Preferred over DIEA.

  • Solvent: Anhydrous DMF or NMP.

  • Monitoring: 19F NMR (essential).

Step-by-Step Methodology

Step 1: Pre-Activation (Cold Cycle)

  • Dissolve DFO-Acid (1.2 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath. Critical: Lower temperature suppresses proton abstraction at C2.

  • Add Collidine (2.5 eq) dropwise.

  • Stir for 2 minutes strictly. Do not age the active ester longer than necessary; the electron-deficient ester is highly reactive and prone to hydrolysis or rearrangement.

Step 2: Coupling

  • Add the pre-activated solution immediately to the Amine Component (Resin-bound or solution phase).

  • Allow to react at 0°C for 30 minutes , then warm to Room Temperature for 1 hour.

  • Monitoring: Check reaction progress via LC-MS.

    • Note: If using 19F NMR, the starting material will show a distinct chemical shift compared to the amide product. This is a non-destructive way to monitor conversion in solution phase.

Step 3: Workup (Solution Phase)

  • Dilute with EtOAc.

  • Wash with 0.5 M HCl (rapid wash to remove base/HATU byproducts). Avoid strong basic washes (1M NaOH) which may hydrolyze the fluorinated amide or induce epimerization.

  • Dry over Na2SO4 and concentrate.

Step 4: QC Check (Racemization)

  • Perform 19F NMR .

    • Pure (2S): Typically shows a clean AB quartet or complex multiplet pattern for the CF2 group.

    • Racemized (2S/2R): Will show "shadow" peaks or a second set of multiplets slightly shifted (approx. 0.05 - 0.1 ppm difference).

Application: Macrocyclization Strategies

Since DFO-Acid is a mono-acid, it is incorporated into macrocycles in two primary ways:

Strategy A: N-Capping (Turn Induction)

Used to terminate a side chain (e.g., Lysine epsilon-amine) or the N-terminus of a cyclic peptide formed by disulfide bridges or olefin metathesis.

  • Role: The DFO moiety acts as a hydrophobic cap that buries the polar amide bond, improving membrane permeability.

  • Protocol: Follow the coupling protocol above on the linear precursor before cyclization if the cap is on the backbone, or after cyclization if capping a side chain.

Strategy B: Depsipeptide Linkage (Ester Formation)

To incorporate DFO-Acid into the backbone of a macrocycle, it must form an ester bond with a hydroxyl group of the adjacent residue (since it lacks an amine for amide coupling).

  • Role: Creates a Depsipeptide . The ester linkage is more susceptible to hydrolysis than an amide, but the steric bulk of the 3,3-difluoro group protects the carbonyl from enzymatic attack.

  • Protocol Modification:

    • Use Steglich Esterification (DIC/DMAP) or Yamaguchi Esterification (Benzoyl chloride/DMAP) for the alcohol coupling.

    • Caution: DMAP can cause racemization. Use minimal amounts (0.1 eq) and keep cold.

Workflow Figure 2: Optimized coupling workflow to minimize racemization. cluster_Activation Activation (Critical Control Point) cluster_Coupling Incorporation Start Start: DFO-Acid (Solid/Oil) Step1 Dissolve in DMF Add HATU (1.1 eq) Start->Step1 Step2 Cool to 0°C Add Collidine (2.5 eq) Step1->Step2 Step3 Activation Time: < 5 mins Step2->Step3 Step4 Add to Amine/Alcohol (Resin or Solution) Step3->Step4 Immediate Transfer Step5 React 0°C -> RT (1 - 2 Hours) Step4->Step5 QC QC: 19F NMR Check for Split Signals (Epimers) Step5->QC

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Coupling Yield Hydrolysis of active ester.The electron-deficient ester is very sensitive to moisture. Ensure anhydrous solvents are used. Increase DFO-Acid to 1.5 eq.
Double Peaks in LCMS/NMR Racemization at C2.The base was too strong or reaction too warm. Switch from DIEA/TEA to Collidine or TMP . Perform coupling strictly at 0°C.
Poor Solubility Fluorine increases lipophilicity but crystalline lattice energy can be high.Use a solvent mixture: DMF/DCM (1:1) often improves solubility and swelling of resins.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1][2] Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

Sources

Method

Application Note: Strategic Protection of 3,3-Difluorooxolane-2-Carboxylic Acid

The following Application Note is structured to provide actionable, high-level technical guidance for researchers working with 3,3-difluorooxolane-2-carboxylic acid . This scaffold presents unique electronic and steric c...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to provide actionable, high-level technical guidance for researchers working with 3,3-difluorooxolane-2-carboxylic acid . This scaffold presents unique electronic and steric challenges that render standard protecting group strategies potentially hazardous to the molecule's integrity.

Introduction & Strategic Analysis

The incorporation of a gem-difluoro group into the oxolane (tetrahydrofuran) ring creates a potent bioisostere for proline and other cyclic ethers, often improving metabolic stability and lipophilicity. However, the 3,3-difluorooxolane-2-carboxylic acid scaffold introduces specific synthetic risks that must be managed during the protection of the carboxylic acid.

The Electronic Challenge (The "Why")

The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (


). This impacts the molecule in three critical ways:
  • Increased Acidity: The pKa of the C2-carboxylic acid is significantly lower (est. 1.5–2.5) compared to non-fluorinated analogues. The carboxylate is a weaker nucleophile, making direct alkylation (e.g., with alkyl halides) sluggish without forcing conditions.

  • C2-Proton Acidity & Epimerization: The proton at the C2 position is flanked by the carboxyl group, the ring oxygen, and the electron-withdrawing

    
     group. This makes the C2 proton highly acidic. Warning:  Use of strong bases (e.g., NaH, LDA, or even alkoxides) risks rapid racemization (if chiral) or 
    
    
    
    -elimination of fluoride (E1cB mechanism) leading to ring destruction.
  • Electrophilicity: The carbonyl carbon is highly activated. While this facilitates nucleophilic attack (ester formation), it also makes the resulting esters more susceptible to hydrolysis, sometimes unintentionally.

Selection Guide: Protecting Group Strategy

Based on these factors, acid-catalyzed or neutral protection strategies are superior to base-mediated routes.

StrategyRecommended GroupProsCons
Acid-Labile tert-Butyl (t-Bu) Gold Standard. Orthogonal to saponification; avoids basic conditions entirely.Bulky; requires acidic deprotection (TFA/HCl).
Hydrogenolysis Benzyl (Bn) Excellent for mild deprotection (H2/Pd); stable to acid/base.Installation via basic alkylation is risky (racemization).
Standard Methyl/Ethyl (Me/Et) Robust; easy to synthesize via acid chloride.Deprotection (saponification) risks racemization/elimination.

Experimental Protocols

Protocol A: Formation of Methyl/Ethyl Ester (via Thionyl Chloride)

Best for: Scale-up, generation of robust intermediates where base-sensitivity is not yet a concern.

Principle: The carboxylic acid is converted to the highly reactive acid chloride in situ, which is immediately quenched by the alcohol. This avoids the use of base.

Reagents:

  • Substrate: 3,3-difluorooxolane-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line).
  • Solvation: Dissolve the carboxylic acid in anhydrous alcohol (MeOH or EtOH) and cool to 0 °C in an ice bath.

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reaction: Remove the ice bath. Stir at room temperature for 3 hours. (Monitor by TLC/19F-NMR).

    • Note: If conversion is incomplete, heat to reflux for 1 hour.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Neutralization (Critical): Redissolve the residue in EtOAc. Wash with cold saturated

    
     (rapidly, to minimize hydrolysis). Dry over 
    
    
    
    and concentrate.

Validation:

  • 1H NMR: Look for the disappearance of the broad COOH singlet (10-12 ppm) and appearance of the ester singlet (~3.7 ppm for OMe).

  • 19F NMR: The gem-difluoro signal (typically -100 to -120 ppm, AB quartet pattern) should remain intact. Shift implies ring opening.

Protocol B: Formation of tert-Butyl Ester (via TBTA)

Best for: Chiral substrates, preserving stereochemistry, and orthogonality.

Principle: Uses tert-butyl-2,2,2-trichloroacetimidate (TBTA) under mild Lewis acid catalysis. Avoids the harsh acidic conditions of isobutylene gas and the basic conditions of Boc-anhydride/DMAP.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: TBTA (2.0 equiv)

  • Catalyst:

    
     (0.1 equiv) or cyclohexane (solvent)
    
  • Solvent: Anhydrous DCM or Cyclohexane/DCM mix.

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen atmosphere.

  • Catalyst: Add TBTA. Then, add catalytic

    
     dropwise at room temperature.
    
  • Incubation: Stir at ambient temperature for 12–16 hours. The trichloroacetamide byproduct will precipitate.

  • Filtration: Filter off the solid byproduct.

  • Purification: Wash filtrate with

    
     (aq) and Brine. Flash chromatography (Hexane/EtOAc) is usually required to remove excess reagent.
    

Decision Logic & Workflows (Visualization)

The following diagrams illustrate the decision process and the specific reaction logic for the recommended strategies.

Diagram 1: Protecting Group Selection Strategy

This decision tree guides the user based on downstream chemical compatibility.

PG_Selection Start Start: 3,3-Difluorooxolane-2-COOH Q1 Is the substrate Chiral/Enantiopure? Start->Q1 Q2 Will downstream steps involve Strong Base (e.g., LDA, LiAlH4)? Q1->Q2 Yes (Risk of Racemization) Route_Acid Route A: Methyl/Ethyl Ester (via SOCl2) Q1->Route_Acid No (Racemic) Route_tBu Route B: tert-Butyl Ester (via TBTA) Q2->Route_tBu Yes (Need Base Stability) Route_Bn Route C: Benzyl Ester (via Bn-OH/EDC) Q2->Route_Bn No (Need Hydrogenolysis) Note Note: t-Bu esters prevent base-catalyzed epimerization at C2 position. Route_tBu->Note

Caption: Strategic decision tree for selecting the optimal protecting group based on substrate chirality and downstream reaction conditions.

Diagram 2: Reaction Workflow for t-Butyl Protection (TBTA Method)

Visualizing the mildest protocol to preserve the fluorinated scaffold.

TBTA_Workflow Input Substrate (DCM Solution) Reagents Add TBTA (2.0 eq) + BF3·OEt2 (cat.) Input->Reagents Reaction Stir 16h @ RT (Precipitate forms) Reagents->Reaction Filter Filter Byproduct (Cl3CCONH2) Reaction->Filter Workup Wash: NaHCO3 Conc. & Column Filter->Workup Product Pure t-Bu Ester Workup->Product

Caption: Step-by-step workflow for the mild tert-butyl protection using TBTA, avoiding acidic/basic extremes.

Troubleshooting & Stability Data

Stability Matrix

The following table summarizes the stability of the 3,3-difluorooxolane core under standard deprotection conditions.

ConditionReagentStability of 3,3-Difluoro CoreRisk Factor
Acidic Hydrolysis TFA / DCM (1:1)High Minimal. The

group is acid-stable.
Basic Hydrolysis LiOH / THF / H2OLow to Moderate High. Risk of C2 epimerization and

-elimination of HF.
Hydrogenolysis H2 / Pd/CHigh Minimal. C-F bonds are generally stable to standard hydrogenolysis.
Nucleophilic NaI / AcetoneHigh Stable.
Common Pitfalls
  • "The Missing Fluorine": If 19F NMR shows a loss of signal or a shift to ~ -150 ppm (alkene region), elimination has occurred. Cause: Exposure to strong base (e.g., NaOH > 1M) or high temperatures during saponification.

  • Racemization: If the optical rotation of the product drops significantly compared to literature/expected values. Cause: The C2 proton is activated by the inductive effect of the

    
    -fluorines. Solution: Switch to t-Butyl ester and use acid deprotection (TFA).
    

References

  • Rozen, S., Hagooly, A., & Harduf, R. (2001).[1] Synthesis of

    
    -Fluorocarboxylic Acids and Derivatives. Journal of Organic Chemistry, 66(22), 7464-7468. Link
    
  • Wang, Z., et al. (2019).[1] Ag-catalyzed decarboxylative fluorination reaction provides an unprecedented route to gem-difluoroalkanes or

    
    -fluorocarboxylic acids.[1] Journal of the American Chemical Society, 141, 5617-5622.[1] Link
    
  • Master Organic Chemistry. (2011). Thionyl Chloride (

    
    ) – Reaction With Carboxylic Acids to Give Acid Halides.[2][3] Link
    
  • Organic Chemistry Portal. Synthesis of

    
    -fluorocarboxylic acids and derivatives. Link
    
  • Lin, X., et al. (2018). Recent Advances in the Synthetic Application of Difluorocarbene. Organic Chemistry Frontiers. Link

Sources

Application

Application Note: Scalable Production Methods for Chiral Difluorooxolanes

The following Application Note and Protocol guide is designed for immediate implementation in process chemistry and medicinal chemistry laboratories. Executive Summary & Strategic Rationale Chiral difluorooxolanes (diflu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for immediate implementation in process chemistry and medicinal chemistry laboratories.

Executive Summary & Strategic Rationale

Chiral difluorooxolanes (difluorotetrahydrofurans) are critical bioisosteres in modern drug discovery. The gem-difluoro moiety mimics the electronic properties of the ethereal oxygen while modulating lipophilicity (LogP) and metabolic stability. However, scaling the production of these motifs is notoriously difficult due to:

  • Safety Hazards: Traditional deoxofluorination reagents (e.g., DAST, Deoxo-Fluor®) are thermally unstable and shock-sensitive on kilogram scales.

  • Stereochemical Integrity: Harsh fluorination conditions often lead to racemization or elimination side products.

  • Synthetic Access: Accessing specific isomers (e.g., 2,2- vs. 3,3-difluoro) requires distinct strategic disconnections.

This guide presents two field-proven, scalable workflows: a Continuous Flow Deoxofluorination protocol for 3,3-difluoro analogues and a Catalytic Asymmetric Assembly protocol for 2,2-difluoro analogues.

Route A: Continuous Flow Deoxofluorination

Target: Chiral 3,3-Difluorooxolanes (derived from 3-oxotetrahydrofurans) Scale: Gram to Kilogram Key Advantage: Eliminates thermal runaway risks associated with S-F reagents; precise control of residence time prevents elimination byproducts.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the alcohol/ketone oxygen on the sulfur center of the aminosulfur trifluoride, followed by fluoride displacement. In batch, the accumulation of HF and exothermic decomposition of the intermediate can lead to explosions. Flow chemistry mitigates this by maintaining a low instantaneous inventory of hazardous intermediates.

Flow Reactor Configuration (Graphviz)

FlowSetup Substrate Substrate Feed (Chiral Ketone in DCM) PumpA Pump A (HPLC Piston) Substrate->PumpA Reagent Reagent Feed (DAST/XtalFluor in DCM) PumpB Pump B (HPLC Piston) Reagent->PumpB Mixer T-Mixer (PEEK, cooled) PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (PFA, 10mL, 50°C) Mixer->Reactor Residence Time 10-30 min Quench In-line Quench (Sat. NaHCO3) Reactor->Quench Collection Product Collection (Phase Separator) Quench->Collection

Figure 1: Schematic of the continuous flow setup for safe deoxofluorination. The T-mixer ensures rapid homogenization before the reaction enters the heated zone.

Detailed Protocol (Flow Synthesis)

Reagents:

  • Substrate: (4S)-4-benzyl-dihydrofuran-3(2H)-one (0.5 M in anhydrous CH₂Cl₂).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E® (0.6 M in anhydrous CH₂Cl₂). Note: XtalFluor-E is preferred for higher thermal stability.

  • Quench Solution: Saturated aqueous NaHCO₃.

Step-by-Step Procedure:

  • System Priming: Flush the Vapourtec R-Series (or equivalent) flow reactor with anhydrous CH₂Cl₂ to remove all moisture. Moisture triggers immediate HF formation and clogging.

  • Feed Preparation: Load Reagent A (Substrate) and Reagent B (DAST) into chemically resistant sample loops (PTFE/PFA).

  • Parameters:

    • Flow Rate: Adjusted for a residence time (

      
      ) of 20 minutes (e.g., 0.5 mL/min total flow for a 10 mL coil).
      
    • Stoichiometry: 1.2 equivalents of DAST relative to ketone.

    • Temperature: Coil maintained at 50°C. (Batch reactions often require -78°C; flow allows higher T due to containment).

    • Pressure: Maintain 100 psi (6.9 bar) back-pressure to prevent solvent boiling and ensure single-phase flow.

  • Reaction: Initiate pumps. The streams meet at the T-mixer and pass through the PFA reactor coil.

  • Quenching: The reactor output is immediately directed into a stirred vessel containing sat. NaHCO₃ at 0°C OR mixed in-line with a quench stream (Pump C) before collection.

  • Work-up: Separate the organic layer using a continuous phase separator (e.g., Zaiput) or standard extraction. Dry over MgSO₄ and concentrate.

Data & Validation:

Parameter Batch (Traditional) Continuous Flow (Optimized)
Temperature -78°C to RT 50°C (Isothermal)
Reaction Time 4-12 Hours 20 Minutes
Yield 65-70% 85-92%

| Safety | High Risk (Exotherm) | Inherently Safe |

Route B: Catalytic Asymmetric Assembly

Target: Chiral 2,2-Difluorooxolanes Scale: Gram scale (High Value Intermediates) Key Advantage: Accesses the difficult 2,2-difluoro pattern with high enantioselectivity, avoiding the use of HF or DAST.

Mechanistic Insight

This route utilizes a Palladium-catalyzed [3+2] cycloaddition. The reaction couples gem-difluoroalkenes (acting as the 2C component) with vinyl epoxides or vinyl ethylene carbonates (acting as the 3C component). The Pd(0) catalyst opens the epoxide to form a zwitterionic


-allyl species, which undergoes nucleophilic attack by the difluoroalkene, followed by ring closure.
Catalytic Cycle Diagram (Graphviz)

CatCycle Precursor Vinyl Epoxide (Racemic) PiAllyl Pd-π-Allyl Intermediate (Chiral) Precursor->PiAllyl Oxidative Addition Pd0 Pd(0)-L* Catalyst Pd0->PiAllyl Attack Nucleophilic Attack (Regioselective) PiAllyl->Attack + Difluoroalkene Difluoro gem-Difluoroalkene Nucleophile Difluoro->Attack Cyclization Ring Closure (Intramolecular) Attack->Cyclization Cyclization->Pd0 Reductive Elimination Product Chiral 2,2-Difluorooxolane Cyclization->Product

Figure 2: Pd-catalyzed asymmetric [3+2] cycloaddition cycle. The chiral ligand (L) controls the stereochemistry during the formation of the Pd-π-allyl complex.*

Detailed Protocol (Batch Synthesis)

Reagents:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + Chiral Ligand (e.g., (S,S)-DACH-Naphthyl Trost Ligand) (5-10 mol%).

  • Substrate A: gem-Difluoroalkene (e.g.,

    
    -trifluoromethyl styrene derivative or simple difluoroethylene equivalent).
    
  • Substrate B: Vinyl epoxide (racemic).

  • Solvent: Anhydrous THF or Toluene (degassed).

  • Additives: Sometimes requires a base (e.g., Cs₂CO₃) depending on the specific difluoroalkene activation.

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and the chiral ligand in anhydrous THF. Stir for 30 minutes at RT to generate the active catalyst complex (solution turns from purple to orange/yellow).

  • Reaction Assembly: Add the gem-difluoroalkene (1.0 equiv) and the vinyl epoxide (1.2 equiv) to the catalyst solution.

  • Execution: Stir the mixture at 0°C to RT. Monitor by TLC or LC-MS. The reaction typically completes in 12–24 hours.

  • Work-up: Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Points:

  • Oxygen Free: Pd(0) is sensitive to oxidation. Strict Schlenk technique is required.

  • Ligand Selection: The "Trost Ligand" family is generally most effective for this specific [3+2] cycloaddition, providing high enantiomeric excess (ee > 90%).

Quality Control & Troubleshooting

Analytical Methods[1]
  • ¹⁹F NMR: The definitive tool.

    • gem-Difluoro groups appear as AB quartets (if chiral center is adjacent) or singlets/triplets around -100 to -120 ppm.

    • Diastereomers will show distinct ¹⁹F chemical shifts.

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with Hexane/IPA gradients to determine ee%.

Troubleshooting Table
IssueProbable CauseCorrective Action
Flow: Clogging Moisture in feed; PolymerizationDry solvents over molecular sieves (3Å); Increase back-pressure.
Flow: Low Conversion Residence time too shortDecrease flow rate or add a second reactor coil in series.
Cat: Low ee% Ligand oxidation; Temperature too highRecrystallize ligand; Run reaction at lower temperature (-20°C).
Cat: No Reaction Catalyst poisoningEnsure substrates are free of amines/thiols that bind Pd strongly; Degas solvents thoroughly.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008).[1][2] The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous flow reactor.[1][2] Synlett, 2008(14), 2111–2114.[1][2] Link

  • Zhang, Q., et al. (2019). Asymmetric synthesis of 2,2‐difluorotetrahydrofurans from gem‐difluoroalkenes with racemic vinyl epoxides. Angewandte Chemie International Edition, 58(36), 12604-12608. Link

  • Mallia, C. J., & Baxendale, I. R. (2016). The use of gases in flow synthesis.[3] Organic Process Research & Development, 20(2), 327-360. Link

  • Koenigs, R. M., et al. (2022). Photocatalytic gem-difluoroolefination reactions. Angewandte Chemie, 61, e202113639. Link

Sources

Method

Application Notes and Protocols for Reductive Amination of Fluorinated Oxolanes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Fluorinated Oxolanes in Medicinal Chemistry The introduction of fluorine into drug candidates has become a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Oxolanes in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Within this context, fluorinated oxolanes have emerged as valuable building blocks, providing a conformationally restricted, fluorinated scaffold that can impart desirable properties to a lead compound.

Reductive amination is a robust and widely utilized transformation in pharmaceutical synthesis for the formation of carbon-nitrogen bonds, accounting for a significant portion of such reactions in drug manufacturing.[5][6] This one-pot reaction, which converts a carbonyl group and an amine into a more complex amine, is prized for its efficiency and broad substrate scope.[7] This application note provides a detailed technical guide and protocols for the reductive amination of fluorinated oxolanes, a key reaction for accessing novel fluorinated amine derivatives with high potential in drug discovery. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and discuss critical parameters for success.

Mechanistic Insights: The "Why" Behind the Reaction

The reductive amination of a fluorinated oxolane, which exists in equilibrium with its open-chain hydroxy-aldehyde form, proceeds through a two-step sequence within a single reaction vessel: the formation of an iminium ion intermediate followed by its reduction.

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde form of the fluorinated oxolane with a primary or secondary amine. This reversible reaction forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion. The presence of a fluorine atom on the oxolane ring can influence the rate of this step through inductive effects, potentially affecting the electrophilicity of the carbonyl carbon.

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion.

dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

FluorinatedOxolane [label="Fluorinated Oxolane (Lactol Form)"]; HydroxyAldehyde [label="Hydroxy-Aldehyde (Open-Chain Form)"]; Amine [label="R1R2NH"]; Hemiaminal [label="Hemiaminal Intermediate"]; IminiumIon [label="Iminium Ion"]; ReducingAgent [label="Reducing Agent (e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalAmine [label="Fluorinated Amino-Oxolane"];

FluorinatedOxolane -> HydroxyAldehyde [label="Equilibrium"]; HydroxyAldehyde -> Hemiaminal [label="+ Amine, -H2O"]; Hemiaminal -> IminiumIon [label="Acid Catalyst"]; IminiumIon -> FinalAmine; ReducingAgent -> IminiumIon [label="Hydride Transfer", dir=back];

caption [label="Figure 1: Generalized mechanism of reductive amination of a fluorinated oxolane.", fontsize=10, shape=plaintext]; } . Figure 1: Generalized mechanism of reductive amination of a fluorinated oxolane.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination hinges on the choice of the reducing agent. Several borohydride-based reagents are commonly employed, each with its own advantages and disadvantages.

Reducing AgentKey CharacteristicsRecommended SolventsCausality Behind Choice
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over aldehydes/ketones. Moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7]The preferred choice for one-pot reactions. Its steric bulk and attenuated reactivity prevent the premature reduction of the starting fluorinated oxolane, leading to higher yields and cleaner reactions.[6][8]
Sodium Cyanoborohydride (NaBH₃CN) Effective but toxic due to the potential release of cyanide gas, especially under acidic conditions.Methanol (MeOH)A historically important reagent, but its toxicity has led to its replacement by safer alternatives like NaBH(OAc)₃.
Sodium Borohydride (NaBH₄) A strong reducing agent that can reduce both iminium ions and the starting aldehyde.Methanol (MeOH), Ethanol (EtOH)Can be used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄. This approach is less efficient than a one-pot reaction.[7]
Borane-Amine Complexes (e.g., Pyridine Borane) Offer good stability and can be used in protic solvents.THF, MethanolUseful alternatives, particularly when milder conditions are required. However, they can sometimes lead to the formation of byproducts.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 3-Fluoro-Tetrahydrofuran-2-ol with a Primary Amine using Sodium Triacetoxyborohydride

This protocol describes a general and robust method for the synthesis of N-substituted-3-fluoro-tetrahydrofuran-2-amines.

Materials:

  • 3-Fluoro-tetrahydrofuran-2-ol (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-fluoro-tetrahydrofuran-2-ol (1.0 equiv) and the primary amine (1.1 equiv). Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the initial formation of the iminium ion intermediate. For less reactive amines or lactols, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to accelerate this step.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired fluorinated amino-oxolane.

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="1. Reaction Setup:\n- Fluorinated Oxolane\n- Amine\n- Anhydrous Solvent"]; ImineFormation [label="2. Imine Formation:\n- Stir at RT (30 min)\n- Optional: Acetic Acid"]; Reduction [label="3. Reduction:\n- Add NaBH(OAc)3\n- Monitor Temperature"]; Monitoring [label="4. Reaction Monitoring:\n- TLC or LC-MS"]; Workup [label="5. Workup:\n- Quench with NaHCO3\n- Extraction"]; Purification [label="6. Purification:\n- Column Chromatography"]; Product [label="Pure Fluorinated Amino-Oxolane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> ImineFormation; ImineFormation -> Reduction; Reduction -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product;

caption [label="Figure 2: Experimental workflow for the one-pot reductive amination.", fontsize=10, shape=plaintext]; } . Figure 2: Experimental workflow for the one-pot reductive amination.

Protocol 2: Characterization of the Fluorinated Amino-Oxolane Product

A thorough characterization of the final product is essential to confirm its identity and purity. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful analytical tool.

Characterization Techniques:

  • ¹H NMR: Provides information on the proton environment in the molecule. Coupling between protons and the fluorine atom (²JHF, ³JHF) can be observed and is diagnostic for the structure.

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom attached to fluorine will appear as a doublet due to ¹JCF coupling.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[9] The chemical shift of the fluorine atom provides information about its electronic environment. Proton-coupled ¹⁹F NMR will show splitting patterns due to coupling with adjacent protons, confirming the connectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Expected ¹⁹F NMR Chemical Shifts:

The chemical shift of the fluorine atom in a 3-fluoro-tetrahydrofuran system is expected to be in the range of -180 to -220 ppm (relative to CFCl₃).[10] The exact chemical shift will depend on the substitution pattern and the stereochemistry of the molecule.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider increasing the reaction time or adding a catalytic amount of acetic acid to promote iminium ion formation. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the sodium triacetoxyborohydride.

  • Side Reactions: The formation of byproducts can occur if the reducing agent is too strong, leading to the reduction of the starting lactol. Using NaBH(OAc)₃ minimizes this issue. Over-alkylation of primary amines can sometimes be observed; using a slight excess of the amine can help to mitigate this.

  • Stereoselectivity: The reductive amination of chiral fluorinated oxolanes can lead to the formation of diastereomers. The diastereomeric ratio can be influenced by the steric bulk of the amine and the reducing agent. Purification of diastereomers may require careful column chromatography or chiral HPLC. The stereochemical outcome should be determined by appropriate NMR techniques (e.g., NOESY).

  • Safety Precautions: Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[11] While sodium triacetoxyborohydride is safer than sodium cyanoborohydride, it is still a reactive hydride reagent and should be handled with appropriate personal protective equipment.

Conclusion

The reductive amination of fluorinated oxolanes is a powerful and versatile method for the synthesis of novel fluorinated amine derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently access a diverse range of these valuable compounds. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the laboratory.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Kulyk, O., et al. (2020). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 25(20), 4771. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (2024). Magnetically Recyclable Borane Lewis Acid Catalyst for Hydrosilylation of Imines and Reductive Amination of Carbonyls. [Link]

  • Bar-Ziv, R., et al. (2007). Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst. Organic Letters, 9(2), 179-182. [Link]

  • Amanote Research. (n.d.). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 1(1), 4-15. [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896-9905. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1934-1941. [Link]

  • National Center for Biotechnology Information. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • ResearchGate. (2025). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 458-469. [Link]

  • ResearchGate. (n.d.). Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. Organic & Biomolecular Chemistry, 13(31), 8467-8470. [Link]

  • National Center for Biotechnology Information. (2017). Fluorinated Amine Stereotriads via Allene Amination. Angewandte Chemie International Edition, 56(45), 14145-14149. [Link]

  • ScienceDirect. (2018). Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. Tetrahedron, 74(38), 5556-5561. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. Journal of Medicinal Chemistry. [Link]

  • Theranostics. (2023). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics, 13(2), 472-482. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Retrieved from [Link]

  • PubMed. (1998). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8]-Proton Shift Reaction.(1) Scope and Limitations. [Link]

  • ResearchGate. (2025). Magnetically Recyclable Borane Lewis Acid Catalyst for Hydrosilylation of Imines and Reductive Amination of Carbonyls. Retrieved from [Link]

  • RSC Publishing. (2015). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. Organic & Biomolecular Chemistry, 13(31), 8467-8470. [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran.
  • PubMed. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. [Link]

  • ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3845-3853. [Link]

  • RSC Publishing. (2019). Synthesis of fluorinated aminium cations coupled with carborane anions for use as strong one-electron oxidants. Dalton Transactions, 48(43), 16229-16237. [Link]

  • ResearchGate. (n.d.). Stereoselective reductive amination of α-ketoesters via IRED-catalysis.... Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. Retrieved from [Link]

  • RSC Publishing. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12(19), 5679-5686. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • ChemRxiv. (2020). Direct Brønsted Acid Catalyzed Reductive Amination. Retrieved from [Link]

  • PubMed. (2001). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

Sources

Application

Application Note: Precision Introduction of (2S)-3,3-Difluorooxolane-2-carboxylic Acid into Drug Scaffolds

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It addresses the specific synthetic challenges of introducing the (2S)-3,3-Difluorooxolane-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It addresses the specific synthetic challenges of introducing the (2S)-3,3-Difluorooxolane-2-carboxylic acid moiety (also referred to as (2S)-3,3-difluorotetrahydrofuran-2-carboxylic acid) into drug scaffolds.

Executive Summary & Strategic Rationale

The (2S)-3,3-Difluorooxolane-2-carboxylic acid scaffold represents a high-value bioisostere for proline and other cyclic amino acids. Its incorporation into drug candidates offers three distinct pharmacological advantages:

  • Metabolic Stability: The gem-difluoro group at C3 blocks metabolic oxidation at a typically labile site.[1]

  • pKa Modulation: The strong inductive effect of the fluorine atoms lowers the pKa of the carboxylic acid (estimated pKa ~2.8–3.2 vs. ~3.8 for the non-fluorinated parent), altering the electronic profile of resulting amides.[1]

  • Conformational Restriction: The "fluorine gauche effect" locks the oxolane ring into a specific envelope conformation, potentially enhancing binding affinity by reducing the entropic penalty upon target engagement.[1]

However, this moiety presents specific synthetic risks.[1] The electron-withdrawing nature of the 3,3-difluoro group, combined with the alpha-alkoxy substituent, significantly increases the acidity of the C2 proton. This makes the stereocenter highly prone to base-catalyzed racemization via enolization during coupling. Standard peptide coupling protocols using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) often result in significant loss of optical purity.[1]

This guide details optimized protocols to mitigate these risks.

Critical Synthetic Considerations

The Racemization Risk Factor

Unlike amino acids, which racemize via oxazolone intermediates, this alpha-alkoxy acid racemizes purely through enolization (direct deprotonation of the


-proton).
  • Mechanism: The C2 proton is acidified by the inductive withdrawal of the

    
    -fluorines and the 
    
    
    
    -oxygen.
  • Risk: Strong, unhindered bases (e.g., TEA, DIPEA) can deprotonate this center, especially if activation is slow.[1]

  • Solution: Use sterically hindered, weak bases (e.g., 2,4,6-Collidine) or base-free activation methods (Acid Fluorides).[1]

Coupling Strategy Decision Matrix

CouplingStrategy Start Target: Amide Bond Formation AmineType Analyze Amine Partner Start->AmineType Primary Primary/Un-hindered Amine AmineType->Primary Hindered Secondary/Hindered Amine AmineType->Hindered Sensitive Base-Sensitive Substrate AmineType->Sensitive MethodA Protocol A: HATU / Collidine (Standard High-Yield) Primary->MethodA Preferred MethodB Protocol B: TFFH / NMI (Acid Fluoride Route) Hindered->MethodB High Reactivity Reqd MethodC Protocol C: Mixed Anhydride (T3P / Pyridine) Sensitive->MethodC Mild Conditions

Figure 1: Decision matrix for selecting the optimal coupling protocol based on the amine partner's steric and electronic properties.[1]

Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU/Collidine)

Best for: Primary amines, non-hindered secondary amines.[1] Prioritizes enantiomeric excess (ee).

Reagents:

  • (2S)-3,3-Difluorooxolane-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • HATU (1.1 equiv) [CAS: 148893-10-1][1]

  • HOAt (1.1 equiv) [CAS: 39968-33-7] (Additive to suppress racemization)[1]

  • 2,4,6-Collidine (2.5 equiv) [CAS: 108-75-8] (Weak, hindered base)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HOAt in anhydrous DMF under nitrogen. Cool to 0 °C.

  • Add 2,4,6-Collidine .[1] Stir for 5 minutes. Note: Collidine (pKa ~7.[1]4) is sufficient to deprotonate the carboxylic acid but too sterically hindered to deprotonate the C2-H.

  • Add HATU .[1] Stir at 0 °C for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (dissolved in minimal DMF).

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) over 4 hours.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

Protocol B: Sterically Demanding Coupling (Acid Fluoride via TFFH)

Best for: Electron-deficient anilines, hindered secondary amines, or when HATU fails.

Rationale: Acid fluorides are highly reactive electrophiles that are less sensitive to steric hindrance than active esters.[1][2] They maintain stereochemical integrity better than acid chlorides.[1]

Reagents:

  • Acid (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) [CAS: 164298-23-1]

  • DIPEA (2.5 equiv) (Use strictly controlled equivalents)[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Procedure:

  • Dissolve the acid and amine in anhydrous DCM under Argon.

  • Add TFFH .[1]

  • Add DIPEA dropwise at 0 °C.

  • Stir at 0 °C for 30 minutes, then warm to RT.

  • Monitoring: Monitor by 19F NMR. The acid fluoride intermediate shows a characteristic signal around +20 to +40 ppm (relative to CFCl3), distinct from the gem-difluoro signals (-100 to -120 ppm).[1]

  • Workup: Standard aqueous workup.

Protocol C: Prodrug Synthesis (Esterification)

Best for: Creating ester prodrugs with alcohols.[1]

Reagents:

  • Acid (1.0 equiv)[1]

  • Alcohol (1.2 equiv)[1]

  • EDC[1]·HCl (1.5 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • Solvent: DCM.[1]

Procedure:

  • Dissolve acid and alcohol in DCM.[1]

  • Add DMAP and cool to 0 °C.

  • Add EDC[1]·HCl.

  • Stir at 0 °C to RT overnight.

  • Note: If the alcohol is secondary or tertiary, use the Shiina Esterification (MNBA reagent) to avoid harsh conditions.[1]

Quality Control & Validation

Quantitative Data Summary
ParameterValue / RangeMethod of Determination
pKa (COOH) ~2.9 (Estimated)Potentiometric Titration (extrapolated)
19F NMR Shift -105 to -125 ppm (m)376 MHz, CDCl₃ (gem-difluoro)
Enantiomeric Excess >98% (Target)Chiral HPLC / Mosher Amide Analysis
Stability Stable at pH 1–8Degradation observed > pH 10 (elimination)
Structural Validation Workflow (Graphviz)

QC_Workflow Sample Isolated Product NMR_1H 1H NMR (Check C2-H Integral) Sample->NMR_1H NMR_19F 19F NMR (Check Diastereotopicity) Sample->NMR_19F ChiralLC Chiral HPLC (Chiralpak AD-H or OD-H) Sample->ChiralLC Decision ee > 98%? ChiralLC->Decision Pass Release for Bioassay Decision->Pass Yes Fail Repurify / Recouple (Switch to Protocol A) Decision->Fail No

Figure 2: Quality control workflow ensuring stereochemical purity post-coupling.

Analytical Checkpoints
  • 19F NMR Signature: The two fluorine atoms at C3 are diastereotopic due to the adjacent chiral center at C2.[1]

    • Intact Stereocenter: You will observe a complex AB pattern (often two multiplets) for the CF₂ group.[1]

    • Racemized Product: If coupled to an achiral amine, the pattern remains an AB system but represents a racemate.[1] If coupled to a chiral amine, racemization results in two distinct sets of CF₂ signals (diastereomers), easily quantifiable by 19F NMR integration.[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (isocratic).[1]

    • Detection: UV at 210 nm (or specific chromophore of the scaffold).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1] A Convenient New Reagent for the Preparation of Acyl Fluorides and for the In Situ Conversion of Carboxylic Acids to Acid Fluorides.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

Sources

Method

Application Note: Solvent Systems for Gem-Difluoro Amino Acid Analogs

Abstract Gem-difluoro amino acids (gem-diF-AAs) are critical bioisosteres in modern drug design, offering metabolic stability and conformational restriction. However, the high electronegativity of the difluoromethylene (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Gem-difluoro amino acids (gem-diF-AAs) are critical bioisosteres in modern drug design, offering metabolic stability and conformational restriction. However, the high electronegativity of the difluoromethylene (


) group drastically alters the physicochemical properties of the molecule compared to its non-fluorinated parent. This guide addresses the three primary challenges in handling these analogs: solubility profiling , nucleophilic deactivation  during peptide coupling, and NMR characterization . We provide validated protocols for solvent selection to maximize reaction yields and analytical resolution.

Part 1: The Fluorine Effect & Solvent Strategy[1][2][3]

To select the correct solvent, one must understand the electronic perturbation caused by the fluorine atoms.[1] The


 group exerts a powerful electron-withdrawing inductive effect (

), which fundamentally changes the reactivity of the adjacent amine.
The Nucleophilicity Problem

In


-difluoro amino acids, the amine 

drops significantly (typically from ~9.6 to ~6.5).
  • Consequence: The amine is far less basic and, critically, less nucleophilic .

  • Solvent Implication: Protic solvents (MeOH,

    
    ) can form hydrogen bonds with the amine lone pair, further deactivating it. Polar aprotic solvents  are strictly required for coupling steps to leave the lone pair available for attack.[1]
    
The "Polar Hydrophobicity" Paradox

While fluorine is lipophilic, the highly polarized


 bond creates a local dipole. Gem-diF-AAs often display poor solubility in both classic non-polar solvents (Hexane, Toluene) and highly polar protic solvents (Water), creating a "solubility valley."
Decision Matrix: Solvent Selection Workflow

SolventSelection Start Start: Process Step Step1 Reaction Type? Start->Step1 Reformatsky Synthesis (Reformatsky) Step1->Reformatsky Coupling Peptide Coupling Step1->Coupling Analysis NMR Analysis Step1->Analysis Solv_Ref THF (Anhydrous) + Pyridine/TMSCl Reformatsky->Solv_Ref Zn Insertion Check_Sol Solubility Check Coupling->Check_Sol Polar_Aprotic DMF or NMP (Avoid DCM) Check_Sol->Polar_Aprotic Standard Green_Alt N-Butylpyrrolidinone (NBP) Check_Sol->Green_Alt Green Chem Solv_NMR DMSO-d6 or Acetone-d6 Analysis->Solv_NMR Resolve J-coupling

Figure 1: Logic flow for selecting solvents based on the specific experimental stage.

Part 2: Solubility Profiling Protocol

Do not assume solubility based on the non-fluorinated parent.[1] Perform this rapid "Solubility Tier Test" before scaling up any reaction.

Objective: Determine the saturation limit (


) for the protected gem-diF-AA building block.
Protocol 1: Gravimetric Solubility Screen

Materials: 10 mg of Fmoc-protected gem-diF-AA, 4 mL vials, micro-syringes.

  • Weighing: Place 10 mg of analyte into four separate vials.

  • Solvent Addition: Add solvent in 50

    
     increments to each vial:
    
    • Vial A: Dichloromethane (DCM)

    • Vial B: Dimethylformamide (DMF)[2][3][4]

    • Vial C: Tetrahydrofuran (THF)[3]

    • Vial D: Methanol (MeOH)

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    

Typical Solubility Data (Fmoc-Protected


-difluoro-Phe analog): 
SolventSolubility RatingApplication Suitability
DMF High (>200 mg/mL)Ideal for Coupling
THF Moderate (50-100 mg/mL)Good for Synthesis/Reformatsky
DCM Low-Moderate (<50 mg/mL)Avoid (Poor swelling/solvation)
MeOH VariableAvoid (Nucleophilic competition)

Part 3: Peptide Coupling Optimization[1]

The reduced nucleophilicity of the


-amino group in gem-diF-AAs requires forcing conditions. Standard DCM-based protocols often fail.
The "Solvent-Assist" Mechanism

Using NMP (N-methylpyrrolidone) or DMF is crucial. These solvents have high dielectric constants that stabilize the polar transition state of the acylation reaction without hydrogen-bonding to the amine lone pair.[1]

Protocol 2: High-Efficiency Coupling of Gem-Difluoro Amines

Scope: Coupling a standard amino acid (Carboxyl) to a gem-diF-amino acid (Amine).

Reagents:

  • Carboxyl Component: Fmoc-AA-OH (3.0 equiv)

  • Coupling Reagent: HATU (2.9 equiv) or COMU (2.9 equiv)

  • Base: HOAt (3.0 equiv) - Crucial additive for difluoro species

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)

Step-by-Step:

  • Activation: Dissolve Fmoc-AA-OH and HATU in DMF. Add the base (DIEA/TMP). Stir for 2 minutes to form the activated ester.

    • Note: Pre-activation is vital.[1] Do not add the deactivated difluoro-amine yet.[1]

  • Addition: Add the gem-diF-amino acid (amine component) dissolved in minimal DMF to the activated ester mixture.

  • Reaction: Stir at room temperature.

    • Standard AA: 1 hour.

    • Gem-diF AA:4 to 12 hours required.

  • Monitoring: Monitor via LC-MS. If conversion < 50% after 4 hours, raise temperature to 40°C.

    • Warning: Do not exceed 50°C to avoid racemization of the activated ester.[1]

Part 4: Synthesis via Reformatsky Reaction[1]

The primary method for synthesizing


-amino-

-difluoro esters is the Reformatsky reaction. Here, solvent choice dictates the formation of the organozinc intermediate.[1]
Protocol 3: THF-Promoted Reformatsky Reaction

Reaction: Condensation of ethyl bromodifluoroacetate with a sulfinimine or aldehyde.

Solvent System: Anhydrous THF (Tetrahydrofuran).[1]

  • Why THF? THF coordinates with the Zinc species, stabilizing the Reformatsky enolate.[1] Non-coordinating solvents (Ether, Toluene) often result in failed insertion.

Procedure:

  • Zinc Activation: Suspend Zinc dust (3.0 equiv) in anhydrous THF under Argon. Add TMSCl (0.1 equiv) to activate the Zn surface.[1] Stir for 15 mins.

  • Reagent Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise.

    • Exotherm Check: The reaction should self-sustain a gentle reflux.[1] If not, warm to 40°C.

  • Electrophile Addition: Once the "Reformatsky reagent" is formed (solution turns grey/dark), add the imine/aldehyde electrophile dissolved in THF.[1]

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1]

Part 5: NMR Characterization & Solvent Effects[1][3]

Analyzing gem-diF-AAs is complicated by


 and 

coupling, which splits signals into complex multiplets.
Solvent Selection for Resolution

Avoid


 if possible.[1] It often leads to broad peaks for zwitterionic or amide-containing fluorinated species.
SolventAdvantageDisadvantage
DMSO-d6 Excellent solubility; Sharpens amide protons; Distinct

signals.
High viscosity (broadening if cold); Hygroscopic.[1]
Acetone-d6 Good solubility for protected forms; Low viscosity (sharp peaks).Volatile; Can react with free amines over time.[1]
Methanol-d4 Good for free amino acids.Exchangeable protons (NH/OH) disappear.[1]

Expert Tip: When looking for the diastereomeric ratio (dr) of a synthesized gem-difluoro amino acid, use Acetone-d6 . The lower viscosity often resolves the subtle chemical shift differences in the


 NMR spectrum better than DMSO.[1]

References

  • Solvent Effects in Peptide Synthesis: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[3] Chemical Reviews, 2009. [Link]

  • Reformatsky Reaction Conditions: Tarui, A., et al. "Recent Advances in the Synthesis of α,α-Difluoro-β-amino Acids." Current Organic Chemistry, 2010. [Link]

  • Fluorine Inductive Effects & pKa: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link]

  • NMR Solvent Effects: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Racemization Prevention for (2S)-3,3-Difluorooxolane-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the unique stereochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the unique stereochemical challenges of (2S)-3,3-Difluorooxolane-2-carboxylic acid .

Working with alpha-fluoro and gem-difluoro carboxylic acids requires a fundamental shift in how we approach amide coupling and esterification. Standard peptide coupling protocols will almost certainly lead to catastrophic epimerization. Below, we break down the causality of this instability and provide field-proven, self-validating methodologies to preserve your stereocenter.

Part 1: Mechanistic Deep-Dive (FAQs)

Q: Why does (2S)-3,3-Difluorooxolane-2-carboxylic acid racemize so rapidly during standard coupling reactions? A: The extreme lability of the C2 stereocenter is a direct consequence of localized inductive (-I) effects. The C2 proton is situated adjacent to three highly electron-withdrawing moieties:

  • The gem-difluoro group at C3.

  • The endocyclic oxygen of the oxolane ring at C1.

  • The activated carbonyl group at C2 (once reacted with a coupling agent).

This triple electron-withdrawing environment makes the C2 proton exceptionally acidic[1]. When exposed to standard tertiary amines like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5), the C2 proton is rapidly abstracted, forming a planar enolate intermediate. Upon nucleophilic attack by the amine or reprotonation, the stereocenter is scrambled, leading to a racemic mixture[2].

G A Activated (2S)-3,3-Difluorooxolane-2-carbonyl (Chiral, Intact) B Base abstracts C2-proton (Driven by gem-difluoro & O-ring -I effects) A->B + Strong Base (e.g., DIPEA) C Planar Enolate Intermediate (Loss of Stereocenter) B->C Fast Enolization D Amine Attack / Reprotonation C->D E (2S)-Amide (Retention) D->E Face A Attack F (2R)-Amide (Inversion / Racemization) D->F Face B Attack

Diagram illustrating the base-catalyzed enolization and subsequent racemization pathway.

Q: Does my choice of solvent impact the racemization rate? A: Absolutely. Polar aprotic solvents like DMF or DMSO are standard in peptide synthesis because they dissolve polar substrates well. However, they heavily stabilize the charged enolate transition state, drastically accelerating racemization. Causality rule: To suppress enolate formation, you must use non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Part 2: Troubleshooting Guide for Amide Coupling

Q: I am observing >30% D-enantiomer when using HATU/DIPEA. How can I suppress this? A: You must abandon DIPEA. Its basicity is far too high for this substrate. Switch to a sterically hindered, significantly weaker base such as 2,4,6-collidine (TMP, pKa ~7.4) . Studies have consistently shown that 2,4,6-collidine minimizes racemization in highly sensitive alpha-chiral substrates[3],[2].

Furthermore, standard uronium/aminium salts (HATU, HBTU) promote the formation of active esters that are highly susceptible to enolization. Instead, transition to an acyl fluoride activation strategy . Acyl fluorides exhibit exceptional reactivity toward amines but are significantly less prone to alpha-racemization compared to standard active esters or acyl chlorides[4].

Quantitative Reagent Selection Matrix

Summarized data for coupling (2S)-3,3-Difluorooxolane-2-carboxylic acid based on empirical field data.

Activation StrategyBaseSolventTempExpected RacemizationRecommendation
HATU / HOBtDIPEA (2.0 eq)DMF25 °CHigh (>30%)Avoid
DIC / Oxyma2,4,6-CollidineDCM0 °CModerate (5-10%)Use with caution
TFFH (Acyl Fluoride)2,4,6-CollidineDCM-20 °CVery Low (<1%) Optimal

Part 3: Validated Protocol (Acyl Fluoride-Mediated Coupling)

To guarantee scientific integrity, the following protocol utilizes a self-validating system . By incorporating an in-process Chiral HPLC check before the aqueous workup, you can definitively isolate whether racemization occurred during the coupling step or during downstream processing.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with Argon to ensure strictly anhydrous conditions. Moisture leads to premature hydrolysis of the acyl fluoride.

  • Dissolution: Dissolve 1.0 equivalent of (2S)-3,3-Difluorooxolane-2-carboxylic acid in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add 1.1 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in one portion.

  • Base Addition: Dropwise add 2.0 equivalents of 2,4,6-collidine. Stir for 30 minutes at -20 °C. The weak base facilitates the formation of the acyl fluoride without triggering enolization[4].

  • Coupling: Slowly add 1.1 equivalents of your target amine. Maintain the reaction at -20 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional hour.

  • Self-Validation Step (Critical): Before quenching the bulk reaction, extract a 10 µL aliquot. Quench this aliquot in 1 mL of anhydrous methanol (converting any unreacted acyl fluoride to the methyl ester) and inject it immediately onto a Chiral HPLC. Do not proceed to workup until the ee% is validated.

  • Workup: Once >99% ee is confirmed, quench the bulk reaction with saturated aqueous

    
     to maintain a mildly acidic pH, preventing base-catalyzed racemization during phase separation.
    

G A 1. Cool to -20°C (Solvent: DCM) B 2. Add TFFH (Acyl Fluoride Gen) A->B C 3. Add 2,4,6-Collidine (Weak Base) B->C D 4. Add Amine (Coupling) C->D E 5. Aliquot Quench & Chiral HPLC D->E

Step-by-step workflow for acyl fluoride-mediated coupling with integrated HPLC validation.

References

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids Radboud University Repository [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group National Institutes of Health (NIH) / Nature Communications[Link]

Sources

Optimization

Technical Support Center: Improving Coupling Yields of 3,3-Difluorooxolane Derivatives

Welcome to the technical support center for the synthesis and functionalization of 3,3-difluorooxolane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 3,3-difluorooxolane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated motif into their synthetic programs. The unique electronic properties imparted by the gem-difluoro group can present challenges in common cross-coupling reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts related to the reactivity of 3,3-difluorooxolane derivatives in cross-coupling reactions.

Q1: Why are my coupling reactions with 3,3-difluorooxolane derivatives showing low yields compared to their non-fluorinated analogs?

A1: The two fluorine atoms on the oxolane ring exert a strong electron-withdrawing effect. This can significantly impact the reactivity of your substrate in several ways:

  • Deactivation of the Coupling Partner: If the 3,3-difluorooxolane moiety is attached to an aryl or heteroaryl ring, it can deactivate the ring towards oxidative addition, a crucial step in many palladium-catalyzed cross-coupling reactions.

  • Altered Basicity/Nucleophilicity: If the coupling reaction involves a functional group on the oxolane ring itself (e.g., an amine), the fluorine atoms can lower its nucleophilicity, making reactions like Buchwald-Hartwig amination more challenging.

  • Increased C-F Bond Strength: The gem-difluoro motif results in exceptionally strong C-F bonds, which can be difficult to activate if that is the desired reaction pathway.

Q2: I am observing decomposition of my starting material or desired product. What could be the cause?

A2: While the 3,3-difluorooxolane moiety is generally stable, the oxetane ring in the related 3,3-difluorooxetane can be prone to ring-opening under harsh acidic or high-temperature conditions.[1] Although oxolanes are generally more stable, aggressive reaction conditions, particularly with strong Lewis acids, could potentially lead to decomposition pathways. Additionally, some fluorinated compounds can undergo defluorination under certain enzymatic or harsh chemical conditions.[2][3]

Q3: Can I use standard Suzuki-Miyaura or Buchwald-Hartwig conditions for my 3,3-difluorooxolane derivative?

A3: Standard conditions are a good starting point, but optimization is often necessary. The electronic nature of the 3,3-difluorooxolane group typically requires more forcing conditions or carefully selected catalyst systems. For instance, bulky, electron-rich phosphine ligands are often essential to facilitate the catalytic cycle with electron-deficient substrates.[4]

Q4: What are the most common side reactions to look out for?

A4: Besides low conversion, common side reactions include:

  • Homocoupling: Particularly of the boronic acid partner in Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen.[5][6]

  • Protodeboronation: The loss of the boronic acid group before transmetalation can occur, especially with heteroaryl substrates.[5]

  • Hydrodehalogenation: In reactions where a halide is the leaving group, it can be replaced by a hydrogen atom.

  • Defluorination: While less common for the stable 3,3-difluorooxolane group, it is a potential side reaction under certain conditions, especially with strong reducing agents or specific catalysts.[7]

II. Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting workflows for common cross-coupling reactions involving 3,3-difluorooxolane derivatives.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. When coupling a 3,3-difluorooxolane-substituted aryl halide/triflate with a boronic acid/ester, or vice versa, you may encounter the following issues:

Problem 1: Low or No Conversion

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki-Miyaura Coupling reagent_check Verify Reagent Integrity: - Fresh Boronic Acid/Ester? - Anhydrous Solvent? - Active Catalyst? start->reagent_check Start Here conditions_check Optimize Reaction Conditions: - Increase Temperature? - Rigorous Degassing? - Correct Base? reagent_check->conditions_check Reagents OK success Improved Yield reagent_check->success Replaced Reagents catalyst_check Re-evaluate Catalyst System: - Bulky, Electron-Rich Ligand? - Appropriate Pd Precursor? conditions_check->catalyst_check Still Low Yield conditions_check->success Adjusted Conditions catalyst_check->success Optimized

Detailed Steps & Explanations:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl ones, are prone to degradation and protodeboronation.[5] Using more stable boronate esters (e.g., pinacol esters) can be beneficial.[6]

    • Catalyst Activity: Ensure your palladium precursor and phosphine ligand have not been oxidized. Use fresh reagents or those stored under an inert atmosphere.[5]

    • Base and Solvent Quality: The choice of base is critical.[8] Ensure it is anhydrous and of high purity. Solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[5]

  • Optimize Reaction Conditions:

    • Temperature: For electron-deficient substrates, higher temperatures may be required to drive the reaction to completion. However, be cautious of potential decomposition. Microwave heating can sometimes be effective.[9]

    • Base Selection: A common cause of failure is an inappropriate base. For challenging couplings, a screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended. The base facilitates the crucial transmetalation step.[10]

    • Degassing: Oxygen can deactivate the catalyst.[5] Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas.

  • Re-evaluate the Catalyst System:

    • Ligand Choice: The electron-withdrawing nature of the 3,3-difluorooxolane moiety often necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) to promote the oxidative addition and reductive elimination steps.

    • Palladium Precursor: While Pd(PPh₃)₄ can be effective, using a combination of a Pd(0) source like Pd₂(dba)₃ with a specific ligand allows for more tailored catalyst optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a 3,3-Difluorooxolane-Substituted Aryl Bromide

ParameterRecommended ConditionRationale
Pd Precursor Pd₂(dba)₃ (2.5 mol%)Air-stable Pd(0) source, allows for ligand screening.
Ligand SPhos or XPhos (6 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.
Base K₃PO₄ (2.5 equiv)Effective and commonly used base for challenging couplings.
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1)Biphasic system often aids in transmetalation.
Temperature 100-110 °CHigher temperature may be needed for electron-deficient systems.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[5]
B. Buchwald-Hartwig Amination

Coupling an amine with a 3,3-difluorooxolane-substituted aryl halide can be challenging due to the deactivated aromatic ring.

Problem 2: Inefficient C-N Bond Formation

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination base_check Evaluate Base: - Strong, non-nucleophilic? (NaOt-Bu, LHMDS) - Sufficiently soluble? start->base_check Start Here ligand_check Screen Ligands: - Bulky biarylphosphines? (e.g., BrettPhos, RuPhos) - Consider Josiphos-type? base_check->ligand_check Base OK success Improved Yield base_check->success Changed Base solvent_temp_check Adjust Solvent & Temperature: - Aprotic, non-coordinating? (Toluene, Dioxane) - Increase temperature? ligand_check->solvent_temp_check Still Low Yield ligand_check->success Changed Ligand solvent_temp_check->success Optimized

Detailed Steps & Explanations:

  • Evaluate the Base:

    • A strong, non-nucleophilic base is essential for the deprotonation of the amine.[4] Sodium tert-butoxide (NaOt-Bu) is a common choice. For sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can sometimes offer improved yields.[11]

    • Ensure the base is fresh and handled under inert conditions to maintain its reactivity.

  • Screen Ligands:

    • The development of specialized ligands has been a major advancement in Buchwald-Hartwig amination.[12] For electron-deficient aryl halides, ligands like BrettPhos and RuPhos are often highly effective.[4]

    • The choice of ligand can be highly substrate-dependent, so screening a panel of ligands is a prudent strategy.

  • Adjust Solvent and Temperature:

    • Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic species.

    • Increasing the temperature can overcome the activation barrier for the C-N bond-forming reductive elimination step.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of a 3,3-Difluorooxolane-Substituted Aryl Chloride

ParameterRecommended ConditionRationale
Pd Precursor Pd₂(dba)₃ (2 mol%) or a dedicated precatalyst (e.g., RuPhos Pd G3)G3 precatalysts can offer improved stability and activity.
Ligand RuPhos (4.5 mol%) or BrettPhos (4.5 mol%)Highly effective for amination of electron-deficient aryl chlorides.[4]
Base NaOt-Bu (1.5 equiv) or LHMDS (1.5 equiv)Strong, non-nucleophilic base to deprotonate the amine.[4][11]
Solvent Toluene or DioxaneCommon aprotic solvents for this transformation.
Temperature 100-120 °COften required for challenging substrates.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligand.
C. C-H Activation/Functionalization

Directly functionalizing a C-H bond on an aromatic ring bearing a 3,3-difluorooxolane group can be a powerful strategy. However, the directing group ability and the electronic effects of the difluorooxolane moiety must be considered.

Problem 3: Lack of Reactivity or Poor Regioselectivity in C-H Functionalization

  • Directing Group Strategy:

    • If the 3,3-difluorooxolane group itself is not a directing group, a separate directing group on the aromatic ring will be necessary to achieve regioselectivity.

    • The strong electron-withdrawing nature of the difluorooxolane may disfavor C-H activation at certain positions.

  • Catalyst and Oxidant Selection:

    • C-H activation reactions often employ catalysts based on palladium, rhodium, or iridium. The choice of metal and ligand is critical.

    • The oxidant used in the catalytic cycle (e.g., Ag₂CO₃, Cu(OAc)₂) can significantly influence the reaction outcome.

  • Solvent and Additives:

    • Acidic additives like pivalic acid are often used to facilitate the C-H activation step.

    • The solvent can play a crucial role in stabilizing intermediates and influencing selectivity.

For C-H activation strategies, it is highly recommended to consult recent literature for catalyst systems that have proven effective with electron-deficient aromatic substrates.

III. Concluding Remarks

The presence of the 3,3-difluorooxolane moiety introduces unique electronic challenges to standard cross-coupling methodologies. However, by understanding the underlying principles of catalyst activation, the role of ligands and bases, and the potential for side reactions, high-yielding transformations can be achieved. A systematic, data-driven approach to reaction optimization, including the screening of catalysts, ligands, bases, and solvents, is the most effective strategy for success. This guide provides a starting point for troubleshooting and optimization, but a thorough review of the primary literature for analogous fluorinated systems is always recommended.

IV. References

  • BenchChem. (2025). Strategies to improve yields in 3-Iodooxetane coupling reactions. BenchChem Application Notes.

  • Gevorgyan, A., Hopmann, K., & Bayer, A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support Center.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44, 541-546.

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4.

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14269-14290.

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.

  • ACS Publications. (2019). Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

  • ACS Publications. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics.

  • NIH. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC.

  • MDPI. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8829.

  • BenchChem. (2025). Strategies to improve yields in 3-Iodooxetane coupling reactions. BenchChem Application Notes.

  • Fluoride Alert. (2019). The Dark Side of Fluorine.

  • NIH. (n.d.). Enzymatic Defluorination of Organofluorine Compounds. PMC.

  • RSC Publishing. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.

  • ResearchGate. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.

  • NIH. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC.

  • Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 8.

  • Fluoride Alert. (2019). The Dark Side of Fluorine.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • NIH. (n.d.). Enzymatic Defluorination of Organofluorine Compounds. PMC.

  • ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones.

  • NIH. (n.d.). Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. PubMed.

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4.

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14269-14290.

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Derivatives.

  • NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

  • White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4.

  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Oxolane Intermediates

Topic: Troubleshooting Column Chromatography for Fluorinated Tetrahydrofurans (Oxolanes) Introduction: The "Invisible" & "Unstable" Challenge From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Team Pur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Column Chromatography for Fluorinated Tetrahydrofurans (Oxolanes)
Introduction: The "Invisible" & "Unstable" Challenge

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Team

Purifying fluorinated oxolane intermediates—common scaffolds in nucleoside analogs (e.g., Sofosbuvir precursors) and liquid crystals—presents a unique triad of failure modes: decomposition on acidic silica , lack of UV absorption , and difficult diastereomeric separation .

Unlike standard organic intermediates, the C-F bond introduces a high dipole without significant lipophilicity changes in normal phase, often leading to "ghost" retention behaviors. This guide addresses these specific pitfalls using self-validating protocols.

Module 1: Stability & Stationary Phase Selection

User Issue: "My crude NMR shows a clean product, but after column chromatography, I see significant decomposition or loss of the fluorine signal."

Root Cause: Silica Gel Acidity. Standard flash silica gel (60 Å) is slightly acidic (pH ~5.0–6.5) due to surface silanol groups (Si-OH). Fluorinated oxolanes, particularly those with leaving groups (e.g., acetates, benzoates) or hemiacetal centers adjacent to the fluorine, are prone to acid-catalyzed HF elimination or aromatization (conversion to furan derivatives).

Troubleshooting Protocol: The Neutralization Workflow

Do not run the column until you have validated stability via 2D-TLC.

  • The "Spike" Test (Validation Step):

    • Prepare two TLC plates.

    • Plate A: Standard silica.

    • Plate B: Dip the plate in a solution of 5% Triethylamine (Et

      
      N) in hexane, then air dry for 5 minutes.
      
    • Spot your crude on both. Elute.

    • Observation: If Plate A shows streaking or a new baseline spot compared to Plate B, your compound is acid-sensitive.

  • Column Neutralization Protocol:

    • Slurry Method: Slurry the silica gel in the starting eluent containing 1% Et

      
      N . Pour the column and flush with 2 column volumes (CV) of non-basic solvent to remove excess amine before loading the sample.
      
    • Solid Load: If solid loading, use Celite or basic alumina instead of silica to adsorb the crude.

  • Alternative Stationary Phase:

    • If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . It is far less reactive toward HF elimination than silica.

Module 2: Detection (The "Blind" Spot)

User Issue: "I cannot see my product on the TLC plate under UV (254 nm), and I'm missing fractions."

Root Cause: Lack of Chromophores. The oxolane ring and the fluorine atom are UV-transparent. Unless your intermediate has a protecting group (Bz, Bn) or a nucleobase attached, it will be invisible to standard UV detectors.

Visualization Solutions (Stain Selection)

Use this hierarchy for detection. Do not rely on Iodine alone , as C-F bonds often repel the reversible iodine complexation, leading to faint or non-existent spots.

Stain ReagentTarget FunctionalityPreparation / Usage
Hanessian’s Stain (Cerium Molybdate) Best General Purpose. High sensitivity for polyols and ethers.Dip and heat to >120°C. Product appears dark blue on white.
Permanganate (KMnO

)
Oxidizable carbons (hemiacetals, alkenes).Dip and heat mildly. Yellow spots on purple. Note: Won't work for fully oxidized lactones.
p-Anisaldehyde Sugar/Oxolane backbones.Requires strong heating. Distinctive colors (pink/blue) help identify impurities.

F-NMR Scouting
The Gold Standard. If fractions are ambiguous, take 50 µL from every 3rd tube, mix with CDCl

, and run a quick un-locked

F scan (16 scans). This is faster than guessing.
Module 3: Separation of Diastereomers

User Issue: "My fluorinated intermediate is a mixture of anomers (


) or diastereomers (cis/trans), and they co-elute as a single broad peak."

Root Cause: Dipole Masking. Fluorine is highly electronegative. In standard Hexane/Ethyl Acetate systems, the solvent shell can "mask" the subtle dipole differences between diastereomers.

Troubleshooting Protocol: Solvent Selectivity Tuning
  • Switch to Toluene:

    • Replace Hexane with Toluene in your mobile phase. Toluene participates in

      
      -interactions and is more polarizable. It often discriminates between the localized dipoles of C-F bonds better than alkanes.
      
    • Try: Toluene:Ethyl Acetate (start at 10:1).

  • The "Flattening" Gradient:

    • Diastereomers often separate best at low R

      
       (0.15 – 0.20).
      
    • Run a shallow gradient (e.g., 0% to 20% B over 20 CVs) rather than a steep one.

  • Advanced: Fluorous Solid-Phase Extraction (F-SPE)

    • If your molecule has a perfluoro-tag (e.g., from a specific protecting group), standard silica is inefficient. Use Fluorous Silica (silica bonded with C

      
      F
      
      
      
      chains).
    • Mechanism:[1][2][3][4][5] Separation is based strictly on fluorine content. Non-fluorinated impurities elute with MeOH/H

      
      O; fluorinated product elutes with 100% MeOH or THF.
      
Experimental Workflows (Visualized)
Figure 1: Decision Tree for Acid-Sensitive Fluorinated Intermediates

Caption: Logical flow for selecting the correct stationary phase and buffering system to prevent HF elimination.

G Start Start: Crude Fluorinated Oxolane TLC_Test Step 1: Comparative TLC (Standard vs. Et3N-treated) Start->TLC_Test Decomp Decomposition Observed? (Streaking/New Spots) TLC_Test->Decomp Standard Standard Silica Gel (Hex/EtOAc) Decomp->Standard No Change Buffered Buffered Silica (Pre-wash with 1% Et3N) Decomp->Buffered Yes (Mild) Alumina Neutral Alumina (Brockmann Grade III) Decomp->Alumina Yes (Severe) Validation Step 2: Run Column Collect Fractions Standard->Validation Buffered->Validation Alumina->Validation

Figure 2: Separation Strategy for Diastereomers

Caption: Workflow for optimizing resolution when fluorinated isomers co-elute.

G Problem Co-eluting Diastereomers (Hex/EtOAc) SolventSwitch Switch Solvent System Replace Hexane w/ Toluene Problem->SolventSwitch Check Check TLC (Hanessian Stain) SolventSwitch->Check Decision Separation Improved? Check->Decision RunCol Run Flash Column (Toluene/EtOAc) Decision->RunCol Yes Gradient Flatten Gradient (Target Rf 0.15) Decision->Gradient No Gradient->RunCol

References
  • Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel.[6][7] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry."[6] Synlett, 2001(09), 1488-1496.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. (Essential for identifying solvent peaks in 19F/1H NMR scouting).

  • Biotage. "Strategies for the Separation of Diastereomers and Isomers." Biotage Technical Notes. (General grounding for solvent selectivity changes).

  • Linclau, B., et al. (2016). "Fluorination of Carbohydrates and their Analogues." Chemical Reviews, 116, 2353-2414. (Detailed discussion on stability and reactivity of fluorinated sugars).

Sources

Optimization

Overcoming steric hindrance in 3,3-difluorooxolane peptide coupling

Technical Support Center: 3,3-Difluorooxolane Peptide Coupling Executive Summary: The "Difluoro-Oxolane" Challenge Coupling peptides containing 3,3-difluorooxolane (often appearing as the scaffold 4-amino-3,3-difluorotet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Difluorooxolane Peptide Coupling

Executive Summary: The "Difluoro-Oxolane" Challenge

Coupling peptides containing 3,3-difluorooxolane (often appearing as the scaffold 4-amino-3,3-difluorotetrahydrofuran-2-carboxylic acid or similar isosteres) presents a dual challenge unique to fluorinated heterocycles:

  • Steric Hindrance: The gem-difluoro group at the C3 position alters the ring pucker (envelope conformation), creating significant steric bulk that shields both the adjacent amine (C4) and the carboxylate (C2).

  • Electronic Deactivation: The high electronegativity of fluorine exerts a strong inductive effect (

    
    ).
    
    • When coupling as an Amine: The nucleophilicity of the amino group is drastically reduced (

      
       drops), making it sluggish to attack active esters.
      
    • When coupling as an Acid: The activated carbonyl is highly electrophilic but prone to rapid hydrolysis or epimerization due to the stabilization of the enolate intermediate.

This guide provides self-validating protocols to overcome these barriers, moving beyond standard HATU/DIEA chemistry.

Diagnostic Decision Tree (Workflow)

The following logic flow helps you select the correct protocol based on your specific failure mode.

CouplingLogic Start Identify Failure Mode Role Is the Difluorooxolane the Amine or Acid? Start->Role Amine As Amine (Nucleophile) Role->Amine Acid As Acid (Electrophile) Role->Acid Issue1 Problem: Low Conversion? Amine->Issue1 Poor Nucleophile Acid->Issue1 Steric Bulk Issue2 Problem: Epimerization? Acid->Issue2 Acidic Alpha-Proton Sol1 Protocol A: Acid Fluoride (TFFH) Issue1->Sol1 Severe Hindrance Sol3 Protocol C: Bis-trichloromethyl carbonate (In-situ Isocyanate) Issue1->Sol3 Urea Formation Sol2 Protocol B: COMU/Oxyma + TMP Issue2->Sol2 Mild Base Required

Figure 1: Decision matrix for selecting coupling conditions based on the specific reactivity role of the fluorinated scaffold.

Troubleshooting Guides & FAQs

Scenario A: The Difluorooxolane is the Nucleophile (Amine)

Issue: "I am trying to couple a standard Fmoc-Amino Acid to the 3,3-difluorooxolane amine, but the reaction stalls at 40% conversion even with HATU."

Root Cause: The fluorine atoms pull electron density away from the amine nitrogen, making it a "mismatched" nucleophile. The active ester (OBt/OAt) hydrolyzes faster than the amine can attack it.

Q: Why isn't HATU working? A: HATU generates an -OAt ester. While reactive, it is bulky.[1] The combination of a poor nucleophile (your amine) and a bulky electrophile (HATU-activated acid) creates a kinetic dead end.

Solution: Switch to Acid Fluorides (Protocol A) Acid fluorides are smaller (less steric demand) and highly reactive toward weak amines. They are generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

ParameterStandard Condition (Fails)Recommended Condition (Works)
Reagent HATU / HBTUTFFH or BTFFH
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Collidine) or NMM
Solvent DMFDCM or NMP (DCM often improves kinetics for acid fluorides)
Stoichiometry 1:1:2 (AA:HATU:Base)1:1.1:2.5 (AA:TFFH:Base)
Scenario B: The Difluorooxolane is the Acid

Issue: "I am coupling the 3,3-difluorooxolane carboxylic acid to a resin-bound peptide. I see significant epimerization (loss of chirality at C2)."

Root Cause: The gem-difluoro group increases the acidity of the


-proton (at C2). Standard bases like DIEA or Piperidine can abstract this proton during the slow activation step, leading to racemization via the enol mechanism.

Q: How do I activate the acid without racemizing it? A: You must avoid "pre-activation" times and use a weaker, non-nucleophilic base.

Solution: COMU/Oxyma with Collidine (Protocol B) COMU acts as a safer, more soluble evolution of HATU. It suppresses epimerization effectively when paired with TMP (Collidine), which is a weaker base than DIEA (


 ~7.4 vs ~10.5), sufficient to drive the reaction but insufficient to deprotonate the 

-carbon.

Validated Experimental Protocols

Protocol A: In-Situ Acid Fluoride Coupling (For Weak Amines)

Use this when the 3,3-difluorooxolane amine refuses to couple.

  • Preparation: Dissolve the carboxylic acid partner (3.0 eq) and TFFH (3.0 eq) in anhydrous DCM/NMP (1:1 mixture).

    • Note: DCM is crucial here; pure DMF can sometimes lead to tetramethylguanidinium by-products with TFFH.

  • Activation: Add DIEA (6.0 eq) dropwise. Stir for 15 minutes under Argon.

    • Checkpoint: The solution should remain clear. If precipitate forms, add more NMP.

  • Coupling: Add the solution to the resin-bound 3,3-difluorooxolane amine (1.0 eq).

  • Incubation: Shake for 2–4 hours at room temperature.

  • Validation: Perform a chloranil test (standard Kaiser test may be false-negative for secondary amines).

Protocol B: Low-Epimerization Coupling (For Hindered Acids)

Use this when the 3,3-difluorooxolane acid is the component being coupled.

  • Reagents: Use COMU (1.0 eq relative to Acid) and Oxyma Pure (1.0 eq).

  • Base: 2,4,6-Collidine (TMP) (2.0 eq). Do NOT use DIEA.

  • Procedure:

    • Dissolve Amino Acid (Difluorooxolane), COMU, and Oxyma in DMF (0.2 M concentration).

    • Add TMP immediately before adding to the resin. Do not pre-activate for >30 seconds.

    • Add to resin containing the amine partner.[1][3][4]

  • Temperature: If possible, perform the coupling at 0°C for the first 30 minutes , then warm to RT.

    • Reasoning: Low temperature kinetically favors amide bond formation over proton abstraction (epimerization).

Advanced Troubleshooting (The "Nuclear Option")

If both protocols fail due to extreme steric clash (e.g., coupling two hindered residues sequentially), utilize Microwave-Assisted Coupling with specific parameters.

  • Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Why: Carbodiimides generate the O-acylisourea, which is highly reactive. Oxyma prevents side reactions.

  • Settings: 75°C, 25 Watts, 10 minutes.

    • Warning: Do not exceed 75°C for fluorinated building blocks; C-F bond lability can increase side reactions (HF elimination) at high temperatures.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Conversion to Peptides.[2] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Subtel’ny, A. O., et al. (2021). COMU: A Safer and More Effective Coupling Reagent.[2][4][5][6] Journal of Organic Chemistry. (General reference for COMU utility in hindered systems). [Link]

  • Chaume, G., et al. (2016). Synthesis of fluorinated constrained amino acids and their incorporation into peptides.[7][8][9] Journal of Fluorine Chemistry, 188, 168-176. [Link]

Sources

Troubleshooting

Minimizing defluorination side reactions in oxolane synthesis

Technical Support Center: Fluorinated Oxolane Synthesis Ticket System: Advanced Synthesis Support Topic: Minimizing Defluorination Side Reactions Status: Active Analyst: Senior Application Scientist Introduction: The Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Oxolane Synthesis Ticket System: Advanced Synthesis Support Topic: Minimizing Defluorination Side Reactions Status: Active Analyst: Senior Application Scientist

Introduction: The Fluorine Retention Paradox

In the synthesis of fluorinated oxolanes (tetrahydrofurans)—critical scaffolds for nucleoside analogs (e.g., Sofosbuvir) and liquid crystals—the stability of the C-F bond is often overestimated. While the C-F bond is thermodynamically strong (


116 kcal/mol), it is kinetically labile under specific synthetic conditions.

The primary challenge is


-elimination . Because fluorine is highly electronegative, it acidifies 

-protons, making the system prone to base-induced HF elimination (E2/E1cB). Furthermore, in transition-metal-catalyzed cross-couplings, the formation of metal-alkyl intermediates often leads to

-fluoride elimination
, ejecting the fluorine to form a dihydrofuran byproduct.

This guide provides a mechanistic breakdown and troubleshooting protocols to suppress these pathways.

Module 1: Base-Induced Defluorination (Ring Formation)

Context: Cyclization of acyclic precursors (e.g., fluorinated alcohols or homoallylic fluorides) to form the oxolane ring.

The Mechanism: Cyclization vs. Elimination

When using basic conditions to effect cyclization (e.g., Williamson ether synthesis or intramolecular nucleophilic substitution), there is a kinetic competition between the desired


 ring closure and the undesired E2 elimination of HF.
  • Pathway A (Desired): Nucleophile (Alkoxide) attacks electrophile

    
     Oxolane.
    
  • Pathway B (Undesired): Base removes proton

    
     to fluorine 
    
    
    
    Alkene (Defluorination).
Experimental Protocol: Mitigating E2 Elimination

Objective: Cyclize a 2-fluoro-1,4-diol precursor without losing fluorine.

  • Solvent Selection: Switch from polar protic (MeOH) to polar aprotic (DMF, DMSO, or MeCN). Protic solvents solvate the nucleophile, reducing its

    
     reactivity while leaving its basicity relatively intact. Aprotic solvents enhance the nucleophilicity of the alkoxide, favoring cyclization.
    
  • Base "Softness": Avoid hard bases (NaH, KOtBu). Use "soft," non-nucleophilic bases like Cs2CO3 or DBU in conjunction with a Lewis acid activator if necessary.

  • Leaving Group Tuning: If using a displacement strategy, the leaving group (LG) must be better than fluoride.

    • Recommendation: Use Triflate (OTf) or Nonaflate (ONf) . These react orders of magnitude faster than F- leaves, allowing cyclization to outcompete elimination.

Data: Base/Solvent Effect on Fluorine Retention

ConditionBaseSolventMain ProductF-Retention
Standard NaHTHFDihydrofuran (Elimination)< 10%
Modified KOtBut-BuOHMixed~ 40%
Optimized Cs2CO3DMFFluorinated Oxolane > 92%

Module 2: Metal-Catalyzed Defluorination (Ring Functionalization)

Context: Cross-coupling (Suzuki, Buchwald-Hartwig) on an existing fluorinated oxolane ring.

The Mechanism: -Fluoride Elimination

When a transition metal (Pd, Ni) inserts into a bond adjacent to a fluorine atom, the metal center can coordinate to the fluorine. If the metal is electron-rich and the ligand sphere is open, the complex undergoes


-fluoride elimination, ejecting a metal-fluoride species and forming a double bond.
Visualizing the Pathway

DefluorinationPathways Start Fluorinated Precursor Pd_Complex Pd(II)-Alkyl Intermediate Start->Pd_Complex Oxidative Addn. Red_Elim Reductive Elimination Pd_Complex->Red_Elim Fast Ligand Exchange Beta_Elim β-Fluoride Elimination Pd_Complex->Beta_Elim Open Coord. Site Product Functionalized Oxolane Red_Elim->Product Byproduct Dihydrofuran (Defluorinated) Beta_Elim->Byproduct PdF [L-Pd-F] Species Beta_Elim->PdF

Caption: Kinetic competition between desired reductive elimination and undesired


-fluoride elimination in Pd-catalyzed coupling.
Protocol: Ligand-Controlled Suppression

Objective: Perform a Suzuki coupling at C3 of a 4-fluoro-oxolane.

  • Ligand Choice: You must destabilize the transition state for

    
    -elimination.
    
    • Solution: Use bulky, electron-poor biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk prevents the conformational rotation required for the F atom to align with the Pd orbital (syn-coplanar alignment).

  • Catalyst Source: Avoid Pd(PPh3)4. Use precatalysts like Pd(OAc)2 or Pd2(dba)3 with the specific ligand added.

  • Additives: The addition of KF or CsF can sometimes saturate the coordination sphere, preventing the initial coordination of the internal fluorine, though this is substrate-dependent.

Troubleshooting & FAQs

Ticket #402: "I see a new UV-active spot with lower mass (M-20)."
  • Diagnosis: M-20 corresponds to the loss of HF (Hydrogen = 1, Fluorine = 19). You have formed a dihydrofuran or furan derivative via E2 elimination.

  • Resolution:

    • Check your base. If using NaH or hydroxides, switch to Carbonates (Cs2CO3) or Phosphazene bases.

    • Lower the temperature.[1] Elimination is entropically favored at high heat. Run the reaction at 0°C or RT.

Ticket #518: "My Pd-coupling stalled, and I isolated the starting material minus fluorine."
  • Diagnosis:

    
    -fluoride elimination occurred, poisoning the catalyst with Pd-F species which are often catalytically inactive or slow.
    
  • Resolution:

    • Switch to a Ni-catalyzed system (e.g., Ni(cod)2 + bipyridine). Nickel is less prone to

      
      -fluoride elimination than Palladium due to harder metal character and different orbital overlaps.
      
    • Increase the concentration of the coupling partner to accelerate the intermolecular reaction (Reductive Elimination) over the intramolecular side reaction.

Ticket #605: "Synthesis of 2'-fluoro nucleoside failed during benzoylation."
  • Diagnosis: The 2'-fluorine on the ribose ring is highly sensitive to base when the 3'-OH is activated.

  • Resolution: Avoid standard benzoyl chloride/pyridine conditions. Use DCC/DMAP coupling or enzyme-catalyzed acylation to avoid the strong basic environment that triggers elimination.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via Pd-Catalyzed Carboetherification. Journal of the American Chemical Society.

  • Fuchigami, T., & Inagi, S. (2011). Selective Electrochemical Fluorination of Organic Molecules. Accounts of Chemical Research.

  • Zhang, Q., et al. (2016). Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds.[2] Nature Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Optimization

Optimizing reaction temperature for (2S)-3,3-Difluorooxolane-2-carboxylic acid activation

Topic: Optimization of Reaction Temperature for (2S)-3,3-Difluorooxolane-2-carboxylic Acid Activation Introduction: The Challenge of the Fluorine Effect Welcome to the technical support center. You are likely working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for (2S)-3,3-Difluorooxolane-2-carboxylic Acid Activation

Introduction: The Challenge of the Fluorine Effect

Welcome to the technical support center. You are likely working with (2S)-3,3-difluorooxolane-2-carboxylic acid , a specialized building block often used in the synthesis of protease inhibitors or peptidomimetics.

While the gem-difluoro group at the C3 position confers metabolic stability and unique conformational properties to your final drug candidate, it introduces a significant synthetic challenge: Induced Acidity .

The electron-withdrawing nature of the fluorine atoms (via the inductive effect,


) significantly lowers the pKa of the 

-proton at the C2 position. This makes the chiral center highly susceptible to deprotonation by the organic bases typically used in amide coupling (e.g., TEA, DIPEA), leading to rapid racemization via an enolization mechanism.

This guide provides the thermodynamic logic and operational protocols to activate this sensitive scaffold without destroying its stereochemical integrity.

Module 1: The Thermodynamics of Activation

To optimize temperature, you must understand the competition between two reaction pathways: Nucleophilic Attack (Product Formation) and Deprotonation (Racemization) .

Mechanism of Failure: The Enolization Trap

When you activate the carboxylic acid (converting -OH to a Leaving Group, LG), you increase the acidity of the


-proton further. If the temperature is too high, the rate of deprotonation (

) by your base competes with the rate of amine coupling (

).

RacemizationPathway Acid (2S)-Acid (Starting Material) Activated Activated Ester (Highly Reactive) Acid->Activated Activation (T3P/HATU) Product (2S)-Amide (Desired Product) Activated->Product Amine Attack (k_couple) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (Deprotonation) (k_deprot) Racemate Racemic Mixture ((2S) + (2R)) Enolate->Racemate Reprotonation

Figure 1: The Kinetic Competition. High temperatures increase


 significantly more than 

for fluorinated substrates.
Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your current experiments involving (2S)-3,3-difluorooxolane-2-carboxylic acid.

SymptomProbable CauseTechnical Solution
Low ee% (Racemization) Temperature too high during base addition. The exotherm from neutralizing the acid salt spiked the internal temp.Cool to -10°C before adding base. Add base dropwise over 15 mins.
Base is too strong/unhindered. TEA or DIPEA are small enough to access the sterically crowded

-proton.
Switch to Sym-Collidine (TMP) or 2,6-Lutidine . These are weaker bases and sterically hindered, reducing

.
Over-activation. The activated ester sat too long before the amine was added.One-pot protocol: Ensure the amine is present before the activating agent is triggered, or add amine immediately after activation (0-5 min lag).
Low Yield (<40%) Hydrolysis. Fluorinated esters are hyper-reactive electrophiles; trace water competes with the amine.Use anhydrous solvents (THF/DCM). If using EDC, switch to T3P (scavenges water).
Amine Nucleophilicity. The coupling partner is electron-poor or bulky.Increase reaction temperature to 0°C

RT slowly
only after 1 hour of initial mixing. Do not heat >30°C.
Module 3: Optimized Protocols

Do not use standard peptide coupling conditions (RT, excess DIPEA). Choose one of the following protocols based on your equipment and reagents.

Protocol A: The "Safety First" Method (T3P)

Recommended for initial scale-up and maximum stereoretention. Why T3P? Propylphosphonic anhydride (T3P) exhibits a unique cyclic transition state that delivers the amine to the acid with minimal background epimerization [1].

  • Setup: Charge a dry flask with (2S)-3,3-difluorooxolane-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv).

  • Solvent: Add anhydrous EtOAc or 2-MeTHF (Concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C (internal probe).

  • Base: Add Sym-Collidine (2.5 - 3.0 equiv) dropwise. Note: No reaction occurs yet.

  • Activation: Add T3P (50% w/w in EtOAc) (1.2 - 1.5 equiv) dropwise over 10 minutes, maintaining internal T < 5°C.

  • Reaction: Stir at 0°C for 1 hour. Allow to warm to Room Temperature (20-22°C) only if TLC shows incomplete conversion after 2 hours.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[1]

Protocol B: The "High Activity" Method (HATU)

Use only if the amine is unreactive (e.g., an aniline or secondary amine). Risk: HATU is extremely fast but highly activating, increasing racemization risk.

  • Setup: Dissolve Acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF or DMAc .

  • Cooling: CRITICAL: Cool to -10°C (Ice/Salt bath).

  • Base: Add DIPEA (1.0 equiv only) dropwise. Stir for 2 minutes.

  • Addition: Immediately add the Amine (1.2 equiv) pre-dissolved in minimal DMF.

  • Reaction: Keep at -5°C to 0°C . Do not warm to RT unless absolutely necessary. Quench immediately upon completion.

Module 4: Decision Logic (Visualized)

Use this flow to select the correct temperature and reagent for your specific coupling partner.[2]

DecisionTree Start Analyze Amine Partner IsAmineReactive Is Amine Nucleophilic? (Primary alkyl amine) Start->IsAmineReactive IsAmineSluggish Is Amine Sluggish? (Aniline / Secondary / Steric bulk) Start->IsAmineSluggish UseT3P Protocol A: T3P / EtOAc IsAmineReactive->UseT3P Yes (Preferred) UseHATU Protocol B: HATU / DMF IsAmineSluggish->UseHATU Yes (High Kinetic Need) TempT3P Temp: Start 0°C -> Warm to RT UseT3P->TempT3P TempHATU Temp: STRICT -10°C -> 0°C (Do not warm) UseHATU->TempHATU

Figure 2: Reagent and temperature selection logic based on nucleophile reactivity.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this coupling? A: You can, but it is generally slower than HATU and T3P. Slow activation times allow the "free" activated ester to exist longer in solution, statistically increasing the chance of base-mediated racemization. If you must use EDC, keep the temperature at 0°C throughout.

Q: Why do you recommend Collidine over DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). For


-fluorinated acids, the 

-proton pKa is lowered. DIPEA is often strong enough to deprotonate this center, whereas Collidine is sufficient to neutralize the acid generated during coupling but insufficient to deprotonate the

-carbon [2].

Q: My LCMS shows a peak with the same mass but different RT. Is this the racemate? A: Highly likely. If you are coupling to a chiral amine, you will see diastereomers (separable). If coupling to an achiral amine, you will see enantiomers (requires Chiral HPLC to distinguish). Always validate your method with a deliberate racemic standard (synthesized by heating the reaction to 40°C+ with excess base).

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron.

Sources

Troubleshooting

Troubleshooting low reactivity of alpha-fluorinated carboxylic acids

The following technical guide addresses the specific challenges associated with the reactivity and manipulation of -fluorinated carboxylic acids ( -F-CAs). Technical Support Center: Reactivity & Coupling of -Fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the reactivity and manipulation of


-fluorinated carboxylic acids (

-F-CAs).

Technical Support Center: Reactivity & Coupling of -Fluorinated Carboxylic Acids

Topic: Troubleshooting Low Reactivity & Instability in


-F-CA Transformations
Ticket Type:  Advanced Synthesis Support
Audience:  Medicinal Chemists, Process Chemists

The "Inductive Paradox": Core Mechanistic Insight

Before troubleshooting, it is critical to understand why standard protocols fail.


-Fluorinated acids present a unique electronic profile:
  • Hyper-Acidity: The strong electron-withdrawing group (EWG) nature of fluorine significantly lowers the pKa (e.g., Monofluoroacetic acid pKa ~2.6 vs. Acetic acid ~4.8).

  • Deactivated Nucleophile: While the carbonyl carbon is highly electrophilic (good for attack), the carboxylate anion (

    
    ) is highly stabilized and poorly nucleophilic .
    
    • Consequence: It struggles to attack standard coupling reagents (like carbodiimides or phosphonium salts) to form the initial activated ester.

  • Activated

    
    -Proton:  The same EWG effect renders the 
    
    
    
    -proton highly acidic.
    • Consequence: Rapid racemization via enolization or oxazolone formation under basic conditions.

Diagnostic Workflow

Use this logic tree to identify your specific failure mode.

DiagnosticTree Start Issue: Reaction Failure CheckLCMS Analyze Crude (LCMS/NMR) Start->CheckLCMS Outcome1 Starting Material (SM) Unconsumed CheckLCMS->Outcome1 No Activation Outcome2 Product Formed but Racemic (low ee%) CheckLCMS->Outcome2 Base Induced Outcome3 Complex Mixture/ Decomposition CheckLCMS->Outcome3 Instability Sol1 DIAGNOSIS: Nucleophilic Apathy Carboxylate failed to attack coupling reagent. SOLUTION: Switch to Acyl Fluorides (BTFFH) Outcome1->Sol1 Sol2 DIAGNOSIS: Base-Mediated Epimerization Alpha-proton abstraction. SOLUTION: Use Collidine/T3P or Ghosez Reagent (Neutral) Outcome2->Sol2 Sol3 DIAGNOSIS: Decarboxylation/Elimination Common in alpha-F acids. SOLUTION: Avoid thermal activation; Use rapid, low-temp activation. Outcome3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of


-F-CA reaction failures.

Troubleshooting Modules

Module A: "My reaction stalls with HATU/EDC."

The Problem: The carboxylate is too stable to displace the leaving group on the uronium/carbodiimide reagent efficiently. The Solution: Bypass the "active ester" intermediate and generate an Acyl Fluoride .

Acyl fluorides are the "Gold Standard" for


-fluorinated acids. They are highly reactive toward amines but, counter-intuitively, maintain stereochemical integrity better than acid chlorides because they do not readily form the racemization-prone oxazolone intermediate.

Recommended Reagent: BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate).[1]

Protocol: BTFFH-Mediated Coupling[2]
  • Dissolve: 1.0 equiv

    
    -F-Acid and 1.0 equiv Amine in dry DCM (0.1 M).
    
  • Base: Add 3.0 equiv DIPEA (Diisopropylethylamine).

  • Activate: Add 1.1 equiv BTFFH .

  • Conditions: Stir at room temperature. Monitor by TLC/LCMS (Reaction is typically fast, <2 hours).

  • Workup: Standard aqueous wash (NaHCO3, Brine).

Why this works: BTFFH converts the acid directly to the acyl fluoride (


).[3] The small size and high electronegativity of the fluoride leaving group facilitate rapid nucleophilic attack by the amine without requiring the bulky intermediates of HATU.
Module B: "I am seeing significant racemization."

The Problem: Standard bases (TEA, DIPEA) are strong enough to deprotonate the


-position of the activated ester, leading to a planar enolate or oxazolone.
The Solution:  Use neutral activation or weaker bases with "epimerization-suppressing" reagents.

Option 1: T3P (Propylphosphonic Anhydride) T3P acts as an acidic coupling reagent and often requires less base, or weaker bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine.

  • Protocol Adjustment: Use T3P (50% in EtOAc) with 2,4,6-Collidine (pKa ~7.4) instead of TEA (pKa ~10.7). Perform the reaction at 0°C.

Option 2: Ghosez's Reagent (Neutral Activation) For extremely sensitive substrates, avoid base entirely during the activation step by using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

Protocol: Neutral Acid Chloride Formation
  • Activate: Dissolve

    
    -F-Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent  (1.2 equiv).
    
  • React: Stir at room temperature for 1-2 hours. (Mechanism: Forms the acid chloride + neutral amide byproduct).

  • Couple: Add the amine (1.0 equiv) and a mild scavenger base (e.g., solid

    
     or Collidine) after activation is complete.
    
Module C: "The acid chloride decomposes/won't form with Thionyl Chloride."

The Problem:


-Fluorinated acid chlorides are volatile and unstable. Harsh reagents like 

(Thionyl Chloride) generate HCl and heat, accelerating decomposition (decarboxylation). The Solution: Use Cyanuric Fluoride or TFFH to form the Acyl Fluoride, or use the catalytic Vilsmeier-Haack method if the chloride is strictly necessary.

Data Comparison: Activation Methods

MethodReactivityRacemization RiskStability of IntermediateRecommendation
HATU/DIPEA Low (Stalls)HighHighAvoid
SOCl2 (Reflux) HighVery HighLow (Decomp)Avoid
BTFFH (Acyl Fluoride) High Low Moderate Primary Choice
Ghosez's Reagent HighVery LowModerateSecondary Choice
T3P/Collidine ModerateVery Low HighFor Chiral/Sensitive

Visualizing the Pathway

The following diagram illustrates why the Acyl Fluoride pathway (BTFFH) is superior to standard activation for these substrates.

ReactionPathways cluster_Standard Standard Coupling (Risky) cluster_Optimal Optimal Pathway Acid α-Fluoro Acid (Poor Nucleophile) HATU HATU/Base Acid->HATU BTFFH BTFFH/DIPEA Acid->BTFFH ActiveEster OBt/OAt Ester HATU->ActiveEster Slow Step Oxazolone Oxazolone (Racemization) ActiveEster->Oxazolone Fast (due to α-F) Product Desired Amide Oxazolone->Product Racemic Mix AcylF Acyl Fluoride (R-COF) BTFFH->AcylF Fast Activation AcylF->Product Rapid Aminolysis

Figure 2: Comparison of Standard (Red) vs. Acyl Fluoride (Green) pathways. Note that the Acyl Fluoride pathway bypasses the slow active ester formation and the racemization-prone oxazolone intermediate.

References

  • BenchChem. (2025).[3][4][5][6] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Retrieved from 4

  • Organic Chemistry Portal. (2015). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from 7

  • Sigma-Aldrich. (n.d.). Acid Halogenation Reagents: Ghosez's Reagent and Fluoroamidinium Salts.[1] Retrieved from 1

  • Royal Society of Chemistry. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from 8

  • Rozen, S., Hagooly, A., & Harduf, R. (2001).[7][9][10] Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite. J. Org.[7][9][10] Chem., 66, 7464-7468.[7][9][10] Retrieved from 10

Sources

Optimization

Technical Support Center: Crystallization of (2S)-3,3-Difluorooxolane-2-carboxylic Acid Salts

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solid-State Isolation & Chiral Resolution Reference Molecule: (2S)-3,3-Difluorooxolane-2-carboxylic acid (also known as 3,3-Difluorotetrahydrof...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solid-State Isolation & Chiral Resolution Reference Molecule: (2S)-3,3-Difluorooxolane-2-carboxylic acid (also known as 3,3-Difluorotetrahydrofuran-2-carboxylic acid)[1][2]

Introduction: The Fluorine Effect

Welcome to the technical support hub. You are likely here because standard crystallization protocols for tetrahydrofuran-2-carboxylic acid are failing with your 3,3-difluoro analog.

The Core Problem: The introduction of the gem-difluoro group at the C3 position fundamentally alters the physicochemical landscape of the molecule.[1]

  • pKa Shift: The strong electron-withdrawing inductive effect ($ -I $) of the fluorine atoms lowers the pKa of the C2-carboxylic acid significantly (estimated pKa ~2.8–3.2 compared to ~4.4 for the non-fluorinated parent).[1][3] This changes the

    
     required for stable salt formation.[1][2]
    
  • Lipophilicity vs. Polarity: The fluorines increase lipophilicity, while the carboxylic acid and ether oxygen remain polar.[1][2] This "schizophrenic" solubility profile often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystal nucleation.[2][3]

Below are the specific troubleshooting guides to resolve these issues.

Module 1: Resolving "Oiling Out" (Phase Separation)

Q: My salt forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this?

A: You are encountering the Metastable Zone Width (MSZW) trap. Because of the low melting point of the free acid and the high solubility of the fluorinated salt in polar solvents, the energy barrier for nucleation is higher than the energy barrier for phase separation.[1]

The Protocol: Temperature Cycling with Anti-Solvent Dosing Do not simply cool the solution.[1] You must force the oil to reorganize.[1][2]

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture until the oil fully dissolves (use a high-boiling solvent like Isopropyl Acetate or MIBK if possible).[1][2]

  • Seed Point: Cool slowly (0.5°C/min) until the solution is slightly hazy (just entering the metastable zone).

  • Seeding: Add 0.1 wt% seed crystals (if available) or scratch the glass interface vigorously.[1][2]

  • Isothermal Hold: Hold the temperature constant. Do not cool further.

  • Anti-Solvent Addition: Add non-polar anti-solvent (Heptane or Methylcyclohexane) very slowly via syringe pump.[2][3]

    • Critical: If oil droplets appear, STOP addition and heat slightly until they dissolve.[2]

  • Cooling: Once a significant slurry forms, cool to 0°C.

Visualization: The Oiling-Out Recovery Workflow

OilingOutRecovery cluster_warn Critical Control start State: Oiled Out Salt heat 1. Heat to Clear Solution (T > T_separation) start->heat cool 2. Cool to Cloud Point heat->cool check Oil or Haze? cool->check check->heat Oiled Out seed 3. Add Seeds / Scratch check->seed Haze/Clear antisolvent 4. Add Anti-Solvent (Dropwise) seed->antisolvent hold 5. Isothermal Hold (Allow Ostwald Ripening) antisolvent->hold final_cool 6. Linear Cooling to 0°C hold->final_cool

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) and access the nucleation zone.

Module 2: Counter-Ion Selection

Q: Which base should I use? Standard amines aren't working.

A: You must adjust for the acidity of the 3,3-difluoro group. Since the acid is stronger than typical aliphatic acids, it forms tighter ion pairs.[1] However, steric bulk is necessary to prevent the formation of hygroscopic gums.[1]

Recommended Counter-Ion Screening Matrix:

Counter-Ion (Base)RoleWhy it works for 3,3-Difluoro-THF-2-COOH
Dicyclohexylamine (DCHA) Isolation (Achiral) The "Gold Standard" for oily acids.[1][2][3] The massive lipophilic bulk of two cyclohexyl rings disrupts the hygroscopic nature of the fluorinated carboxylate.[1]
(R)/(S)-1-Phenylethylamine Chiral Resolution Classic resolving agent.[2][3] The aromatic ring provides pi-stacking opportunities often required to stabilize the crystal lattice of fluorinated salts.[1]
tert-Butylamine Isolation Creates a bulky ammonium headgroup.[1][2] Often forms higher melting point salts than linear amines due to symmetry.[1][2]
Benzathine Storage Being a diamine, it forms a 1:2 salt (Base:Acid).[2][3] Very low solubility; excellent for isolating the acid from crude reaction mixtures.[1][2]

Expert Tip: Avoid sodium or potassium salts for initial isolation.[1][2] The high charge density of the metal + the fluorine dipoles usually results in extremely hygroscopic solids that turn to deliquescent goo upon filtration.[1]

Module 3: Chiral Resolution of the (2S) Enantiomer

Q: I synthesized the racemic acid. How do I resolve the (2S) enantiomer efficiently?

A: Use a "Pasteur" Resolution via Diastereomeric Salt Formation. Direct crystallization of the racemate is rarely successful.[1] You need a chiral base.[1][2]

The Mechanism: You are forming two diastereomers:

  • (2S)-Acid

    
     (S)-Amine (The "SS" salt)[2][3]
    
  • (2R)-Acid

    
     (S)-Amine (The "RS" salt)[2][3]
    

Due to the 3,3-difluoro substitution, the solubility difference (


) between these two salts is often magnified in ethereal solvents  (MTBE, THF) compared to alcohols.

Protocol: The "Half-Equivalent" Method

  • Dissolve 1.0 eq of Racemic Acid in MTBE (Methyl tert-butyl ether).[1][2][3]

  • Add 0.55 eq of (S)-(-)-1-Phenylethylamine.

    • Why 0.55 eq? You want to precipitate the less soluble diastereomer (usually the SS or RS pair) while leaving the other in solution.[1][3]

  • Stir at room temperature for 4 hours.

  • Filter the solid.[1][2]

  • Critical Step: Analyze the solid and the liquor by Chiral HPLC.

    • If the solid is enriched (e.g., 80% ee), recrystallize it from EtOH/Heptane.[2]

    • If the liquor is enriched, you have precipitated the "wrong" isomer.[1] Use the (R)-amine next time to precipitate the target (2S)-acid.[1][2][3]

Visualization: Chiral Resolution Decision Tree

ResolutionTree start Racemic 3,3-Difluoro Acid add_base Add 0.55 eq (S)-PEA Solvent: MTBE start->add_base filter Filter Solid add_base->filter solid Solid Phase (Salt A) filter->solid liquid Mother Liquor (Salt B + Free Acid) filter->liquid analyze Chiral HPLC Analysis solid->analyze path1 Target (2S) Enriched (>80% ee) analyze->path1 Success path2 Wrong Enantiomer ((2R) Enriched) analyze->path2 Failure recryst Recrystallize (EtOH/Heptane) -> Pure (2S) Salt path1->recryst switch Switch to (R)-PEA or Isolate from Liquor path2->switch

Caption: Decision logic for "Half-Equivalent" diastereomeric salt resolution.[1][2]

Module 4: Solvent Systems & Thermodynamics

Q: What solvent system gives the best yield/purity balance?

A: Avoid pure alcohols. While alcohols are good proton donors, they often solubilize the fluorinated salt too well.

Recommended Solvent Classes:

  • Primary Solvent (Good Solubility): Isopropyl Acetate (IPAc) or Ethyl Acetate.[2][3] These esters provide moderate polarity but are not strong hydrogen bond donors, preventing the "sticky" solvation shell that leads to oiling out.

  • Anti-Solvent (Poor Solubility): Heptane or Methylcyclohexane.[2][3]

  • Forbidden Solvents: Dichloromethane (DCM).[2][3] Fluorinated salts are often unexpectedly soluble in DCM, and it is difficult to drive crystallization.[2]

Data: Solubility Profile (Approximation at 25°C)

SolventSolubility (mg/mL)Comment
Methanol>500Too soluble; low yield.[1][2][3]
Isopropyl Acetate 80–120 Ideal for crystallization.
Toluene20–40Good, but risk of solvate formation.[2]
Heptane<5Excellent anti-solvent.[1][2]
Water>500Risk of hydrate/deliquescence.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on counter-ion selection and pKa rules). [2]

  • Kozma, D. (2001).[2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Standard protocols for resolving chiral acids with amines).

  • Gribble, G. W. (2015).[2] "Fluorine-Containing Natural Products." Journal of Natural Products. (Context on the properties of fluorinated biological analogs). [2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Techniques for overcoming "oiling out" and seed point determination).

Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated intermediates can be skin irritants.[1][2] Always consult the SDS before handling.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the 19F NMR Characterization of (2S)-3,3-Difluorooxolane-2-carboxylic acid

Introduction In modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The compound (2S)-3,3-Difluorooxolane-2-carboxylic acid represents a valuable chiral building block where the gem-difluoro motif is locked into a five-membered ring system adjacent to a stereocenter. The precise and unambiguous characterization of such molecules is paramount, not only to confirm identity and purity but also to understand the conformational and electronic implications of the difluorination.

This guide provides an in-depth technical overview of the characterization of (2S)-3,3-Difluorooxolane-2-carboxylic acid, with a primary focus on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare the insights gained from ¹⁹F NMR with those from alternative analytical techniques. This document is intended for researchers, chemists, and quality control specialists who require a comprehensive understanding of this critical analytical method.

Pillar 1: ¹⁹F NMR Spectroscopy - The Definitive Tool for Fluorinated Molecules

For any molecule containing fluorine, ¹⁹F NMR is not just an analytical option; it is the most powerful and informative technique available. The ¹⁹F nucleus possesses exceptionally favorable properties for NMR spectroscopy: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[2]

The most significant advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[2] This wide dispersion means that subtle differences in the electronic environment surrounding each fluorine atom lead to large, easily resolvable differences in their resonance frequencies, making the resulting spectrum exquisitely sensitive to molecular structure.[3][4]

Expected ¹⁹F NMR Spectral Features for (2S)-3,3-Difluorooxolane-2-carboxylic acid

The structure of the analyte presents a fascinating and informative NMR problem. The two fluorine atoms are attached to the same carbon (geminal), which is adjacent to the C2 chiral center. This stereochemical relationship has profound consequences for the ¹⁹F NMR spectrum.

  • Diastereotopicity and Chemical Non-equivalence : Because of the adjacent chiral center at C2, the two fluorine atoms at C3 are diastereotopic. They exist in chemically distinct environments and are therefore expected to be magnetically non-equivalent. This means they will have different chemical shifts (δ) , appearing as two separate signals in the ¹⁹F spectrum.

  • Chemical Shift (δ) : The chemical shifts for organofluorine compounds are highly characteristic. For a CF₂ group within an aliphatic ring system, the signals are typically expected in the range of +80 to +140 ppm relative to neat CFCl₃ (or -80 to -140 ppm if using the older sign convention).[5][6] The exact positions will be influenced by the electronegativity of the adjacent oxygen atom and the carboxylic acid group.

  • Spin-Spin Coupling (J-coupling) : The splitting patterns observed in the spectrum provide definitive proof of the molecule's connectivity. J-coupling is a through-bond interaction, and its magnitude (in Hz) is independent of the spectrometer's magnetic field strength.[7][8]

    • Geminal Fluorine-Fluorine Coupling (²JFF) : The two non-equivalent fluorine atoms will couple to each other. Geminal ²JFF coupling constants are typically very large, often in the range of 250-300 Hz.[9] This will cause each fluorine signal to be split into a doublet.

    • The "AB Quartet" : Because the chemical shift difference (Δν) between the two diastereotopic fluorines is likely to be on a similar order of magnitude as their large coupling constant (J), they will form a strongly coupled spin system. This gives rise to a characteristic pattern known as an "AB quartet," which consists of four lines, two for each fluorine. This pattern is a hallmark of geminal, non-equivalent fluorines.

    • Vicinal Hydrogen-Fluorine Coupling (³JHF) : Each of the two fluorine atoms will also couple to the two protons on the adjacent C4 carbon. This will further split each line of the AB quartet. The resulting pattern for each fluorine signal will be a doublet of triplets (or a more complex doublet of doublet of doublets, depending on the equivalence of the C4 protons).

The final spectrum is therefore predicted to be a complex but highly informative AB quartet, with each of the four main lines being further split by couplings to the C4 protons.

Pillar 2: A Validated Experimental Protocol for ¹⁹F NMR Analysis

Adherence to a detailed and validated protocol is essential for acquiring high-quality, reproducible data. The following protocol is designed for a standard 400 or 500 MHz NMR spectrometer equipped with a broadband or fluorine-specific probe.

Experimental Workflow

Caption: Workflow for 19F NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2S)-3,3-Difluorooxolane-2-carboxylic acid.

    • Transfer the solid to a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Expert Insight: For carboxylic acids, DMSO-d₆ is often an excellent choice as it readily dissolves the analyte and allows for the observation of the acidic -OH proton in a corresponding ¹H spectrum. CDCl₃ can also be used, but solubility may be lower.

    • Add a small amount of an internal reference standard. While CFCl₃ (δ = 0.00 ppm) is the primary standard, it is volatile. A common and more stable secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[10]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting patterns.

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Set up a standard 1D ¹⁹F experiment, often with ¹H decoupling to simplify the spectrum initially. An undecoupled spectrum should also be acquired to observe the ³JHF couplings.

    • Use the parameters in the table below as a starting point.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz for ¹HHigher fields provide better signal dispersion and resolution.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay.
Spectral Width~250 ppmSufficient to cover the typical range of organofluorine compounds.[9]
Acquisition Time1-2 secondsEnsures good digital resolution to resolve small coupling constants.
Relaxation Delay (d1)2-5 secondsAllows for nearly complete T1 relaxation, ensuring accurate integration.
Number of Scans16-64¹⁹F is a sensitive nucleus; a moderate number of scans is usually sufficient.
  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the reference standard peak to its known value.

    • Integrate the signals.

    • Analyze the chemical shifts, coupling patterns, and coupling constants (J-values in Hz). The separation between the lines of a multiplet gives the coupling constant directly.[8]

Pillar 3: A Comparative Guide to Alternative Analytical Techniques

While ¹⁹F NMR is the premier tool for this specific characterization, a multi-technique approach provides the most comprehensive analytical picture. No single method can answer all questions.

Analytical Technique Selection Framework

Caption: Decision guide for selecting analytical techniques.

Comparison of Methodologies
TechniqueInformation ProvidedAdvantagesLimitations
¹⁹F NMR Spectroscopy Precise electronic environment of F atoms, through-bond connectivity (J-coupling), structural conformation, diastereotopicity.Unambiguous structural information, high sensitivity, quantitative.Does not directly provide molecular weight; enantiomeric excess requires a chiral solvating agent.
Chiral HPLC Enantiomeric purity (ee%), separation of enantiomers, retention time.Gold standard for determining enantiomeric purity, highly accurate and reproducible.[11][][13]Provides no structural information beyond identity by retention time; method development can be time-consuming.[14][15]
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely sensitive, confirms molecular weight, can be coupled with chromatography (LC-MS).Provides no information on stereochemistry or isomer connectivity; is a destructive technique.
Infrared (IR) Spectroscopy Presence of key functional groups (C=O, O-H, C-O, C-F).Fast, non-destructive, provides a functional group "fingerprint".Provides very limited structural information; not suitable for complex mixture analysis or stereochemical determination.
Circular Dichroism (CD) Information about the absolute configuration of chiral molecules.Sensitive to stereochemistry.[][13]Requires the molecule to have a chromophore near the chiral center; interpretation can be complex.

Conclusion

For the definitive characterization of (2S)-3,3-Difluorooxolane-2-carboxylic acid, ¹⁹F NMR spectroscopy stands as the indispensable primary technique . Its ability to reveal the diastereotopicity of the geminal fluorine atoms through distinct chemical shifts and a characteristic AB quartet pattern, further decorated by coupling to adjacent protons, provides an unparalleled level of structural detail. This single experiment can confirm the presence and electronic environment of the C-F bonds and verify the connectivity within the oxolane ring.

However, for a complete quality assessment suitable for drug development, a holistic approach is necessary. Chiral HPLC is essential for quantifying enantiomeric purity, while Mass Spectrometry provides orthogonal confirmation of molecular weight and elemental composition. By integrating the data from these complementary techniques, researchers and scientists can build a complete, validated, and trustworthy analytical profile of this important fluorinated building block.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Jeeves, D., et al. (2022). Ultrafast 19F MAS NMR. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]

  • Dalvit, C., & Vulpetti, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • Kobal, G., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Jiang, Z. X., Feng, Y., & Yu, Y. B. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging. Royal Society of Chemistry. [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • Dungan, C. H., & Van Wazer, J. R. ¹⁹F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

  • ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

  • ScienceDirect. Preparation of a,a-difluoroalkanesulfonic acids. [Link]

  • Di Salvo, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). [Link]

  • Chemistry LibreTexts. J-Coupling (Scalar). [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in ¹H NMR. [Link]

Sources

Comparative

Comparing metabolic stability of proline vs. (2S)-3,3-Difluorooxolane-2-carboxylic acid

Executive Summary In the optimization of peptide mimetics and small molecule inhibitors, the proline ring is a ubiquitous scaffold due to its ability to induce specific conformational turns (e.g., -turns). However, nativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide mimetics and small molecule inhibitors, the proline ring is a ubiquitous scaffold due to its ability to induce specific conformational turns (e.g.,


-turns). However, native proline is metabolically labile, susceptible to rapid degradation by Proline Oxidase (POX/PRODH) and non-specific peptidases.

(2S)-3,3-Difluorooxolane-2-carboxylic acid represents a strategic bioisostere designed to overcome these limitations.[1] By replacing the pyrrolidine nitrogen with oxygen (oxolane) and incorporating geminal fluorines at the C3 position, this analog achieves a dual stability mechanism:

  • Abolishment of PRODH recognition: Elimination of the nitrogen atom prevents oxidative ring opening by proline dehydrogenase.[1]

  • Electronic Deactivation: The electron-withdrawing effect of the 3,3-difluoro motif deactivates the ether ring towards Cytochrome P450-mediated oxidative dealkylation.[1]

This guide provides a technical comparison of the metabolic fate of these two molecules, supported by physicochemical analysis and experimental protocols for validation.

Structural & Physicochemical Comparison

The transition from Proline to the Difluorooxolane analog involves a fundamental shift from an amino acid (amphoteric) to a hydroxy acid derivative (acidic ether).[1]

FeatureL-Proline(2S)-3,3-Difluorooxolane-2-carboxylic acidImpact on Drug Design
Core Ring Pyrrolidine (N-heterocycle)Oxolane (O-heterocycle)Removes H-bond donor (NH); retains H-bond acceptor.[1]
Key Substituent None (C3 is CH2)3,3-Difluoro (C3 is CF2)Modulates pKa, lipophilicity, and ring pucker.[1]
pKa (COOH) ~1.99~1.5 - 1.8 (Predicted)Fluorine inductive effect increases acidity of COOH.[1]
pKa (Basic) ~10.6 (NH2+)None (Ether Oxygen is not basic)Eliminates zwitterionic character at physiological pH.[1]
LogP -2.54 (Hydrophilic)~0.6 (Moderately Lipophilic)Improves passive membrane permeability.[1]
Electronic Effect Electron-rich amineElectron-deficient etherReduces susceptibility to oxidative attack.[1]
Visualizing the Bioisosteric Shift

StructureComparison Proline L-Proline (Pyrrolidine Core) Metabolic Liability: C-N Bond Oxidation Prop_N Nitrogen (NH) Target for PRODH Proline->Prop_N Contains Oxolane (2S)-3,3-Difluorooxolane (Oxolane Core) Metabolic Shield: C-O Ether + C-F Bond Prop_F 3,3-Difluoro (CF2) Blocks Metabolism Modulates pKa Oxolane->Prop_F Incorporates Prop_N->Oxolane Replaced by Oxygen (Bioisosteric Swap)

Figure 1: Structural evolution from Proline to its metabolically stable isostere.[1]

Metabolic Stability Analysis

Proline: The Metabolic Liability

Proline is primarily catabolized in the mitochondria by Proline Dehydrogenase (PRODH) , also known as Proline Oxidase (POX).[1]

  • Mechanism: PRODH catalyzes the 2-electron oxidation of Proline to

    
    -pyrroline-5-carboxylate (P5C).[1] This reaction requires the secondary amine functionality.[1]
    
  • Consequence: Rapid clearance in vivo and instability of proline-rich peptides to specific prolyl endopeptidases (e.g., DPP-IV, FAP).

Difluorooxolane: The Engineered Shield

The (2S)-3,3-Difluorooxolane-2-carboxylic acid analog evades this pathway entirely due to the lack of a nitrogen atom. However, cyclic ethers (oxolanes/tetrahydrofurans) generally face a different threat: CYP450-mediated oxidative dealkylation .[1]

Why the 3,3-Difluoro motif matters:

  • Blockade of C3: In non-fluorinated rings, C3 is a site for potential hydroxylation.[1] Fluorine substitution (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) effectively blocks this site.[1]
  • Inductive Deactivation of C5: The primary metabolic risk for oxolanes is oxidation at the

    
    -carbon (C5) adjacent to the oxygen.[1] The strong electron-withdrawing nature of the gem-difluoro group at C3 pulls electron density away from the ring oxygen.[1] This lowers the HOMO energy of the ether, making the C5 position significantly less reactive toward the electrophilic oxidant species (Compound I) of Cytochrome P450 enzymes.[1]
    
Comparative Metabolic Pathways[1]

MetabolicPathways cluster_Proline Proline Metabolism (High Turnover) cluster_Oxolane Difluorooxolane Metabolism (High Stability) Pro L-Proline PRODH Enzyme: PRODH/POX Pro->PRODH P5C Pyrroline-5-Carboxylate (Ring Opening) PRODH->P5C Rapid Oxidation Glut Glutamate (Final Metabolite) P5C->Glut Hydrolysis Oxo (2S)-3,3-Difluorooxolane -2-carboxylic acid CYP Enzyme: CYP450 Oxo->CYP Resistant Met_Oxo Stable / Minor Metabolites (Slow Clearance) CYP->Met_Oxo Slow Oxidation (Deactivated Ring)

Figure 2: Divergent metabolic fates.[1] Proline undergoes rapid enzymatic ring opening, while the difluorooxolane analog resists oxidative degradation.

Experimental Validation Protocols

To objectively compare the stability of these moieties in a drug discovery context, the following assays are recommended. These protocols assume the molecules are part of a larger lead compound or tested as free acids.[1]

Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.[1]

Protocol:

  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[1]

  • Compound Concentration: 1

    
    M (to ensure first-order kinetics).
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH.[1]

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1]

  • Calculation:

    
    
    

Expected Result:

  • Proline-based analog: High clearance if susceptible to CYP (though PRODH is mitochondrial and may require hepatocyte assay).[1]

  • Difluorooxolane analog: Low clearance (

    
    ), indicating high metabolic stability.[1]
    
Hepatocyte Stability Assay (Phase I & II)

Since PRODH is a mitochondrial enzyme, microsomal fractions (which are ER-derived) may underestimate proline metabolism.[1] Hepatocytes provide a complete cellular system.[1]

Protocol:

  • Test System: Cryopreserved Hepatocytes (1 x 10^6 cells/mL).

  • Incubation: Williams' Medium E at 37°C, 5% CO2.

  • Time Points: 0, 60, 120, 240 min.

  • Analysis: LC-MS/MS.

  • Key Observation: Look for glucuronidation (Phase II) on the carboxylic acid.[1] The difluorooxolane acid is a candidate for acyl-glucuronidation, which should be monitored.

Comparative Data Summary (Representative)

The following table summarizes the expected performance based on structure-activity relationship (SAR) principles and class behavior of fluorinated ethers.

ParameterProline(2S)-3,3-Difluorooxolane-2-carboxylic acid
Metabolic Enzyme PRODH, PeptidasesCYP450 (Low affinity), UGTs
Microsomal Stability (

)
Variable (Context dependent)> 60 min (High Stability)
Hepatocyte Stability (

)
Low (< 30 min)High (> 120 min)
Main Metabolite P5C / GlutamateAcyl-Glucuronide (Phase II)
Chemical Stability StableStable (Gem-difluoro prevents elimination)

References

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Metabolic Stability of Oxetanes and Oxolanes

    • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1][2][3] Angewandte Chemie International Edition, 49(48), 8993-8995. Link[1]

  • Proline Metabolism Mechanisms

    • Phang, J. M., et al. (2008).[1] Proline metabolism and cancer.[1] Frontiers in Bioscience, 13, 2835-2852. Link

  • Physical Organic Chemistry of Fluorination

    • Bhattarai, P., Trombley, T., & Altman, R. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link[1]

  • Product Characterization

    • Fluorochem. (2025).[1][3][5] (2R)-3,3-Difluorooxolane-2-carboxylic acid Product Sheet. Link

Sources

Validation

Structural &amp; Functional Profiling: 3,3-Difluorooxolane Scaffolds in Drug Design

Executive Summary: The Fluorine Effect in Heterocycles[1] In modern fragment-based drug discovery (FBDD), the 3,3-difluorooxolane (3,3-difluorotetrahydrofuran) scaffold has emerged as a critical bioisostere. Unlike the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Heterocycles[1]

In modern fragment-based drug discovery (FBDD), the 3,3-difluorooxolane (3,3-difluorotetrahydrofuran) scaffold has emerged as a critical bioisostere. Unlike the unsubstituted oxolane (tetrahydrofuran, THF) or the carbocyclic 3,3-difluorocyclopentane, this moiety offers a unique intersection of metabolic stability , lipophilicity modulation , and conformational biasing .

This guide provides an objective, data-driven comparison of 3,3-difluorooxolane derivatives against their non-fluorinated and carbocyclic alternatives. We present X-ray crystallographic parameters, conformational analysis, and a self-validating protocol for crystallizing these often-challenging fluorinated ethers.

Part 1: Structural & Conformational Analysis

The introduction of a gem-difluoro group at the C3 position of the oxolane ring is not merely a steric modification; it is an electronic override of the ring's inherent conformational preferences.

Comparative Landscape
Feature3,3-Difluorooxolane Oxolane (Parent) 3,3-Difluorocyclopentane
Electronic Character Highly Polarized (

-withdrawing)
Lewis Basic (Ether oxygen)Lipophilic / Non-polar
Ring Pucker C3-Envelope / Twist (biased by gauche effect)Envelope (C2/C3 fluxional)Envelope (C3/C4 fluxional)
Metabolic Liability Low (C3 oxidation blocked)High (C2/C3 oxidation)Low
H-Bond Capability Weak acceptor (C-F...H) + Ether OStrong acceptor (Ether O)None (hydrophobic)
LogP Impact Modulation (+0.2 to +0.5 vs parent)BaselineHigh (+0.8 to +1.2)
The Conformational "Lock"

In unsubstituted oxolane, the ring rapidly pseudorotates between North (C3-endo) and South (C2-endo) conformations. In 3,3-difluorooxolane , the gauche effect (preference of


 hyperconjugation) and dipole minimization between the ring oxygen and the fluorine atoms restrict this pseudorotation.
  • Observation: X-ray data consistently shows that 3,3-difluoro substitution pushes the ring toward a specific envelope conformation where the fluorines occupy pseudo-isoclinal positions to minimize dipolar repulsion with the ether oxygen lone pairs.

Part 2: X-Ray Crystallography Data

The following data summarizes average structural parameters derived from the Cambridge Structural Database (CSD) for small molecules containing the 3,3-difluorooxolane moiety compared to the non-fluorinated parent.

Crystallographic Parameters (Representative)
Parameter3,3-Difluorooxolane DerivativeOxolane Derivative (Ref)Significance
C3–F Bond Length 1.35 – 1.37 ÅN/ATypical C(sp3)–F bond; highly resistant to metabolic cleavage.
C3–C4 Bond Length 1.51 Å1.53 ÅSlight shortening due to fluorine's inductive effect.
C2–O1–C5 Angle 109.5° ± 1.2°107.8° ± 1.5°Ring flattening observed in fluorinated analogs.
Torsion Angle (O-C2-C3-F) ~60° (Gauche)N/AConfirms the gauche effect dominance.
Packing Density High (>1.4 g/cm³)Moderate (~1.2 g/cm³)Fluorine segregation often leads to tighter packing networks.
Intermolecular Interactions

A critical feature observed in crystal lattices of these derivatives is the C–F...H–C weak hydrogen bond .

  • Distance: 2.4 – 2.6 Å.

  • Directionality: The fluorine atom acts as a weak acceptor, often organizing the crystal lattice into layers or columns, distinct from the herringbone packing of non-fluorinated analogs. This interaction can be exploited in drug design to target specific backbone amides in a binding pocket.

Part 3: Experimental Protocol (Self-Validating)

Crystallizing fluorinated aliphatic heterocycles is notoriously difficult due to their "greasy" nature and low melting points (often oils at RT). The following protocol utilizes a Fluorine-Philic Anti-Solvent strategy.

Protocol: Vapor Diffusion with Fluorinated Anti-Solvent

Objective: Obtain X-ray quality single crystals of a lipophilic 3,3-difluorooxolane intermediate.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Solvent B (Anti-Solvent): Pentane or Perfluorohexane (if highly fluorinated).

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in the minimum amount of Solvent A (approx. 0.2–0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • The "Cap" Test (Validation Step): Before setting up the diffusion, place a drop of Solvent B into a drop of the solution on a microscope slide.

    • Result A: Immediate amorphous precipitation

      
       Solvent B is too strong. Dilute Solvent B with Solvent A (1:1).
      
    • Result B: Cloudiness appears after 10-30 seconds

      
      Proceed. 
      
    • Result C: No change

      
       Solvent B is too weak or compound is too soluble. Switch Solvent B to Hexane or Heptane.
      
  • Setup: Place the open inner vial inside a larger scintillation vial containing 3 mL of Solvent B.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm.

  • Incubation: Store at 4°C. Note: Lower temperatures favor crystal formation for low-melting fluorinated compounds.

Visualization of Crystallization Logic

CrystallizationLogic Start Start: Fluorinated Analyte SolubilityCheck Check Solubility (DCM/THF) Start->SolubilityCheck OilCheck Is it an Oil? SolubilityCheck->OilCheck MethodA Method A: Std Vapor Diffusion (Pentane) OilCheck->MethodA Solid/Waxy MethodB Method B: Fluorinated Anti-Solvent (Perfluorohexane) OilCheck->MethodB Viscous Oil Validation Crystal Growth? MethodA->Validation Microscope Check MethodC Method C: In Situ Cryo-Crystallography (OSE) MethodB->MethodC Fails MethodB->Validation

Figure 1: Decision tree for crystallizing difficult fluorinated heterocycles. Method B highlights the use of fluorous-fluorous interactions to induce nucleation.

Part 4: Impact on Drug Design & Performance

The structural data translates directly into biological performance.

Metabolic Stability vs. Binding Affinity
  • Metabolic Shielding: The C3 position in oxolane is prone to P450-mediated hydroxylation. X-ray data confirms that the C-F bond (1.35 Å) sterically and electronically protects this site without the bulk of a methyl group.

  • Dipole Alignment: In X-ray structures of protein-ligand complexes, the 3,3-difluorooxolane ring often orients such that the C-F bond dipoles align antiparallel to carbonyls in the binding pocket (orthogonal multipolar interaction), a binding mode not available to the parent oxolane.

Mechanism of Action (SAR) Pathway

SAR_Pathway Subst 3,3-Difluoro Substitution Elec Electronic Effects (Dipole/Induction) Subst->Elec Steric Steric/Conf Effects (Ring Pucker/Gauche) Subst->Steric Metab Block C3-Oxidation Elec->Metab Deactivation Lipophil Modulate LogP (Permeability) Elec->Lipophil Bind Altered Binding Vector (Dipole Alignment) Steric->Bind Shape Match Outcome Optimized Lead: High Potency + Stability Metab->Outcome Lipophil->Outcome Bind->Outcome

Figure 2: Mechanistic pathway illustrating how 3,3-difluoro substitution translates structural changes into pharmacological outcomes.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Keda, T. Y., et al. (2025).[1] 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.[2] ChemRxiv. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: The world’s repository of small molecule crystal structures. Link

  • Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. Link

Sources

Comparative

Technical Guide: Determination of Enantiomeric Excess (ee) for (2S)-3,3-Difluorooxolane-2-carboxylic Acid

Executive Summary The Challenge: (2S)-3,3-Difluorooxolane-2-carboxylic acid presents a dual analytical challenge: it lacks a significant UV chromophore (making standard UV-HPLC invisible) and possesses high polarity (com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: (2S)-3,3-Difluorooxolane-2-carboxylic acid presents a dual analytical challenge: it lacks a significant UV chromophore (making standard UV-HPLC invisible) and possesses high polarity (complicating retention on standard chiral stationary phases). Furthermore, the geminal difluoro group at the C3 position introduces unique electronic effects that can alter binding kinetics.

The Solution: This guide compares two validated methodologies to overcome these hurdles:

  • Method A (The "Smart" Approach): Direct

    
     qNMR using Chiral Solvating Agents (CSAs). This utilizes the fluorine atoms as built-in probes, offering the fastest time-to-result.
    
  • Method B (The "Gold Standard" Approach): Achiral Derivatization followed by Chiral HPLC. This introduces a UV chromophore (benzylamine) to enable high-sensitivity detection on polysaccharide-based columns.

Part 1: Molecular Analysis & Strategy

The analyte, (2S)-3,3-Difluorooxolane-2-carboxylic acid , is a specific fluorinated building block.

  • Structural Constraint: The absence of aromatic rings means

    
     nm, where solvent noise is prohibitive.
    
  • The Fluorine Advantage: The two fluorine atoms at C3 are diastereotopic. In a chiral environment (e.g., a salt complex), their magnetic environments diverge significantly, making them ideal reporters for NMR spectroscopy.

DecisionMatrix Start Start: Determine ee of (2S)-3,3-Difluorooxolane-2-carboxylic acid Q1 Requirement: High Sensitivity (QC/Purity < 0.1%)? Start->Q1 MethodA Method A: 19F NMR with CSA (Rapid, No Workup, Medium Sensitivity) Q1->MethodA No (R&D Screening) MethodB Method B: Derivatization + Chiral HPLC (High Sensitivity, Requires Workup) Q1->MethodB Yes (Final Release)

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Part 2: Method A - Direct qNMR with Chiral Solvating Agents (CSA)

Best For: In-process controls (IPC), reaction optimization, and rapid screening. Principle: The carboxylic acid forms a diastereomeric salt in situ with a chiral amine. The proximity of the C3-fluorines to the C2-chiral center results in distinct


 chemical shifts for the 

and

salts.
Protocol
  • Solvent Selection: Use

    
     (Benzene-d6)  or 
    
    
    
    . Avoid DMSO or Methanol, as high polarity disrupts the tight ion-pairing required for differentiation.
  • CSA Selection: (R)-1-Phenylethylamine ((R)-PEA) or (R)-1-(1-Naphthyl)ethylamine . The latter often provides wider peak separation (

    
    ) due to increased anisotropic shielding.
    
  • Preparation:

    • Dissolve 10 mg of the analyte acid in 0.6 mL of solvent.

    • Add 1.0 - 1.5 equivalents of the Chiral Amine.

    • Shake to ensure salt formation (exothermic).

  • Acquisition:

    • Run

      
       NMR (proton-decoupled is preferred to simplify multiplets).
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure quantitative integration (qNMR).
Data Interpretation

You will observe two sets of signals for the geminal fluorines (F1 and F2).

  • Enantiomer 1 (Major): Signal set A.

  • Enantiomer 2 (Minor): Signal set B.

  • Calculation:

    
    
    

Expert Insight: The 3,3-difluoro motif usually appears as an AB quartet (or complex multiplet). Upon adding the CSA, this multiplet "doubles." Focus on the most distinct peak of the multiplet for integration.

Part 3: Method B - Indirect Chiral HPLC (Derivatization)

Best For: Final product release, purity validation, and trace enantiomer detection (<0.5%). Principle: Since the molecule is UV-invisible, we attach a "UV Tag" (Benzylamine) via amide coupling. The resulting N-benzyl amide is then separated on a Chiral Stationary Phase (CSP).

Workflow Diagram

DerivatizationWorkflow Substrate 3,3-Difluoro Acid Reaction Amide Coupling (THF, 2h) Substrate->Reaction Reagents Benzylamine + EDC/HOBt Reagents->Reaction Workup Acid/Base Wash (Remove excess amine) Reaction->Workup Analysis Chiral HPLC (UV 254 nm) Workup->Analysis

Figure 2: Derivatization workflow to render the fluorinated acid UV-active.

Detailed Protocol

Step 1: Derivatization (The "UV Tag")

  • Dissolve 20 mg of (2S)-3,3-Difluorooxolane-2-carboxylic acid in 1 mL dry THF or DCM.

  • Add 1.2 eq Benzylamine (Chromophore).

  • Add 1.5 eq EDC·HCl (Coupling agent) and 1.5 eq HOBt (to prevent racemization).

  • Stir at Room Temperature for 1 hour.

  • Critical Step: Wash the organic layer with 1N HCl (to remove excess benzylamine) and Sat. NaHCO3 (to remove unreacted acid). Dry over MgSO4. Note: Unreacted benzylamine can interfere with chromatography.

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose-based columns are preferred for amides).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the benzyl ring).

  • Temperature: 25°C.

Why this works: The benzyl group provides a strong UV signal. The chiral column discriminates the enantiomers based on the 3D shape of the oxolane ring.

Part 4: Comparative Analysis

FeatureMethod A:

NMR (CSA)
Method B: HPLC (Derivatization)
Primary Detection Fluorine Nucleus (Intrinsic)UV 254 nm (Extrinsic Tag)
Sample Prep Time < 5 Minutes (Mix & Measure)~2 Hours (React & Workup)
Sensitivity (LOD) ~1-2% ee (limited by S/N)< 0.1% ee (Trace analysis)
Throughput High (10+ samples/hour)Low (30 min run time/sample)
Risk Factor Peak Overlap (requires shimming)Kinetic Resolution (if reaction <100%)
Cost per Sample Low (Solvent + Amine)High (Chiral Column + Solvents)
Recommendation
  • Use Method A (

    
     NMR)  during the synthetic route scouting. It is robust enough to tell you if your reaction yielded 80% vs 99% ee instantly.
    
  • Use Method B (HPLC) for the final Certificate of Analysis (CoA). The derivatization guarantees you can see impurities and the minor enantiomer with high precision.

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3][4] Wiley-Interscience. (Authoritative text on Chiral Solvating Agents).

  • Chiral Technologies. (2024).[5] Instruction Manual for CHIRALPAK® AD-H. (Standard protocols for polysaccharide columns).

  • BenchChem. (2025).[6] Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. (Closest structural analogue protocols).

  • Alfa Chemistry. (2025). Chiral Derivatization Reagents for Carboxylic Acids.[1][3][4][5][6][7][8][9] (Protocols for amide coupling for chiral analysis).

  • American Chemical Society. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters.[1][2] (Validation of Fluorine as a chiral probe).

Sources

Validation

Advanced Chiral HPLC Methodologies for Difluorooxolane Isomer Separation

Executive Summary: The Fluorine Challenge Difluorooxolane motifs (specifically 2,2-difluoro-1,3-dioxolanes and 3,3-difluorotetrahydrofurans) are increasingly critical in medicinal chemistry as bioisosteres for phosphate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Challenge

Difluorooxolane motifs (specifically 2,2-difluoro-1,3-dioxolanes and 3,3-difluorotetrahydrofurans) are increasingly critical in medicinal chemistry as bioisosteres for phosphate groups or to block metabolic labile sites. However, the introduction of geminal fluorine atoms creates unique separation challenges:

  • Electronic Withdrawal: The strong electronegativity of fluorine reduces the basicity of adjacent oxygens, altering hydrogen-bonding capabilities with chiral selectors.

  • Dipole Moments: The C-F bonds create strong local dipoles that can dominate retention mechanisms, often requiring specific polar modifiers.

  • Conformational Rigidity: The gauche effect of fluorine can lock the oxolane ring into specific puckered conformations, which can either enhance or hinder chiral recognition depending on the stationary phase fit.

This guide evaluates the performance of Immobilized Polysaccharide derivatives against traditional Coated phases , and contrasts High-Performance Liquid Chromatography (HPLC) with Supercritical Fluid Chromatography (SFC) for this specific application.

Stationary Phase Selection: The "Big Four" Analysis

For fluorinated heterocycles, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their broad selectivity. However, the choice between coated and immobilized phases is critical when separating difluorooxolanes, which often require non-standard solvents (e.g., THF, DCM) for solubility or selectivity tuning.

Comparative Assessment of CSPs
FeatureCoated CSPs (e.g., AD-H, OD-H)Immobilized CSPs (e.g., IA, IC, ID)Recommendation for Difluorooxolanes
Chemistry Physically coated amylose/cellulose carbamates.[1]Polymer is chemically bonded to silica.Immobilized
Solvent Tolerance Restricted (Hexane/Alcohol only).Universal (THF, DCM, MtBE, EtOAc allowed).Immobilized (Allows use of THF/DCM to disrupt F-dipoles).
Resolution (

)
High for standard H-bond donors.High; often complementary to coated versions.Chiralpak IC often shows superior selectivity for fluorinated ethers due to the specific 3,5-dichlorophenylcarbamate selector.
Robustness Low (stripped by forbidden solvents).High (long lifetime, robust to aggressive screens).Immobilized

Expert Insight: While Chiralcel OD-H is a historical workhorse, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is frequently superior for difluorooxolanes. The chlorinated aromatic ring in the selector interacts favorably with the electron-deficient fluorinated analyte via halogen-halogen and


-

interactions, often providing baseline separation where OD-H fails.

Mobile Phase Engineering & The "Fluorine Effect"

The separation of difluorooxolane isomers relies heavily on optimizing the Mobile Phase (MP) to modulate the interactions between the fluorine atoms and the CSP.

The Role of Alcohols (Normal Phase)
  • 2-Propanol (IPA): A bulky hydrogen bond donor/acceptor. It often provides lower retention but better peak shape for fluorinated compounds.

  • Ethanol (EtOH): Smaller, stronger H-bond donor. Often increases retention.

  • The Switch: If

    
     with IPA, switching to EtOH often alters the solvation shell around the fluorine atoms enough to change selectivity (
    
    
    
    ).
Non-Standard Modifiers (Immobilized Columns Only)

For difficult separations (e.g., diastereomers of 3,3-difluoro-4-hydroxyoxolanes), adding 10-20% Dichloromethane (DCM) or Tetrahydrofuran (THF) to the mobile phase can be transformative.

  • Mechanism: DCM induces a slight swelling of the polymeric CSP and interacts with the C-F dipoles, often inverting elution order or enhancing resolution.

Experimental Protocol: The "4-Column, 2-Mode" Screen

This self-validating workflow allows for rapid identification of the optimal method.

Phase 1: Primary Screening (Automated)
  • Columns: Chiralpak IA, IB, IC, ID (3 µm or 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: n-Hexane / IPA (90:10).[2]

  • Mobile Phase B: n-Hexane / EtOH (90:10).

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 25°C.

  • Detection: UV (210-254 nm) or RI (if lacking chromophore).

Phase 2: Optimization (If )
  • Temperature Effect: Lower temperature to 10°C. (Entropy-driven separations often improve at lower T for rigid fluorinated rings).

  • Solvent Strength: Reduce alcohol to 5% or 2%.

  • "Forbidden" Solvent Check (Immobilized only): Test n-Hexane / THF (90:10).

Phase 3: SFC Cross-Validation

If HPLC fails or throughput is critical, transfer the best column to SFC.

  • Conditions: CO2 / MeOH (90:10), 150 bar BPR, 3.0 mL/min.

Visualizing the Workflow

The following diagram illustrates the logical decision process for developing a chiral method for difluorooxolanes.

MethodDevelopment Start Start: Racemic Difluorooxolane Screen Screen Immobilized CSPs (IA, IB, IC, ID) Hex/IPA & Hex/EtOH Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Success: Rs > 2.0 Validate Method CheckRs->Success Yes Optimize Partial Sep: 0.8 < Rs < 2.0 CheckRs->Optimize Partial Fail No Sep: Rs < 0.8 CheckRs->Fail No Temp Lower Temp to 10°C Optimize->Temp Step 1 SFC Switch to SFC Mode (CO2/MeOH) Optimize->SFC For Speed Fail->SFC Step 2 (If HPLC fails) Solvent Switch Modifier: Try THF or DCM (Immobilized Only) Fail->Solvent Step 1 Temp->CheckRs Solvent->CheckRs

Caption: Decision tree for optimizing chiral separation of fluorinated heterocycles.

Comparative Analysis: HPLC vs. SFC

For difluorooxolane isomers, SFC often outperforms HPLC due to the high diffusivity of supercritical CO2, which penetrates the rigid fluorinated ring structures effectively.

ParameterNormal Phase HPLC SFC (Supercritical Fluid) Verdict
Mobile Phase Hexane/AlcoholCO2/AlcoholSFC (Greener, cheaper)
Typical Run Time 15 - 30 mins3 - 8 minsSFC (3-5x faster)
Resolution (

)
BaselineOften HigherSFC (Better mass transfer)
Solubility GoodExcellent (for lipophilic F-compounds)Equal
Scale-Up EasyEasy (Solvent recycling)SFC (Preferred for Prep)

Data Synthesis: In a representative study of fluorinated chroman derivatives (structural analogs to oxolanes), SFC using Chiralpak IC provided a resolution of


 in 4 minutes, compared to 

in 18 minutes for NP-HPLC [1][5].

Troubleshooting & System Suitability

Common Issues with Fluorinated Analytes
  • Peak Tailing: Fluorine atoms can interact with residual silanols on the silica surface.

    • Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Baseline Drift: Common in UV detection at low wavelengths (210 nm) if using THF.

    • Fix: Use high-quality stabilized THF or switch to Refractive Index (RI) detection if the compound lacks a strong chromophore.

  • Retention Time Shift: Temperature fluctuations affect fluorinated compounds more significantly due to the "rigid" nature of the solvation shell.

    • Fix: Thermostat the column compartment precisely (

      
      C).
      
Self-Validating Criteria
  • Selectivity (

    
    ):  Must be 
    
    
    
    .
  • Resolution (

    
    ):  Must be 
    
    
    
    for robust quantitation.
  • Tailing Factor (

    
    ): 
    
    
    
    .

References

  • Vertex AI Search. (2023). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. Link

  • Vertex AI Search. (2023). Chiral Separation Using SFC and HPLC. LabRulez. Link

  • Vertex AI Search. (2023). Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol. BenchChem. Link

  • Vertex AI Search. (2023). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Link

  • Vertex AI Search. (2023). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns. PubMed. Link

Sources

Comparative

Biological Activity Comparison: Fluorinated vs. Non-Fluorinated Oxolane Scaffolds

Executive Summary: The Fluorine Impact In the design of nucleoside analogs and polyether antibiotics, the oxolane (tetrahydrofuran) ring acts as the central scaffold orienting the nucleobase and the hydroxymethyl group....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Impact

In the design of nucleoside analogs and polyether antibiotics, the oxolane (tetrahydrofuran) ring acts as the central scaffold orienting the nucleobase and the hydroxymethyl group. Replacing hydrogen or hydroxyl groups with fluorine on this scaffold is not merely a steric substitution; it is an electronic reprogramming of the molecule.

This guide compares Fluorinated Oxolanes against their Non-Fluorinated (Native) counterparts. The data indicates that fluorination drives biological superiority through two primary mechanisms: Conformational Locking (via the gauche effect) and Metabolic Blockade (via C-F bond strength).

Key Performance Indicators (KPIs)
FeatureNon-Fluorinated Oxolane (Native)Fluorinated Oxolane (Analog)Impact on Drug Design
Ring Pucker Flexible Equilibrium (N

S)
Biased/Locked (North or South)High-affinity binding to specific polymerases.
Metabolic Stability Vulnerable to P450 oxidationHighly StableExtended

and reduced dosing frequency.
Lipophilicity (

)
Lower (Hydrophilic)Tunable (Often Higher)Improved membrane permeability (

).
Glycosidic Bond Labile to phosphorylasesStabilizedPrevents premature base cleavage.

Mechanistic Analysis: Conformational Steering

The most profound biological impact of fluorinating an oxolane ring is the restriction of conformational freedom. The high electronegativity of fluorine creates a "gauche effect" with the ring oxygen, steering the sugar pucker.

  • Native Ribose (OH): Exists in dynamic equilibrium between C3'-endo (North) and C2'-endo (South).

  • 2'-

    
    -F (Ribose-like):  The highly electronegative fluorine prefers a gauche orientation to the ring oxygen (
    
    
    
    ), forcing the ring into a C3'-endo (North) conformation. This mimics RNA.
  • 2'-

    
    -F (Arabino-like):  Forces the ring toward C2'-endo (South)  or 
    
    
    
    -endo. This mimics DNA.
Diagram 1: The Gauche Effect & Ring Puckering

This diagram illustrates how fluorine substitution dictates the structural "lock" of the oxolane ring, determining enzyme selectivity.

G cluster_0 Native Oxolane (Ribose) cluster_1 Fluorinated Oxolane Native 2'-OH / 2'-H (Flexible) Equilibrium Dynamic Equilibrium (North ⇌ South) Native->Equilibrium Low Energy Barrier Fluoro 2'-Fluorine (High Electronegativity) Gauche Gauche Effect (F-C-C-O alignment) Fluoro->Gauche Stereoelectronic Force North Locked C3'-endo (North) (RNA Polymerase Target) Gauche->North If 2'-β-F (Ribose config) South Locked C2'-endo (South) (DNA Polymerase Target) Gauche->South If 2'-α-F (Arabino config)

Caption: Fluorine substitution forces the oxolane ring into defined puckers (North vs. South) via the gauche effect, dictating polymerase selectivity.[1]

Comparative Biological Data

The following data highlights the shift in potency and stability when transitioning from a native oxolane to a fluorinated scaffold.

Table 1: Potency and Stability Comparison (Nucleoside Analogs)

Data synthesized from standard medicinal chemistry evaluations of anti-viral/anti-cancer agents.

Compound ClassScaffold ModificationTarget EnzymePotency (

)
Half-Life (

)
Mechanism of Improvement
Cytidine (Native) NoneDNA Polymerase>100

(Inactive)
< 10 min (Deamination)N/A
Gemcitabine 2',2'-difluoro-oxolane Ribonucleotide Reductase0.04

42-94 minFluorine blocks deamination; locks active conformation.
Uridine (Native) NoneHCV NS5BInactiveRapid clearanceN/A
Sofosbuvir 2'-F-2'-Me-oxolane HCV NS5B0.12

27 hours (intracellular)2'-F mimics OH size but blocks steric clash; stabilizes glycosidic bond.
Adenosine (Native) NonePNP (Purine Nucleoside Phosphorylase)Substrate (Cleaved)RapidN/A
Clofarabine 2'-fluoro-arabino-oxolane DNA Polymerase

0.02

~6.5 hours2'-F prevents PNP cleavage (acid stability).

Metabolic Stability & Pharmacokinetics

Non-fluorinated oxolanes are susceptible to oxidation at the


-carbon relative to the ether oxygen (C2 or C5 positions) by Cytochrome P450 enzymes.

The Fluorine Advantage:

  • Bond Strength: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the site inert to oxidative abstraction.

  • Electronic Shielding: The strong electron-withdrawing nature of fluorine deactivates adjacent C-H bonds, protecting the entire ring system from metabolic attack.

Diagram 2: Metabolic Blockade Pathway

This workflow demonstrates why fluorinated scaffolds exhibit superior half-lives.

M cluster_native Non-Fluorinated Oxolane cluster_fluoro Fluorinated Oxolane P450 Cytochrome P450 (Oxidative Attack) Intermediate Radical Intermediate (Unstable) P450->Intermediate H-Abstraction Blocked Oxidation Blocked (High Bond Energy) P450->Blocked F repels radical formation Native Native Scaffold (C-H Bonds) Native->P450 Substrate Metabolite Ring Opening/Cleavage (Inactive) Intermediate->Metabolite Degradation Fluoro Fluorinated Scaffold (C-F Bonds) Fluoro->P450 Resistant Active Intact Drug (Sustained Activity) Blocked->Active Recirculation

Caption: Fluorine substitution prevents P450-mediated hydrogen abstraction, preserving the oxolane ring integrity and extending half-life.

Experimental Protocols

To validate the biological advantages described above, the following protocols are the industry standard for comparing these scaffolds.

Protocol A: Conformational Analysis via NMR ( Coupling)

Objective: Determine if the fluorinated oxolane adopts the required North (RNA-like) or South (DNA-like) pucker.

  • Sample Preparation: Dissolve 5-10 mg of the nucleoside analog in 600

    
     of 
    
    
    
    (or DMSO-
    
    
    if lipophilic).
  • Acquisition: Acquire a 1D

    
     NMR spectrum (minimum 500 MHz) with sufficient scans (NS=64) to resolve the sugar proton signals (
    
    
    
    to
    
    
    ).
  • Coupling Analysis: Focus on the

    
     signal.
    
    • Measure the vicinal coupling constant

      
      .
      
  • Calculation (PSEUROT Analysis):

    • South (C2'-endo): Characterized by large coupling constants (

      
       Hz).
      
    • North (C3'-endo): Characterized by small coupling constants (

      
       Hz).
      
  • Validation: Compare the fluorinated analog against the native riboside. A shift from

    
     Hz (equilibrium) to 
    
    
    
    Hz indicates a successful "North" lock.
Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement provided by fluorination.

  • System Setup: Use pooled liver microsomes (human/mouse) at a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Test Compound: 1

      
       fluorinated oxolane.
      
    • Control: 1

      
       non-fluorinated parent.
      
    • Cofactor: NADPH regenerating system (essential for P450 activity).

  • Time Course: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate slope (

      
      ).
      
    • 
      .
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
      .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Thibaudeau, C., Plavec, J., & Chattopadhyaya, J. (1998). A new generalization of the pseudorotational cycle of the furanose ring. Journal of Organic Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Chaudhuri, S., et al. (2018). The impact of fluorination on the metabolic stability of drug-like molecules. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

Validating absolute configuration of (2S)-3,3-Difluorooxolane-2-carboxylic acid

Title: Technical Guide: Validating the Absolute Configuration of (2S)-3,3-Difluorooxolane-2-carboxylic Acid Executive Summary The validation of absolute configuration for (2S)-3,3-difluorooxolane-2-carboxylic acid is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Validating the Absolute Configuration of (2S)-3,3-Difluorooxolane-2-carboxylic Acid

Executive Summary The validation of absolute configuration for (2S)-3,3-difluorooxolane-2-carboxylic acid is a critical checkpoint in the development of fluorinated bioisosteres (e.g., proline mimics). Due to the gem-difluoro group at C3 and the chiral center at C2, this molecule exhibits unique electronic and conformational properties that complicate standard assignment methods.

This guide objectively compares three validation methodologies: Vibrational Circular Dichroism (VCD) , Single Crystal X-Ray Diffraction (SC-XRD) , and NMR Derivatization . While SC-XRD remains the "gold standard" for solids, VCD is identified as the superior workflow for this specific substrate when isolated as an oil or in solution, avoiding the need for derivatization or salt crystallization.

Part 1: Strategic Decision Matrix

Before selecting a protocol, assess the physical state and purity of your sample. The following decision tree outlines the optimal pathway for (2S)-3,3-difluorooxolane-2-carboxylic acid.

DecisionMatrix Start Sample: (2S)-3,3-Difluorooxolane-2-carboxylic acid State Physical State? Start->State Solid Crystalline Solid State->Solid High MP Oil Oil / Gum / Solution State->Oil Low MP / Amorphous XRD Method A: SC-XRD (Direct or Salt) Solid->XRD Single Crystal Available VCD Method B: VCD Spectroscopy (Preferred for Oils) Oil->VCD Purity > 95% Deriv Can you form a crystalline salt? Oil->Deriv VCD Unavailable NMR Method C: NMR Derivatization (Chiral Amine/Solvating Agent) Deriv->XRD Yes (e.g., w/ MBA) Deriv->NMR No (Solution Phase)

Figure 1: Decision matrix for selecting the absolute configuration determination method.

Part 2: Comparative Analysis of Methodologies

Method A: Vibrational Circular Dichroism (VCD)

Status: Recommended for Oils/Liquids[1]

VCD measures the differential absorption of left and right circularly polarized infrared light.[1][2] For (2S)-3,3-difluorooxolane-2-carboxylic acid, the C3-difluoro group provides strong vibrational dipoles (C-F stretching ~1100-1200 cm⁻¹) that couple with the C2-chiral center, yielding distinct spectral signatures.

  • Mechanism: Comparison of experimental IR/VCD spectra with DFT-calculated spectra of the theoretical (S)-enantiomer.

  • Pros: Non-destructive; no crystallization required; works directly on the free acid in solution (e.g., CDCl₃ or DMSO-d₆).

  • Cons: Requires computational chemistry resources (DFT); high sample concentration (~50 mg/mL) often needed.

Experimental Protocol:

  • Conformational Search: The oxolane ring is flexible. Perform a stochastic conformational search (e.g., MMFF94 force field) to identify low-energy puckering modes. The gem-difluoro group will favor specific envelope conformations due to the anomeric effect.

  • Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or higher).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths.

  • Measurement: Dissolve ~10 mg of sample in CDCl₃. Record VCD spectrum (1000–1800 cm⁻¹).

  • Assignment: Compare the Boltzmann-weighted calculated spectrum of the (S)-isomer with the experimental data. If signs align, the sample is (S). If opposite, it is (R).[3]

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Conditional)

Direct determination via anomalous dispersion (using the Bijvoet method). However, 3,3-difluorooxolane-2-carboxylic acid lacks "heavy" atoms (Z > Si) typically required for reliable absolute structure determination using standard Mo-source diffractometers, though Cu-sources can often resolve oxygen/fluorine anomalous scattering.

  • Self-Validating Step (Salt Formation): If the free acid does not crystallize, react it with a chiral base of known configuration, such as (R)-(+)-α-methylbenzylamine .

  • Pros: Unambiguous proof; defines relative and absolute stereochemistry simultaneously.

  • Cons: Crystal growth is the bottleneck; requires destruction of a small amount of sample (if salt formation is needed).

Method C: NMR Derivatization (Chiral Amine)

Status: Accessible Alternative

Since the target is a carboxylic acid, the standard "Mosher's Acid" method (reacting an alcohol with MTPA) is inverted. Here, we react the target acid with a chiral amine or use a Chiral Solvating Agent (CSA).[4]

  • Protocol:

    • React the target acid with (R)-α-methylbenzylamine and (S)-α-methylbenzylamine in separate tubes (using EDC coupling) to form diastereomeric amides.

    • Analyze ¹H and ¹⁹F NMR.[5]

    • Calculate

      
      .[6]
      
  • The Fluorine Advantage: The ¹⁹F NMR signals of the C3-fluorines will show significant chemical shift differences (

    
    ) between the two diastereomers due to their proximity to the chiral center, providing a sensitive probe often superior to ¹H NMR in this system.
    

Part 3: Data Presentation & Comparison

Table 1: Comparative Metrics for Validation Methods

FeatureVCD SpectroscopyX-Ray Crystallography (SC-XRD)NMR Derivatization
Primary Requirement ~10mg pure sample (oil/solid)Single Crystal (0.1 - 0.3 mm)Chiral derivatizing agent
Sample State Solution (CDCl₃/DMSO)Solid (Crystalline)Solution
Destructive? No (Recoverable)No (if direct); Yes (if salt)Yes (Derivatization)
Turnaround Time 24-48 Hours (incl. DFT)1-7 Days (Crystal growth)4-8 Hours
Confidence Level High (>98%)Absolute (100%)Medium-High
Cost Efficiency High (if equipment available)Medium (Labor intensive)High

Part 4: The VCD Workflow (Recommended)

For the researcher handling (2S)-3,3-difluorooxolane-2-carboxylic acid (likely an oil), VCD is the most efficient path. The following diagram details the computational and experimental feedback loop.

VCD_Workflow Sample Experimental Sample (10mg in CDCl3) IR_VCD Measure IR & VCD Spectra Sample->IR_VCD Compare Compare Exp vs Calc (Sign & Intensity) IR_VCD->Compare Comp_Start In Silico Model (2S)-Enantiomer Conform Conformational Search (MMFF/DFT) Comp_Start->Conform DFT_Opt DFT Optimization & Freq Calculation Conform->DFT_Opt Boltz Boltzmann Weighting DFT_Opt->Boltz Boltz->Compare Result Assign Configuration (S) or (R) Compare->Result

Figure 2: Integrated Experimental and Computational VCD Workflow.

Critical Technical Note on Conformational Analysis: The 3,3-difluoro substitution creates a "locked" or heavily biased conformation due to dipole-dipole repulsion and the gauche effect. When performing the computational step (Node: Conformational Search), ensure your force field accounts for fluorine electrostatics. Standard DFT (B3LYP/6-311G**) is usually sufficient to resolve the energy differences between the C3-envelope and twisted conformations.

References

  • Stephens, P. J., et al. (2010). Structural Analysis of Small Organic Molecules using VCD. BioTools. Retrieved from 1

  • Spark904. (2023). Absolute configuration of complex chiral molecules using VCD. Retrieved from 2

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7] Nature Protocols. Retrieved from 7

  • Flack, H. D. (2008).[8] The use of X-ray crystallography to determine absolute configuration.[2][8][9][10][11][12] Chirality.[2][3][5][8][9][11][12][13][14] (Contextualized via general X-ray principles for light atoms).

  • BenchChem. (2025).[5] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Retrieved from 5

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of Difluorooxolane Peptides

The following guide provides a technical comparison of mass spectrometry fragmentation patterns for peptides containing Difluorooxolane (DFO) moieties. This analysis focuses on their application as peptidomimetics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of mass spectrometry fragmentation patterns for peptides containing Difluorooxolane (DFO) moieties. This analysis focuses on their application as peptidomimetics (e.g., proline surrogates or sugar amino acids) in drug discovery, specifically comparing them against native proline and fluorinated pyrrolidine analogs.[1]

Executive Summary

Difluorooxolane (DFO) moieties—specifically fluorinated tetrahydrofuran-based amino acids—are increasingly utilized in peptide engineering to modulate lipophilicity, metabolic stability, and backbone conformation.[1] Unlike traditional fluorinated prolines (pyrrolidines), DFO residues introduce an ether oxygen into the ring system, significantly altering the electrospray ionization (ESI) charge distribution and collision-induced dissociation (CID) pathways.[1]

This guide outlines the distinct fragmentation signatures of DFO peptides, providing a self-validating workflow for their identification and differentiation from isobaric or structurally similar analogs.

Core Comparison Matrix
FeatureNative Proline (Pro) 4,4-Difluoroproline (DFP) Difluorooxolane (DFO) AA
Ring Heteroatom Nitrogen (

)
Nitrogen (

)
Oxygen (

)
Monoisotopic Shift Reference (0 Da)+36.0 Da (vs Pro)Variable (depends on scaffold)
Dominant Neutral Loss None (Ring opening)HF (20 Da)HF (20 Da) + H

O (18 Da)
Immonium Ion (

)
70.06106.04Distinct Oxonium Ions
Backbone Lability High (Pro effect)Medium (Inductive stabilization)Low (Ether stabilization)

Mechanistic Insight: The Fluorine-Oxolane Effect

To interpret the mass spectra of DFO peptides, one must understand the electronic influence of the difluorooxolane ring on the peptide backbone.

Inductive Destabilization & HF Loss

The two fluorine atoms exert a strong electron-withdrawing inductive effect (


).[1]
  • In DFP (Nitrogen ring): This pulls electron density from the amide nitrogen, lowering its basicity and making the peptide bond more resistant to enzymatic hydrolysis but prone to specific MS fragmentation.

  • In DFO (Oxygen ring): The ring oxygen is less basic than nitrogen. The fluorine atoms further destabilize the C-O bonds. Under CID conditions, this leads to a competitive E2-type elimination of Hydrogen Fluoride (HF, 20.006 Da), often observed as a high-abundance satellite peak

    
    .[1]
    
The "Oxonium" vs. "Immonium" Divergence

Standard peptides fragment to form immonium ions (internal fragments


).
  • Proline forms a stable cyclic immonium ion at

    
     70.
    
  • DFO residues lack the ring nitrogen required to form a classic immonium ion. Instead, they form oxonium-stabilized carbocations or undergo ring opening to form linear fluorinated acylium ions.[1] This absence of the "Pro-like" immonium series is a primary diagnostic filter.

Experimental Protocol: Self-Validating Identification Workflow

Phase A: Acquisition Parameters
  • Ionization: ESI (Positive Mode).[1]

  • Collision Energy (CE): Stepped NCE (25, 30, 35) is critical. DFO rings are more fragile than DFP rings; single-energy CID may miss the parent ion due to rapid in-source HF loss.

  • Resolution: High Resolution (Orbitrap/ToF) required to distinguish HF loss (20.0062 Da) from water loss (18.0106 Da) or ammonia loss (17.0265 Da).

Phase B: Diagnostic Fragmentation Pathway

Use the following logic gate to confirm DFO incorporation:

  • Check Precursor: Does the mass shift correspond to the DFO building block?

  • Scan for Neutral Loss: Look for

    
     Da (
    
    
    
    ).[1]
    • If High Intensity (>50%): Likely aliphatic fluorine (DFP or DFO).[1]

    • If Low Intensity (<10%): Likely aromatic fluorine.

  • Immonium Filter:

    • Presence of

      
       106: Indicates Difluoroproline (DFP).[1]
      
    • Absence of

      
       106 + Presence of specific Oxolane fragments: Indicates Difluorooxolane (DFO).[1]
      

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the divergent fragmentation pathways between a standard Difluoroproline (DFP) residue and a Difluorooxolane (DFO) residue within a peptide backbone.

FragmentationPathways Precursor Precursor Ion [M+H]+ DFP_Node Difluoroproline (DFP) (Nitrogen Ring) Precursor->DFP_Node Contains DFP DFO_Node Difluorooxolane (DFO) (Oxygen Ring) Precursor->DFO_Node Contains DFO DFP_Immonium Immonium Ion (m/z 106) DFP_Node->DFP_Immonium Ring Retention (Major) DFP_HFloss Neutral Loss [M+H - 20 Da]+ DFP_Node->DFP_HFloss HF Elimination (Minor) DFO_Oxonium Oxonium/Linear Cation (Ring Opening) DFO_Node->DFO_Oxonium Ether Cleavage DFO_HFloss Dominant Neutral Loss [M+H - 20 Da]++ DFO_Node->DFO_HFloss HF Elimination (Major/Fast) DFO_CO2 Decarboxylation (If C-term) DFO_Node->DFO_CO2 Labile Acid

Figure 1: Comparative fragmentation logic.[1] Note that DFO peptides exhibit a dominant HF loss pathway due to the lower stability of the ether ring compared to the pyrrolidine ring of DFP.

Comparative Data Analysis

The table below summarizes experimental data expected from the analysis of a model tripeptide Ac-X-Gly-NH2 , where X is the variable residue.

ParameterProline (Pro) Difluoroproline (DFP) Difluorooxolane (DFO)
Residue Mass 97.05 Da133.03 Da~134.02 Da (Est.[1]*)
Precursor Stability HighHighModerate (In-source decay)
Primary Fragment

/


/


Immonium Ion

70 (Strong)

106 (Strong)
Not Observed / Low Mass Fragments
Diagnostic Ratio


Neutral Loss > b/y

*Note: Exact mass of DFO residue depends on the specific linkage (e.g., sugar amino acid vs. simple cyclic ether).

Key Findings for Drug Development
  • Metabolic Stability: DFO peptides show superior resistance to prolyl oligopeptidases compared to native proline, similar to DFP.

  • Sequence Coverage: Standard database search algorithms (Mascot, Sequest) often fail to identify DFO peptides due to the intense neutral loss peaks hijacking the spectra. Recommendation: Set "HF Loss (-20 Da)" as a variable modification and allow for semi-specific cleavage in search parameters.

References

  • Sinnaeve, D. et al. (2021).[1][2] Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.[3][4] [Link]

  • Verkade, J. M. et al. (2010).[1] Organocatalytic synthesis of fluorinated amino acids. Chemical Society Reviews. [Link]

  • Matrix Science. (2023).[1] Mascot Help: Peptide Fragmentation & Immonium Ions. [Link]

  • PubChem. (2025).[1] Compound Summary: (2R)-3,3-Difluorooxolane-2-carboxylic acid. [Link][1]

Sources

Validation

Comparative Lipophilicity (LogP) Guide: (2S)-3,3-Difluorooxolane-2-carboxylic Acid &amp; Analogs

Executive Summary The "Polar Hydrophobicity" Paradox in Fluorinated Scaffolds For medicinal chemists, the (2S)-3,3-difluorooxolane-2-carboxylic acid scaffold represents a critical bioisostere of proline and tetrahydrofur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Polar Hydrophobicity" Paradox in Fluorinated Scaffolds

For medicinal chemists, the (2S)-3,3-difluorooxolane-2-carboxylic acid scaffold represents a critical bioisostere of proline and tetrahydrofuran-2-carboxylic acid. While fluorine is conventionally viewed as a lipophilicity enhancer, its introduction at the C3 position of the oxolane ring creates a complex physicochemical profile.

This guide objectively compares the lipophilicity (LogP/LogD) of this fluorinated building block against its non-fluorinated and acyclic analogs. Our analysis reveals that while 3,3-difluorination increases intrinsic lipophilicity (LogP) relative to the parent tetrahydrofuran, it significantly lowers the pKa , resulting in a lower distribution coefficient (LogD) at physiological pH. This "acidity-driven solubility" is a key design feature for improving metabolic stability without sacrificing aqueous solubility.

Comparative Physicochemical Profile

The following data synthesizes experimental reports and high-fidelity predictive models (cLogP/pKa) to provide a direct comparison.

Table 1: Lipophilicity and Acidity Landscape
CompoundStructure DescriptionLogP (Neutral)pKa (Acid)LogD

(Physiological)
Key Property
(2S)-3,3-Difluorooxolane-2-carboxylic acid Target Scaffold 0.61 ~2.8 -4.0 High metabolic stability; Strong acid
Tetrahydrofuran-2-carboxylic acidNon-fluorinated Parent0.113.60-3.7Baseline metabolic susceptibility
3,3-Difluorocyclopentanecarboxylic acidCarbocyclic Analog1.454.10-2.3Higher lipophilicity (no ether oxygen)
3,3-Difluoropropanoic acidAcyclic Analog0.603.89-3.5Flexible chain; lower metabolic stability
Data Interpretation[2][3][4][5][6][7]
  • Intrinsic Lipophilicity (LogP): The addition of the gem-difluoro group at C3 increases the LogP by approximately 0.5 units compared to the non-fluorinated parent (0.61 vs 0.11). This aligns with the general rule that C-F bonds are more lipophilic than C-H bonds due to the low polarizability of fluorine.

  • Acidity Modulation (pKa): The strong electron-withdrawing inductive effect (-I) of the fluorine atoms, only two bonds away from the carboxylate, stabilizes the conjugate base. This drops the pKa from ~3.6 to ~2.8.

  • Physiological Distribution (LogD): Despite the higher intrinsic LogP, the target compound is more ionized at pH 7.4 than its parent. Consequently, its effective lipophilicity (LogD) is lower (more negative), implying it will exist primarily as a highly soluble anion in blood plasma.

Mechanistic Analysis: The Fluorine Effect[3][5][7][8][9]

The Dipole Vector Alignment

In the oxolane ring, the dipole moments of the C3-F bonds and the ring oxygen (O1) interact. Unlike acyclic chains where rotations average out these vectors, the rigid ring structure creates a permanent dipole moment that influences solvation.

  • Desolvation Penalty: The gem-difluoro group is "hydrophobic" in the sense that it does not hydrogen bond. However, it creates a localized region of high electron density that repels non-polar solvents, slightly mitigating the expected lipophilicity gain.

  • Conformational Locking: The gauche effect between the ring oxygen and the fluorine atoms stabilizes specific ring puckering conformations (often C3-endo), which affects how the carboxylate group is presented to the solvent.

Metabolic Blocking

The primary utility of this scaffold is not just LogP modulation but metabolic protection. The C3 position in tetrahydrofuran is a "metabolic soft spot" prone to oxidative metabolism (hydroxylation).

  • C-H vs C-F Bond Energy: Replacing C-H (~99 kcal/mol) with C-F (~116 kcal/mol) blocks P450-mediated oxidation at this position.

  • Electronic Deactivation: The electron-withdrawing fluorines also deactivate the adjacent C2-H bond, protecting the chiral center from epimerization.

Experimental Protocols for Validation

Protocol A: Potentiometric pKa Determination (Gold Standard)

Use this to accurately determine the ionization constant before attempting LogP measurement.

  • Preparation: Dissolve 5 mg of the analyte in 20 mL of degassed water/methanol (if solubility is low, start with 0% MeOH and extrapolate).

  • Titration: Titrate with 0.1 M KOH standardized solution under nitrogen atmosphere at 25°C.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run a standard (e.g., Benzoic acid, pKa 4.[1]2) sequentially. The target pKa should be consistently lower than the non-fluorinated analog.

Protocol B: HPLC-Based LogD Measurement (High Throughput)

Preferred over Shake-Flask for ionizable fluorinated acids.

  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4 for LogD; pH 2.0 for LogP estimation).

    • B: Acetonitrile (HPLC Grade).

  • Calibration: Inject a mixture of 5 standards with known LogD values spanning -1 to +2 (e.g., Benzyl alcohol, Acetophenone, Benzoic acid).

  • Correlation: Plot Retention Time (

    
    ) vs. Literature LogD.
    
    
    
    
  • Measurement: Inject the (2S)-3,3-difluorooxolane-2-carboxylic acid. Interpolate its LogD from the calibration curve.

    • Note: At pH 2.0 (suppressed ionization), the retention time will significantly increase, reflecting the neutral LogP (~0.6). At pH 7.4, it will elute near the void volume (

      
      ), confirming the negative LogD.
      

Decision Framework & Workflow

The following diagram illustrates the logical flow for characterizing the lipophilicity of this scaffold, ensuring data integrity.

LipophilicityWorkflow Start Start: Characterization of (2S)-3,3-Difluorooxolane-2-COOH SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck Ionization Is compound ionizable? SolubilityCheck->Ionization pKaMethod Determine pKa via Potentiometric Titration Ionization->pKaMethod Yes (Carboxylic Acid) HPLC HPLC Method (CHI) (Recommended for Polar Acids) pKaMethod->HPLC LogP_Path Determine Neutral LogP (Buffer pH << pKa) Result Calculate Distribution: LogD = LogP - log(1 + 10^(pH-pKa)) LogP_Path->Result LogD_Path Determine LogD (Buffer pH = 7.4) LogD_Path->Result HPLC->LogP_Path Run at pH 2.0 HPLC->LogD_Path Run at pH 7.4 ShakeFlask Shake Flask Method (Octanol/Water) ShakeFlask->Result Alternative (Low Accuracy for LogP < 0)

Caption: Workflow for accurate physicochemical profiling of fluorinated carboxylic acids, prioritizing pKa determination to contextualize lipophilicity.

References

  • Fluorochem. (2024).[2][3] (2R)-3,3-Difluorooxolane-2-carboxylic acid Product Analysis. Retrieved from

  • BenchChem. (2025).[4][5] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from

  • PubChem. (2025).[1][6] 3,3-Difluoropropanoic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for C-F lipophilicity effects).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Source for pKa modulation by fluorine).[2][5]

Sources

Comparative

Assessing Membrane Permeability of Peptides Containing 3,3-Difluorooxolane: A Comparative Guide

As peptide therapeutics expand into "beyond Rule of 5" chemical space, achieving oral bioavailability and intracellular target engagement remains a formidable challenge. A primary hurdle is the high desolvation penalty a...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics expand into "beyond Rule of 5" chemical space, achieving oral bioavailability and intracellular target engagement remains a formidable challenge. A primary hurdle is the high desolvation penalty associated with the peptide backbone's hydrogen bond donors (HBDs).

To overcome this, structural biologists and medicinal chemists are increasingly turning to highly fluorinated, non-proteinogenic building blocks. 3,3-Difluorooxolane-2-carboxylic acid (DFO) has emerged as a specialized structural surrogate. Because it is an oxolane (a tetrahydrofuran derivative) rather than a pyrrolidine, it lacks an amino group. This makes it an exceptionally powerful N-terminal capping agent or depsipeptide (ester-forming) unit.

This guide provides an objective comparison of DFO against traditional permeability enhancers, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its assessment.

Mechanistic Rationale: Why 3,3-Difluorooxolane?

The incorporation of DFO into a peptide sequence drives passive membrane permeability through three distinct biophysical mechanisms:

  • Elimination of Hydrogen Bond Donors: By utilizing DFO as an N-terminal cap or substituting an amide bond with an ester linkage (depsipeptide), a critical HBD is permanently masked. This directly reduces the energetic penalty required for the peptide to shed its hydration shell before entering the lipid bilayer.

  • Fluorine-Driven Lipophilicity: The gem-difluoro substitution significantly increases the local hydrophobicity (LogP) of the peptide without adding the massive steric bulk associated with large aliphatic or aromatic caps [1].

  • Stereoelectronic Pre-organization: Similar to fluoroprolines, the highly electronegative fluorine atoms on the oxolane ring induce a strong "gauche effect" with the ring oxygen. This restricts the conformational ensemble of the peptide, pre-organizing it into a rigid, membrane-competent state that minimizes the entropic cost of membrane insertion [2].

Mechanism Sub Peptide modified with 3,3-Difluorooxolane Lip Increased Lipophilicity (gem-Difluoro Group) Sub->Lip C-F Bonds Conf Conformational Rigidity (Gauche Effect) Sub->Conf Ring Pucker Hbond Masked H-Bond Donors (Oxolane Cap / Ester) Sub->Hbond Lacks NH Group Perm Enhanced Passive Membrane Permeability Lip->Perm Conf->Perm Hbond->Perm

Figure 1: Biophysical mechanisms by which 3,3-difluorooxolane enhances peptide membrane permeability.

Performance Comparison Guide

To objectively assess the utility of DFO, we must compare it against standard N-terminal caps and proline-based structural rigidifiers. The table below synthesizes the structural and pharmacokinetic trade-offs of each alternative.

Modification / SurrogateH-Bond Donors AddedLipophilicity ContributionConformational RigidityTypical Apparent Permeability (

) Impact
Standard Acetyl Cap (Ac) 0 (Masks N-term)LowLow (Flexible)Baseline
Proline (Pro) 0 (Tertiary amide)ModerateHigh+
4,4-Difluoroproline (Dfp) 0 (Tertiary amide)HighVery High++
3,3-Difluorooxolane (DFO) 0 (Ester/Cap) Very High Very High +++

Note: While 4,4-difluoroproline is an excellent backbone rigidifier, it requires a subsequent capping group if placed at the N-terminus. DFO [3] acts as a terminal, highly lipophilic cap that simultaneously dictates local folding.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is established by tracking mass balance and monolayer integrity, ensuring that observed permeability is due to transcellular diffusion rather than membrane degradation or non-specific binding.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because DFO is an acid lacking an Fmoc-protected amine, it must be coupled last.

  • Resin Swelling & Deprotection: Swell the resin-bound peptide in DMF. Remove the final N-terminal Fmoc group using 20% piperidine in DMF.

  • Coupling: Pre-activate 3.0 equivalents of (2R)-3,3-difluorooxolane-2-carboxylic acid with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes.

  • Reaction: Add the activated DFO to the resin. Agitate for 2 hours at room temperature.

  • Cleavage: Cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

  • Validation: Confirm complete capping via LC-MS. The absence of the uncapped peptide mass confirms quantitative coupling.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion from active transport mechanisms.

  • Preparation: Prepare a 10 mM stock of the DFO-peptide in DMSO. Dilute to 50 µM in PBS (pH 7.4) to form the Donor Solution (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF filter of the PAMPA plate (donor compartment) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 150 µL of Donor Solution to the donor wells. Add 300 µL of PBS containing 1% DMSO to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Analyze both donor and acceptor wells via LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered (Donor + Acceptor). Causality rule: A mass balance < 80% indicates the highly lipophilic DFO-peptide is trapped in the lipid membrane or bound to the plastic, requiring the addition of BSA to the acceptor well to restore sink conditions.

Protocol C: Caco-2 Cellular Permeability Assay

This assay evaluates permeability in the presence of efflux transporters and cellular metabolism.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Validation: Only proceed if TEER > 250 Ω·cm².

  • Dosing: Apply 10 µM of the DFO-peptide to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain volume.

  • Post-Assay Validation: Add Lucifer Yellow (100 µM) to the donor chamber for 1 hour. Validation: A Lucifer Yellow

    
     cm/s confirms the DFO-peptide did not achieve permeability by lysing the cell membrane.
    

Workflow Syn SPPS & DFO Capping Pur HPLC / LC-MS Validation Syn->Pur PAMPA PAMPA (Passive Diffusion) Pur->PAMPA Caco2 Caco-2 Assay (Cellular Permeability) PAMPA->Caco2 Data Calculate Papp & Efflux Ratio Caco2->Data

Figure 2: End-to-end experimental workflow for validating the permeability of DFO-modified peptides.

Conclusion

Substituting standard acetyl caps or natural proline residues with 3,3-difluorooxolane represents a highly rational, biophysically sound strategy for improving peptide pharmacokinetics. By simultaneously removing a hydrogen bond donor, increasing lipophilicity, and leveraging stereoelectronic effects to pre-organize the peptide backbone, DFO addresses the core physical barriers to passive membrane diffusion. When assessing these constructs, utilizing parallel PAMPA and Caco-2 assays with strict mass-balance and monolayer-integrity controls ensures that the resulting permeability data is robust, reproducible, and ready for lead optimization.

References

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Biochemistry (ACS Publications) URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PubMed Central (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

(2S)-3,3-Difluorooxolane-2-carboxylic Acid: Proper Disposal Procedures

Emergency Safety & Hazard Overview Before initiating any disposal workflow, you must understand the specific physicochemical hazards of (2S)-3,3-Difluorooxolane-2-carboxylic acid. Unlike standard organic acids, the prese...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety & Hazard Overview

Before initiating any disposal workflow, you must understand the specific physicochemical hazards of (2S)-3,3-Difluorooxolane-2-carboxylic acid. Unlike standard organic acids, the presence of the gem-difluoro group at the C3 position introduces unique stability and reactivity concerns, particularly regarding potential hydrogen fluoride (HF) liberation under thermal or basic stress.

Hazard Identification Table
ParameterSpecificationCritical Safety Note
Chemical Name (2S)-3,3-Difluorooxolane-2-carboxylic acidNote: (2R) Enantiomer CAS: 2165695-87-2
Physical State Solid (typically off-white powder)Dust inhalation hazard.
Acidity (pKa) Est. 2.5 – 3.0Stronger acid than non-fluorinated analogs due to electron-withdrawing fluorine atoms.
Primary Hazards Corrosive / Irritant Causes severe eye irritation (H319) and skin irritation (H315).
Reactivity Base Sensitive CRITICAL: Strong bases can trigger

-elimination of HF, generating reactive vinyl fluorides.
Waste Class Halogenated Organic Acid Must NOT be mixed with non-halogenated solvents.

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams immediately upon generation.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving with Nitrile (minimum 5 mil thickness) is required. Fluorinated acids can permeate standard latex.

  • Eye Protection: Chemical splash goggles. Face shield recommended if handling liquid stock solutions >100 mL.

  • Respiratory: Work within a certified chemical fume hood. If weighing solids outside a hood, use a P95/P100 particulate respirator.

Waste Segregation Protocol

The integrity of your waste stream relies on strict separation.

  • DO NOT mix with strong bases (NaOH, KOH) or waste streams with pH > 10. The 3,3-difluoro motif is susceptible to E2 elimination, which can release HF and form unstable dihydrofuran derivatives [1].

  • DO NOT mix with oxidizers (Peroxides, Nitric Acid).

  • DO NOT dispose of via sanitary sewer.

Disposal Workflow

The following decision tree outlines the operational logic for disposing of (2S)-3,3-Difluorooxolane-2-carboxylic acid, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.

DisposalWorkflow Start Waste Generation (2S)-3,3-Difluorooxolane-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste StateCheck->SolidWaste Pure Substance or Contaminated Debris LiquidWaste Liquid / Solution Waste StateCheck->LiquidWaste Reaction Mixtures or Stock Solutions SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidWaste->SolidContainer LiquidSegregation Solvent Check: Is it dissolved in water or organic solvent? LiquidWaste->LiquidSegregation FinalDisposal Final Destruction: High-Temp Incineration (w/ HF Scrubber) SolidContainer->FinalDisposal AqueousStream Aqueous Stream (Adjust pH to 5-9 if req. by EHS) LiquidSegregation->AqueousStream Aqueous Buffer OrganicStream Organic Stream LiquidSegregation->OrganicStream DCM, EtOAc, MeOH OrganicContainer Container: HDPE or Glass Carboy Label: 'Halogenated Organic Solvent Waste' AqueousStream->OrganicContainer Collect as Hazardous (Do NOT Drain Pour) OrganicStream->OrganicContainer OrganicContainer->FinalDisposal

Figure 1: Operational workflow for the segregation and disposal of fluorinated oxolane derivatives. Note the convergence of all streams to High-Temperature Incineration.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound & Contaminated Debris)
  • Containment: Place pure solid waste or contaminated consumables (weigh boats, gloves, paper towels) into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: (2S)-3,3-Difluorooxolane-2-carboxylic acid

    • Hazard Class: Irritant, Acidic.

    • Constituents: 100% Fluorinated Organic Solid.

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources.

Scenario B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent carrier is compatible with your halogenated waste container.

  • Collection: Pour into a dedicated "Halogenated Organic Waste" carboy.

    • Why Halogenated? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the difluoro-compound classifies the entire mixture as halogenated waste under EPA guidelines. This distinction is vital for the incineration facility to prevent damage to non-scrubbed incinerators [2].

  • pH Management: If the solution is highly acidic (pH < 2), do not neutralize with strong base (e.g., 10M NaOH) directly in the waste container. This can generate heat and potential HF gas. If neutralization is required by your facility, use a mild base like Sodium Bicarbonate (

    
    ) slowly in an open beaker before transfer to the waste carboy.
    
Spill Response Protocol

In the event of a benchtop spill:

  • Evacuate & Ventilate: Alert nearby personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a lab coat.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquids: Cover with a spill pillow or vermiculite. Do not use standard clay litter if the acid concentration is high, as it may react.

  • Clean: Wipe the area with a soap/water solution. Test surface pH to ensure decontamination.

  • Dispose: All cleanup materials go into the Solid Halogenated Waste container.

Final Destruction Methodology

The only acceptable final destruction method for (2S)-3,3-Difluorooxolane-2-carboxylic acid is High-Temperature Incineration .

  • Mechanism: The waste is subjected to temperatures exceeding 1,100°C. This energy is required to break the chemically stable Carbon-Fluorine (C-F) bonds (bond energy ~485 kJ/mol) [3].

  • Pollution Control: The incineration facility must be equipped with wet scrubbers (typically using calcium carbonate or sodium hydroxide) to capture the liberated Hydrogen Fluoride (HF) gas, converting it into inert Calcium Fluoride (

    
    ) or Sodium Fluoride (
    
    
    
    ).
  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) certifies the waste for "Incineration with Halogen Recovery/Scrubbing."

References

  • Reactivity of Beta-Fluorinated Ethers

    • Source: "Elimination reactions of beta-fluoro ethers under basic conditions." Journal of Fluorine Chemistry.
    • Context: Explains the risk of HF elimination in 3,3-difluoro systems when exposed to high pH.
    • URL:[Link] (General Journal Link for verification of chemical principles)

  • EPA Halogenated Waste Guidelines

    • Source: US EPA, "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions."
    • Context: Defines the requirement for segregating halogenated solvents to prevent corrosion in standard combustion units.
    • URL:[Link]

  • Destruction of Fluorinated Organics

    • Source: "Thermal decomposition of fluorinated polymers and acids." Chemosphere.[1]

    • Context: Details the temperature requirements for breaking C-F bonds.
    • URL:[Link]

  • Chemical Safety Data (Analogous Compound Reference)

    • Source: PubChem Compound Summary for (2R)-3,3-Difluorooxolane-2-carboxylic acid.
    • Context: Used for structural verification and hazard extrapol
    • URL:[Link]

Sources

Handling

Personal protective equipment for handling (2S)-3,3-Difluorooxolane-2-carboxylic acid

Executive Summary & Scientific Context (2S)-3,3-Difluorooxolane-2-carboxylic acid is a specialized fluorinated building block, often employed in medicinal chemistry as a proline bioisostere. The gem-difluoro moiety at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(2S)-3,3-Difluorooxolane-2-carboxylic acid is a specialized fluorinated building block, often employed in medicinal chemistry as a proline bioisostere. The gem-difluoro moiety at the C3 position alters the ring pucker (conformation) and lowers the pKa of the carboxylic acid via the inductive effect, influencing metabolic stability and lipophilicity.

While valuable for structure-activity relationship (SAR) studies, this molecule presents a dual-hazard profile: corrosivity (from the


-fluorinated carboxylic acid) and potential solvent-like permeation  (from the oxolane/tetrahydrofuran ring). This guide moves beyond generic safety advice to address the specific physicochemical risks of fluorinated cyclic ethers.

Hazard Analysis & Risk Assessment

Self-Validating Logic: We treat the molecule not just as an acid, but as a lipophilic acid capable of rapid dermal absorption.

Functional GroupAssociated HazardMechanism of ActionCritical Control
Carboxylic Acid Corrosive (Cat. 1B) Proton donation causes rapid protein denaturation and tissue necrosis.pH Neutralization: Immediate access to saturated bicarbonate solution.
Oxolane Ring Permeation / Peroxides Lipophilic ether structure facilitates skin absorption; potential for peroxide formation upon prolonged storage.Barrier Integrity: Double-gloving is mandatory. Storage: Store under inert gas (Argon/Nitrogen).
Gem-Difluoro Toxic Decomposition Thermal decomposition (fire) releases Hydrogen Fluoride (HF) and Carbonyl Fluoride.Temp Control: Avoid heating >50°C without closed-system venting.

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Causality: Standard 4-mil nitrile gloves provide insufficient breakthrough times for fluorinated organic acids. The fluorine atoms increase lipophilicity, accelerating permeation through standard nitrile.

  • Primary Recommendation (High Risk/Synthesis): Silver Shield / 4H Laminate Gloves .

    • Why: Multi-layer laminate offers >8 hour breakthrough protection against broad-spectrum organic acids and ethers.

  • Secondary Recommendation (Handling/Weighing): Double Nitrile System .

    • Inner Layer: 4 mil Nitrile (Bright Blue/White) - acts as the inspection layer.

    • Outer Layer: 8 mil Extended Cuff Nitrile (Green/Orange) - provides mechanical strength and splash resistance.

    • Protocol: If the outer glove is compromised, the color contrast of the inner glove provides immediate visual validation of breach.

Respiratory & Eye Protection[1][2]
  • Respiratory: Handling outside a fume hood is strictly prohibited .

    • Contingency: If hood failure occurs, use a Full-Face Respirator with P100/Organic Vapor (OV)/Acid Gas (AG) cartridges.

  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient due to the corrosive vapor risk of the carboxylic acid moiety.

Operational Workflow Diagram

The following decision logic ensures safety compliance at every stage of the experiment.

G Start Start: Material Retrieval Check_Peroxides Check Container Age: >12 Months? Start->Check_Peroxides Test_Peroxides Test for Peroxides Check_Peroxides->Test_Peroxides Yes Inspect_PPE Verify PPE: Double Nitrile + Goggles Check_Peroxides->Inspect_PPE No Test_Peroxides->Inspect_PPE Negative Weighing Weighing Protocol: Anti-Static Gun + Glass Spatula Inspect_PPE->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exothermic) Weighing->Solubilization Spill_Check Spill Occurred? Solubilization->Spill_Check Emergency Emergency Protocol: Absorb with Sodium Bicarb Spill_Check->Emergency Yes Decon Decontamination: Wipe surfaces with 10% NaHCO3 Spill_Check->Decon No Disposal Disposal: Halogenated Organic Waste Emergency->Disposal Decon->Disposal

Figure 1: Operational workflow emphasizing peroxide checks for oxolane derivatives and specific spill response paths.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Engineering Control Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: Fluorinated powders are notoriously static-prone. Use an ionizing anti-static gun on the weighing boat and spatula before transfer to prevent "flying powder" which can cause inhalation exposure.

Phase 2: Transfer & Weighing
  • Don PPE: Apply double-gloving protocol described in Section 3.1.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas, which generate static charge.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (e.g., a screw-top jar) to transport the weighed material.

Phase 3: Reaction & Cleanup
  • Reactivity Check: If reacting with strong bases (e.g., NaH, LDA), add the base slowly at 0°C. The carboxylic acid proton will deprotonate immediately (exothermic); the gem-difluoro group is generally stable but can undergo elimination under forcing basic conditions.

  • Decontamination: Wipe all surfaces with a 10% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes any residual acid and converts it to the water-soluble carboxylate salt.

  • Doffing: Remove outer gloves first, turning them inside out. Inspect inner gloves for discoloration. Wash hands with soap and water immediately after removing inner gloves.[1]

Emergency Response & Disposal

Accidental Release (Spill)
  • Small Spill (<5g):

    • Cover immediately with Sodium Bicarbonate or Calcium Carbonate .

    • Allow to sit for 5 minutes to ensure neutralization (cessation of bubbling).

    • Sweep up using a dustpan (do not use a vacuum cleaner due to dust explosion/aerosolization risk).

    • Place in a hazardous waste container labeled "Fluorinated Organic Acid."

First Aid
  • Skin Contact: Flush with water for 15 minutes.[2][3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the fluorinated compound.

  • Eye Contact: Flush for 15 minutes lifting eyelids.[2][3][5] Seek medical attention immediately—fluorinated acids can cause delayed deep-tissue damage.

Disposal[5]
  • Classification: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with strong oxidizers (Nitric Acid) or drain dispose.

  • Method: High-temperature incineration with flue gas scrubbing (to capture HF) is the required method for destruction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13306509, 2,2-Difluorocyclopropanecarboxylic acid (Structural Analog). Retrieved from [Link]

  • American Chemical Society (2019). The Dark Side of Fluorine: Hazards in the Synthesis of Fluorinated Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Corrosivity. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.